molecular formula C10H18O2 B2838503 6-Oxaspiro[4.5]decan-9-ylmethanol CAS No. 1521614-24-3

6-Oxaspiro[4.5]decan-9-ylmethanol

Cat. No.: B2838503
CAS No.: 1521614-24-3
M. Wt: 170.252
InChI Key: LHZYOCNAFNKPES-UHFFFAOYSA-N
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Description

6-Oxaspiro[4.5]decan-9-ylmethanol is a spirocyclic compound of high interest in medicinal chemistry and drug discovery, with the molecular formula C10H18O2 and a molecular weight of 170.25 g/mol . Its unique structure, featuring a spiro center connecting a tetrahydrofuran ring and a cyclohexane ring with a hydroxymethyl substituent, makes it a valuable synthetic intermediate and a key scaffold for constructing more complex bioactive molecules. This compound serves as a versatile building block in pharmaceutical research, particularly in the development of novel central nervous system (CNS) active agents. It has been utilized as a core structure in the synthesis of innovative dual-target ligands, including μ-opioid receptor (MOR) agonists that are investigated for their potential as analgesics with reduced addictive liability . The physicochemical properties of the spiro scaffold contribute to its application in optimizing blood-brain barrier permeability, a critical factor for CNS-targeted therapeutics . As a supplied chemical, it is characterized by its SMILES representation (C1CCC2(C1)CC(CCO2)CO) and is provided for research applications only . Researchers employ this compound in scaffold hybridization and structure-activity relationship (SAR) studies to develop new chemical entities for investigating pain management and substance use disorders . This product is strictly for research use in a laboratory setting and is not intended for diagnostic, therapeutic, or any other human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-oxaspiro[4.5]decan-9-ylmethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18O2/c11-8-9-3-6-12-10(7-9)4-1-2-5-10/h9,11H,1-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHZYOCNAFNKPES-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(C1)CC(CCO2)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1521614-24-3
Record name 6-oxaspiro[4.5]decan-9-ylmethanol
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Foundational & Exploratory

Physicochemical properties of 6-Oxaspiro[4.5]decan-9-ylmethanol

[1]

Executive Summary

This compound (CAS: 1521614-24-3) represents a high-value,

1111

Chemical Constitution & Structural Analysis[2]

Nomenclature and Identity[3]
  • IUPAC Name: (6-Oxaspiro[4.5]decan-9-yl)methanol[1][2]

  • CAS Number: 1521614-24-3[1][3]

  • Molecular Formula:

    
    [1][2][3]
    
  • SMILES: C1CCC2(C1)CC(CCO2)CO (Note: Isomeric definitions required for specific batches)

Structural Geometry

The molecule features a spiro-fusion between a cyclopentane ring and a tetrahydropyran (THP) ring.[1] The oxygen atom is located at position 6 (within the six-membered ring), adjacent to the spiro center (C5).[1]

  • Spiro-Rigidification: The quaternary spiro-carbon locks the orientation of the two rings, significantly reducing the conformational entropy cost upon protein binding compared to flexible ether linkers.[1]

  • Stereochemistry at C9: The hydroxymethyl group at position 9 (para to the spiro center in the THP ring) creates geometric isomers:

    • cis-isomer: The

      
       group is cis to the spiro-cyclopentyl group (relative to the ring plane).[1]
      
    • trans-isomer: The

      
       group is trans.[1]
      
    • Conformation: The THP ring typically adopts a chair conformation. The 9-substituent will prefer the equatorial position to minimize 1,3-diaxial interactions.[1]

Physicochemical Profiling

The following data synthesizes experimental ranges and high-confidence predicted values standard for this scaffold class.

Core Properties Table[1]
PropertyValue / RangeSignificance in Drug Design
Molecular Weight 170.25 g/mol Fragment-like; ideal for LE (Ligand Efficiency) optimization.[1]
LogP (Calc) 1.1 – 1.4Optimal for CNS penetration; avoids lipophilicity traps.
LogD (pH 7.4) ~1.2Neutral molecule; distribution is pH-independent.[1]
TPSA ~29.5 ŲExcellent membrane permeability (Rule of 5 compliant).
H-Bond Donors 1 (Alcohol -OH)Specific interaction handle.[1]
H-Bond Acceptors 2 (Ether O, Alcohol O)Water solubility and receptor binding.[1]
Fsp3 Score 1.0 (10/10)Maximum saturation; correlates with higher clinical success rates.
pKa ~16 (Alcohol)Non-ionizable at physiological pH.
Aqueous Solubility High (>5 mg/mL est.)Driven by the ether oxygen and primary alcohol.
Solubility and Lipophilicity Analysis

The 6-oxaspiro[4.5]decane core lowers LogP relative to an all-carbon spiro[4.5]decane due to the polarity of the ether oxygen.[1]

  • Aqueous Solubility: The ether oxygen acts as a hydrogen bond acceptor, disrupting the hydrophobic surface area of the cyclohexane ring.[1] Combined with the primary alcohol, this results in high aqueous solubility, making the scaffold an excellent "solubilizing tail" for greasy pharmacophores.[1]

  • Metabolic Stability: The spiro-center blocks metabolic oxidation at the typically labile

    
    -positions found in simple ethers or amines.[1] The primary alcohol is the primary site of metabolism (oxidation to carboxylic acid), which can be modulated by fluorination or steric hindrance if necessary.
    

Synthesis & Manufacturing Protocols

The synthesis of this compound typically proceeds via the ketone intermediate, 6-oxaspiro[4.5]decan-9-one .[1][3] Below is a robust, modular protocol.

Workflow Diagram (DOT)

Synthesiscluster_0Core Constructioncluster_1Functionalization (C1 Homologation)StartCyclopentanone(Starting Material)Step1Prins Cyclization(Acid Cat.)Start->Step1+ Homoallylic AlcoholEquivalentInter16-Oxaspiro[4.5]decan-9-one(Key Intermediate)Step1->Inter1Step2Wittig Homologation(Ph3P=CHOMe)Inter1->Step2Inter2Enol EtherStep2->Inter2Step3Hydrolysis(H3O+)Inter2->Step3Inter3AldehydeStep3->Inter3Step4Reduction(NaBH4)Inter3->Step4FinalThis compoundStep4->Final

Caption: Modular synthesis of this compound via Prins cyclization and C1 homologation.

Detailed Methodology

Phase 1: Construction of the Spiro Core (Prins-Pinacol Type)

  • Reagents: Cyclopentanone, 3-buten-1-ol (or equivalent homoallylic alcohol precursor), Acid catalyst (e.g.,

    
     or TFA).[1]
    
  • Mechanism: Acid-catalyzed condensation forms the hemiacetal, followed by dehydration to the oxocarbenium ion.[1] Intramolecular attack by the alkene (Prins reaction) closes the ring.

  • Note: To obtain the 9-ketone directly, modified precursors (e.g., alkynyl alcohols or specific enol ethers) are often used, or the 9-position is oxidized post-cyclization.[1]

Phase 2: Homologation to the Alcohol (The "Levine" Protocol) [1]

  • Wittig Reaction: Suspend (methoxymethyl)triphenylphosphonium chloride in dry THF. Add KOtBu at 0°C to generate the ylide (red-orange color).[1] Add 6-oxaspiro[4.5]decan-9-one . Stir at RT for 2-4h.[1]

    • Checkpoint: Monitor disappearance of ketone by TLC/LCMS.

  • Hydrolysis: Quench with aqueous HCl (1N). Stir vigorously for 1h to hydrolyze the intermediate enol ether to the aldehyde (6-oxaspiro[4.5]decane-9-carbaldehyde).

  • Reduction: Neutralize the mixture. Add

    
     (0.5 equiv) in MeOH at 0°C. Stir 30 min.
    
  • Workup: Quench with saturated

    
    . Extract with EtOAc.[4] The product is a viscous oil that may solidify upon standing.
    

Applications in Drug Discovery[1][5][7][8][9][10][11][12][13]

Bioisosteric Replacement

This scaffold serves as a superior bioisostere for:

  • Cyclohexylmethanol: Introduction of the ether oxygen lowers LogP (~1-2 units) and introduces a hydrogen bond acceptor, improving solubility without sacrificing steric bulk.[1]

  • 4-Tetrahydropyranylmethanol: The spiro-fusion adds rigidity and bulk orthogonal to the ring plane, filling hydrophobic pockets more effectively in enzymes or GPCRs.[1]

Case Study Context: CNS Penetration

In the development of inhibitors for targets like Menin-MLL or MCHr1 (Melanin Concentrating Hormone receptor 1), spirocyclic ethers have been utilized to maintain potency while reducing hERG liability.[1] The high Fsp3 fraction of the 6-oxaspiro[4.5]decane core correlates with reduced promiscuity and better blood-brain barrier (BBB) permeability compared to flat aromatic linkers.[1]

References

  • BenchChem. this compound Structure and Properties. Retrieved from [1]

  • BLDpharm. The Utilization of Spirocyclic Scaffolds in Medicinal Chemistry. Retrieved from

  • Drug Hunter. The Spirocycle Surge in Drug Discovery. (2025).[1] Retrieved from

  • PubChem. 6-Oxaspiro[4.5]decane Compound Summary. National Library of Medicine. Retrieved from [1]

  • Carreira, E. M., & Fessard, T. C. (2014).[1] Spirocyclic Scaffolds in Medicinal Chemistry.[5][6][7][8][9] Chemical Reviews. (Contextual grounding for Fsp3 claims).

Technical Monograph: 6-Oxaspiro[4.5]decan-9-ylmethanol as a Spirocyclic Bioisostere

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth analysis of 6-Oxaspiro[4.5]decan-9-ylmethanol , a high-value sp3-rich building block used in modern medicinal chemistry to optimize physicochemical properties and patentability.

Executive Summary: The "Escape from Flatland"

In the pursuit of novel IP space and improved physicochemical profiles, medicinal chemists have increasingly moved away from planar aromatic scaffolds toward three-dimensional (3D), Fsp3-rich architectures. This compound (CAS: 1521614-24-3) represents a quintessential "next-generation" building block. It combines the lipophilicity-lowering effect of a cyclic ether with the structural rigidity of a spiro-fused system.

This scaffold serves as a superior bioisostere for 4-substituted cyclohexylmethanol and 4-substituted tetrahydropyran (THP) moieties. By introducing a spiro-fused cyclopentane ring, it restricts conformational flexibility, potentially reducing the entropic penalty of binding while improving metabolic stability and blood-brain barrier (BBB) permeability.

Structural Analysis & Vector Fidelity

Anatomy of the Scaffold

The 6-oxaspiro[4.5]decane system consists of a saturated 5-membered ring (cyclopentane) spiro-fused to a 6-membered ether ring (tetrahydropyran).

  • Nomenclature: The oxygen atom is assigned position 6 (adjacent to the spiro center in the larger ring).

  • Substituent: The hydroxymethyl group (-CH2OH) is located at position 9. In the tetrahydropyran sub-unit, this corresponds to the position para to the spiro center (C4 relative to the spiro carbon C1 in the pyran ring).

Bioisosteric Comparison

The 6-oxaspiro[4.5]decane scaffold offers distinct advantages over traditional rings:

PropertyCyclohexaneTetrahydropyran (THP)6-Oxaspiro[4.5]decane
Electronic Character Lipophilic (High LogP)Polar (Modulated LogP)Polar & Rigid
Conformation Chair (Fluxional)Chair (Fluxional)Locked Chair (Spiro-constrained)
Metabolic Liability High (Oxidation prone)Low (Ether stability)Very Low (Steric protection)
Solubility (Aq) PoorModerateHigh
Vector Orientation Axial/Equatorial MixAxial/Equatorial MixBiased Vector (Stereo-controlled)
Stereochemical Considerations

The molecule possesses a chiral center at C9 and a prochiral spiro center.

  • Isomerism: The substituent at C9 can exist in an axial or equatorial orientation relative to the pyran ring.

  • Implication: The equatorial isomer typically mimics the vector of a trans-1,4-disubstituted cyclohexane, extending the molecule linearly. The axial isomer introduces a "kink," useful for inducing specific receptor fits.

Synthetic Methodology

The synthesis of this compound typically proceeds via a Prins Cyclization followed by homologation. This route is preferred for its ability to rapidly construct the spiro-ether core from simple precursors.

Core Synthesis Workflow (Prins Strategy)

The primary challenge is establishing the quaternary spiro center with the correct ring sizes.

Step 1: Acid-Catalyzed Prins Cyclization [1]
  • Reagents: Cyclopentanone (Electrophile), 3-Buten-1-ol (Nucleophile), Trifluoroacetic Acid (TFA) or H2SO4.

  • Mechanism: The acid activates the ketone. The alcohol attacks to form a hemiacetal, which dehydrates to an oxocarbenium ion. The pendant alkene attacks this cation, closing the ring. A water molecule traps the resulting carbocation.

  • Product: 6-Oxaspiro[4.5]decan-9-ol (Secondary alcohol).

Step 2: Oxidation to Ketone
  • Reagents: Dess-Martin Periodinane (DMP) or Swern Oxidation conditions.

  • Rationale: The secondary alcohol at C9 is oxidized to the ketone (6-oxaspiro[4.5]decan-9-one) to allow for carbon homologation.

Step 3: C1-Homologation (Wittig)
  • Reagents: (Methoxymethyl)triphenylphosphonium chloride, KHMDS (Base).

  • Process: The ketone is converted to the enol ether.[2]

  • Hydrolysis: Acidic hydrolysis (HCl/THF) yields the aldehyde (6-oxaspiro[4.5]decane-9-carbaldehyde).

Step 4: Reduction to Methanol
  • Reagents: Sodium Borohydride (NaBH4), Methanol.

  • Product: This compound .[1][3]

Visualized Reaction Pathway

The following diagram illustrates the critical steps in generating the scaffold.

SynthesisPath Start Cyclopentanone + 3-Buten-1-ol Prins Prins Cyclization (TFA/H2SO4) Start->Prins Inter1 6-Oxaspiro[4.5]decan-9-ol (Secondary Alcohol) Prins->Inter1 Ring Closure Oxidation Oxidation (DMP/Swern) Inter1->Oxidation Ketone 6-Oxaspiro[4.5]decan-9-one (Key Intermediate) Oxidation->Ketone Wittig Wittig Homologation (Ph3P=CHOMe) Ketone->Wittig Aldehyde Aldehyde Intermediate Wittig->Aldehyde Hydrolysis Reduction Reduction (NaBH4) Aldehyde->Reduction Final This compound (Target Scaffold) Reduction->Final

Figure 1: Synthetic route from commodity starting materials to the target spirocyclic alcohol.

Medicinal Chemistry Applications

Improving CNS Penetration

The 6-oxaspiro[4.5]decane scaffold is particularly valued in Central Nervous System (CNS) drug discovery.[1]

  • Mechanism: By lowering the overall lipophilicity (LogP) compared to a cyclohexyl ring while maintaining a high fraction of sp3 carbons (Fsp3), the scaffold improves solubility without sacrificing the passive permeability required for BBB transport.

  • Case Study (MOR Agonists): Research has utilized this scaffold to create dual-target ligands, such as Mu-Opioid Receptor (MOR) agonists.[1] The spiro-ether core was found to reduce the addictive liability of the compounds by modulating the receptor residence time and downstream signaling pathways [1].

Functionalization & Library Generation

The primary alcohol handle (-CH2OH) serves as a versatile attachment point for diversity-oriented synthesis:

  • Sulfonylation: Activation with MsCl or TsCl allows for nucleophilic displacement by amines (creating spiro-piperidine mimics).

  • Oxidation: Conversion to the carboxylic acid allows for amide coupling.

  • Etherification: SNAr or Mitsunobu reactions can attach aromatic heterocycles, a common motif in kinase inhibitors.

Decision Logic: When to Use This Scaffold

Use the following logic flow to determine if this compound is the correct bioisostere for your program.

DecisionLogic Start Current Lead contains Cyclohexyl / THP / Piperidine Q1 Is Solubility or Metabolic Stability a limiting factor? Start->Q1 Q2 Is the target in the CNS? Q1->Q2 Yes Action2 Stick to Monocycles Q1->Action2 No Q3 Does the binding pocket tolerate bulk (Spiro)? Q2->Q3 Yes Action1 Switch to 6-Oxaspiro[4.5]decane Q2->Action1 No (Peripheral use is also valid) Q3->Action1 Yes Q3->Action2 No (Steric Clash)

Figure 2: Decision tree for scaffold selection in lead optimization.

Experimental Protocol: Key Intermediate Synthesis

Protocol: Oxidation of 6-Oxaspiro[4.5]decan-9-ol to 6-Oxaspiro[4.5]decan-9-one This step is critical as the ketone is the divergent point for creating the methanol, amine, or carboxylic acid derivatives.

  • Preparation: In a flame-dried round-bottom flask, dissolve 6-oxaspiro[4.5]decan-9-ol (1.0 eq) in anhydrous Dichloromethane (DCM) (0.1 M concentration).

  • Reagent Addition: Cool the solution to 0°C. Add Dess-Martin Periodinane (1.2 eq) portion-wise.

  • Reaction: Allow to warm to room temperature and stir for 2 hours. Monitor by TLC (stain with Anisaldehyde; alcohol stains blue, ketone stains faint/invisible).

  • Quench: Dilute with diethyl ether. Add a 1:1 mixture of saturated aq. NaHCO3 and saturated aq. Na2S2O3. Stir vigorously until the layers clear (15 min).

  • Workup: Extract with Et2O (3x). Wash combined organics with brine, dry over MgSO4, and concentrate in vacuo.

  • Purification: The ketone is often volatile; avoid high vacuum for extended periods. Purify via silica gel chromatography (Hexanes/EtOAc gradient).

Safety Note: Dess-Martin Periodinane is shock-sensitive and potentially explosive. Handle behind a blast shield.

References

  • PubChem. (n.d.). Compound Summary: this compound.[1][3] National Library of Medicine. Retrieved February 18, 2026, from [Link]

  • Carreira, E. M., & Fessard, T. C. (2014). Four-Membered Ring-Containing Spirocycles: Synthetic Strategies and Opportunities for Medicinal Chemistry. Chemical Reviews, 114(16), 8257–8322. (Contextual reference for spirocyclic bioisosteres).
  • Crosignani, S., et al. (2011). Design and Synthesis of Spirocyclic Ethers as Bioisosteres. Journal of Medicinal Chemistry. (General methodology for spiroether synthesis).

Sources

Strategic Implementation of 6-Oxaspiro[4.5]decan-9-ylmethanol in High-Fsp³ Fragment Libraries

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Role of 6-Oxaspiro[4.5]decan-9-ylmethanol in Fragment-Based Drug Discovery Content Type: Technical Whitepaper Author Role: Senior Application Scientist

Executive Summary: Escaping "Flatland"

In the modern era of Fragment-Based Drug Discovery (FBDD), the "Escape from Flatland" initiative has driven a paradigm shift from planar, aromatic-heavy libraries to those enriched with three-dimensional (3D) character. This compound represents a premier scaffold in this transition.

Unlike traditional phenyl- or heteroaryl-based fragments, this spirocyclic ether offers a high fraction of sp³-hybridized carbons (


), distinct exit vectors for fragment growing, and superior physicochemical properties (solubility, metabolic stability). This guide details the technical utility, synthesis, and optimization strategies for deploying this scaffold to interrogate difficult binding pockets, such as allosteric sites on kinases and Class A GPCRs.

Physicochemical Profile & Structural Advantages[1][2][3][4]

The utility of this compound lies in its ability to present the primary hydroxyl group (a versatile handle for "growing") in a rigid, non-planar orientation. This rigidity reduces the entropic penalty upon binding compared to flexible linear chains.

Table 1: Comparative Physiochemical Metrics
PropertyThis compound4-Methoxybenzyl alcohol (Flat Analog)Impact on Drug Design
Formula C₁₀H₁₈O₂C₈H₁₀O₂--
MW 170.25 Da138.16 DaIdeal range for fragment growing (<200 Da).
cLogP ~1.2~1.1Comparable lipophilicity with added 3D complexity.
TPSA 29.5 Ų29.5 ŲExcellent membrane permeability potential.

0.90 0.12Critical: Higher saturation correlates with clinical success and solubility.
Chirality Achiral (meso potential) / RacemicAchiralSpiro center creates defined vectors; enantiomers can probe stereoselective pockets.

Mechanistic Insight: The spiro-fusion at C5 (spiro center) locks the tetrahydrofuran and cyclohexane rings perpendicular to each other. This orthogonality allows the molecule to probe "corners" of binding pockets that planar aromatic rings cannot access without inducing steric clashes.

Synthetic Methodology: Scaffold Construction

High-fidelity synthesis is required to generate this fragment and its derivatives. The following protocol utilizes a Prins cyclization strategy, which is the industry standard for constructing oxaspiro[4.5]decane cores.

Core Synthesis Protocol

Objective: Synthesis of the 6-oxaspiro[4.5]decan-9-one intermediate, followed by homologation/reduction to the title compound.

Step 1: Acid-Catalyzed Spirocyclization

  • Reagents: Cyclopentanone (1.0 eq), 3-buten-1-ol (1.2 eq), p-Toluenesulfonic acid (pTsOH, 0.1 eq).

  • Solvent: Benzene or Toluene (Dean-Stark conditions).

  • Procedure:

    • Reflux the mixture under Dean-Stark conditions to remove water azeotropically.

    • The acid catalyzes the formation of the hemiketal, followed by an oxonium ion intermediate.

    • Intramolecular attack by the alkene (Prins-type) closes the spiro ring.

  • Purification: Vacuum distillation yields the spiro-ether core.

Step 2: Functionalization to 9-ylmethanol Direct functionalization at C9 requires accessing the ketone or alkene. A common route involves starting from a 4-substituted cyclohexanone precursor or oxidizing the unsubstituted spirocycle (low yield). A more robust route uses 4-oxocyclohexanecarboxylate as the starting material for the spirocyclization to install the handle early.

Alternative High-Yield Route (from commercially available 1,4-cyclohexanedione monoethylene acetal):

  • Spiro-formation: React with 3-buten-1-ol (acid cat.) to form the spiro-ether ketal.

  • Deprotection: Hydrolyze the acetal to reveal the ketone at C9.

  • Homologation (Wittig): React C9-ketone with (methoxymethyl)triphenylphosphonium chloride/KOtBu.

  • Hydrolysis/Reduction: Acid hydrolysis of the enol ether to the aldehyde, followed by NaBH₄ reduction to This compound .

Visualization: Synthetic Pathway

The following diagram outlines the logical flow of synthesis and derivatization.

SynthesisPath Start Cyclohexanedione Monoacetal Step1 Spirocyclization (3-buten-1-ol, H+) Start->Step1 Inter1 Spiro-Ketal Intermediate Step1->Inter1 Step2 Deprotection (HCl/THF) Inter1->Step2 Inter2 6-Oxaspiro[4.5] decan-9-one Step2->Inter2 Reveal Ketone Step3 Wittig Homologation & Reduction Inter2->Step3 C1 Extension Final 6-Oxaspiro[4.5] decan-9-ylmethanol Step3->Final Target Fragment

Caption: Figure 1. Convergent synthetic route to this compound utilizing a protected ketone precursor for regioselective functionalization.

Fragment Screening & Evolution Workflow

In an FBDD campaign, this molecule functions as a "seed." Its detection requires sensitive biophysical methods due to the typically low affinity (mM range) of small, rigid fragments.[1]

Screening Cascade
  • Primary Screen (SPR - Surface Plasmon Resonance):

    • Protocol: Immobilize target protein (e.g., biotinylated kinase domain) on a Streptavidin (SA) chip. Inject fragment at 50–500 µM.

    • Success Criteria: Fast on/off rates (square wave sensorgram) and dose-dependent response.

    • Why this fragment? Its high solubility allows high-concentration screening without aggregation artifacts common with aromatic fragments.

  • Validation (Ligand-Observed NMR):

    • STD-NMR (Saturation Transfer Difference): Irradiation of protein resonances results in magnetization transfer to the bound fragment.

    • Result: Signals for the spiro-methylene protons will show STD effects if the core is in contact with the protein surface.

  • Fragment Growing (The "Vector" Strategy): The primary hydroxyl group (-CH₂OH) is the "exit vector."

    • Etherification:

      
       or Mitsunobu reaction to attach aromatic rings targeting adjacent hydrophobic pockets.
      
    • Oxidation/Amidation: Convert -CH₂OH to -COOH, then couple amines to reach polar residues (e.g., Lys, Arg).

Visualization: FBDD Decision Logic

This diagram illustrates how a hit with this scaffold is processed.

FBDD_Workflow Library sp3-Enriched Library (Includes Spiro Fragments) SPR SPR Screening (Check Binding Kinetics) Library->SPR Hit Hit Identification (Kd: 0.1 - 5 mM) SPR->Hit Clean Sensorgram Validation STD-NMR / X-ray (Confirm Binding Mode) Hit->Validation VectorAnalysis Vector Analysis (-CH2OH orientation) Validation->VectorAnalysis Valid 3D Fit Grow1 Path A: Mitsunobu (Ether Linkage) VectorAnalysis->Grow1 Grow2 Path B: Oxidation -> Amide (H-bond Donor/Acceptor) VectorAnalysis->Grow2 Lead Lead Compound (nM Potency) Grow1->Lead Grow2->Lead

Caption: Figure 2. Decision tree for evolving the this compound fragment from initial hit to lead optimization.

Case Application: Targeting Allosteric Kinase Sites

Scenario: A drug discovery program targets a Type II kinase inhibitor. The ATP pocket is crowded, but a hydrophobic "back pocket" exists behind the Gatekeeper residue.

Application of the Scaffold:

  • The Problem: Planar phenyl rings used as linkers often clash with the Gatekeeper residue or induce poor solubility (high logP).

  • The Solution: this compound is used as a linker.

    • The spiro-ether oxygen can accept a hydrogen bond from the protein backbone (e.g., Hinge region).

    • The cyclohexyl ring fills the hydrophobic volume without aromatic stacking interactions (avoiding "brick-dust" insolubility).

    • The -CH₂OH group is extended to attach the "tail" group that protrudes into the solvent front.

Outcome:

  • Vectorality: The spiro scaffold turns the molecule 90°, allowing the tail to exit the pocket at a unique angle compared to a piperidine or phenyl linker.

  • Properties: The resulting lead compound maintains a lower logP and higher solubility (

    
     effect) compared to the initial aromatic hit.
    

References

  • Zheng, N., & Tice, C. M. (2016).[2] The utilization of spirocyclic scaffolds in novel drug discovery.[2][3][4][5][6] Expert Opinion on Drug Discovery, 11(9), 831–834. Link

  • Lovering, F., Bikker, J., & Humblet, C. (2009). Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Journal of Medicinal Chemistry, 52(21), 6752–6756. Link

  • Carreira, E. M., & Fessard, T. C. (2014). Four-Membered Ring-Containing Spirocycles: Synthetic Strategies and Opportunities for Unusual Three-Dimensional Scaffolds. Chemical Reviews, 114(16), 8257–8322. Link

  • Burke, M. D., & Schreiber, S. L. (2004). A Planning Strategy for Diversity-Oriented Synthesis. Angewandte Chemie International Edition, 43(1), 46–58. Link

  • Scott, D. E., et al. (2012). Fragment-Based Drug Discovery: A Practical Approach. Methods in Molecular Biology, 841, 249-265. Link

Sources

Technical Monograph: Structural Dynamics and Synthetic Utility of 6-Oxaspiro[4.5]decan-9-ylmethanol

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide is structured as a high-level monograph designed for drug discovery scientists and synthetic chemists. It moves beyond basic definitions into structural dynamics, synthetic protocols, and medicinal utility.

Structural Elucidation & Nomenclature

The molecule 6-Oxaspiro[4.5]decan-9-ylmethanol (CAS: 1521614-24-3) represents a distinct class of spirocyclic ethers valued in medicinal chemistry for their ability to project functional groups into novel chemical space while maintaining high metabolic stability (


 character).
IUPAC Deconstruction and Numbering

Correct numbering is critical for derivative synthesis. The spiro[4.5]decane system consists of a 5-membered ring (cyclopentane) and a 6-membered ring (tetrahydropyran) fused at a single carbon atom.

  • Spiro Junction: The quaternary carbon shared by both rings is position 5 .

  • Ring A (Minor): The cyclopentane ring is numbered 1–4, ending at the spiro junction (5).

  • Ring B (Major): The numbering continues into the 6-membered ring. The heteroatom (Oxygen) is assigned the lowest possible locant in the second ring, making it position 6 .

  • Substituent: The hydroxymethyl group (-CH2OH) is located at position 9 , which is para to the oxygen atom within the tetrahydropyran framework.

Structural Visualization

The following diagram illustrates the connectivity and numbering scheme, highlighting the critical spiro-fusion and the vector of the methanol substituent.

ChemicalStructure C1 C1 C2 C2 C1->C2 C3 C3 C2->C3 C4 C4 C3->C4 Spiro5 C5 (Spiro) C4->Spiro5 Spiro5->C1 O6 O6 (Oxa) Spiro5->O6 C7 C7 O6->C7 C8 C8 C7->C8 C9 C9 (Chiral?) C8->C9 C10 C10 C9->C10 Subst -CH2OH (Methanol) C9->Subst C10->Spiro5

Figure 1: Connectivity map of this compound showing the spiro-junction (C5) and heteroatom placement.

Physicochemical Profile

The spiro-ether scaffold offers a superior pharmacokinetic profile compared to acyclic ethers or flat aromatic systems. The 6-oxaspiro[4.5]decane core lowers lipophilicity (LogP) while increasing solubility, a common tactic in "Escape from Flatland" drug design strategies.

PropertyValueSignificance in Drug Design
Molecular Formula

Low MW fragment-like scaffold.
Molecular Weight 170.25 g/mol Ideal for Fragment-Based Drug Discovery (FBDD).
cLogP ~1.2 (Predicted)Optimal lipophilicity for BBB permeability and oral bioavailability.
TPSA ~29.5

High membrane permeability potential.
H-Bond Donors 1Versatile handle for further functionalization (esterification, oxidation).
H-Bond Acceptors 2The cyclic ether oxygen acts as a weak acceptor.
Stereochemistry cis/trans isomersPosition 9 allows for axial/equatorial isomerism relative to the ring conformation.

Synthetic Methodology: The Prins Cyclization Protocol[1]

While various routes exist (e.g., RCM, intramolecular etherification), the Acid-Catalyzed Prins Cyclization is the most robust, atom-economical method for constructing 4-substituted tetrahydropyran spiro-systems. This approach builds the Ring B ether directly onto the Ring A ketone.

Retrosynthetic Analysis

The strategic disconnection involves the C9-C10 bond and the C5-O6 bond, tracing back to a condensation between Cyclopentanone and a homoallylic alcohol derivative .

Experimental Protocol

Objective: Synthesis of this compound via Prins Cyclization.

Reagents:

  • Cyclopentanone (1.0 eq)

  • 2-Methylene-1,3-propanediol (or 2-(hydroxymethyl)allyl alcohol) (1.2 eq)

  • Trifluoroacetic Acid (TFA) or

    
     (Catalytic)
    
  • Dichloromethane (DCM) (Solvent)

Step-by-Step Methodology:

  • Precursor Preparation: Ensure 2-methylene-1,3-propanediol is freshly distilled or prepared via reduction of diethyl methylene malonate if not commercially available.

  • Condensation Setup:

    • In a flame-dried round-bottom flask under

      
       atmosphere, dissolve Cyclopentanone (10 mmol) and 2-methylene-1,3-propanediol (12 mmol) in anhydrous DCM (50 mL).
      
    • Cool the solution to 0°C using an ice bath.

  • Acid Catalysis (The Prins Step):

    • Add TFA (10 mol%) dropwise. Note: Stronger Lewis acids like Indium(III) triflate can be used to improve diastereoselectivity.

    • The reaction proceeds via the formation of an oxocarbenium ion intermediate, followed by an ene-type cyclization.

  • Reaction Monitoring:

    • Allow the mixture to warm to room temperature and stir for 4–12 hours.

    • Monitor via TLC (stain with Anisaldehyde) or LC-MS for the disappearance of the ketone.

  • Workup & Purification:

    • Quench with saturated aqueous

      
      .
      
    • Extract with DCM (3x), dry over

      
      , and concentrate in vacuo.
      
    • Purification: Flash column chromatography (Hexanes/EtOAc gradient). The product is typically a colorless oil.

Reaction Mechanism Visualization

ReactionPathway Start Cyclopentanone + Homoallylic Alcohol Inter1 Hemiacetal Formation Start->Inter1 Acid Cat. Inter2 Oxocarbenium Ion (Key Electrophile) Inter1->Inter2 -H2O Cyclization Intramolecular Prins Cyclization Inter2->Cyclization C-C Bond Formation Trap Nucleophilic Trapping (Formation of -OH) Cyclization->Trap Product This compound Trap->Product

Figure 2: Mechanistic pathway of the Prins cyclization yielding the spiro-ether scaffold.

Medicinal Chemistry Applications

Scaffold Utility

The 6-oxaspiro[4.5]decane core is a privileged scaffold in modern drug discovery.[1]

  • Vector Orientation: The spiro center forces the substituents on the two rings into orthogonal planes. This allows the "9-ylmethanol" group to probe binding pockets that are inaccessible to flat aromatic linkers.

  • Metabolic Stability: The quaternary spiro-carbon blocks metabolic oxidation at that position, a common liability in simple cyclic ethers.

Bioisosterism

This molecule serves as a saturated bioisostere for:

  • Benzopyrans: Replacing the phenyl ring with a cyclopentane ring reduces aromatic ring count (improving solubility) while maintaining the spatial arrangement of the ether oxygen.

  • Spiro-piperidines: The oxa-analogues often show different selectivity profiles in GPCR targets (e.g., Opioid receptors, Chemokine receptors) by altering H-bond donor/acceptor patterns.

References

  • Crosby, S. R., et al. (2010). "Prins Cyclization Strategies for the Synthesis of Tetrahydropyrans." Journal of Organic Chemistry. (General reference for Prins methodology).
  • PubChem. (2025).[2] Compound Summary: this compound.[1][3] National Library of Medicine. Retrieved from [Link]

  • Carreira, E. M., & Fessard, T. C. (2014). "Four-Membered Ring-Containing Spirocycles: Synthetic Strategies and Opportunities." Chemical Reviews. (Context on spirocycle synthesis).
  • IUPAC. (2013).[4] Nomenclature of Organic Chemistry: IUPAC Recommendations and Preferred Names 2013. Royal Society of Chemistry. (Source for numbering rules).

Sources

Beyond the Flatland: A Technical Guide to the Advantages of Spiro Ether Scaffolds in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

In the intricate world of medicinal chemistry, the quest for novel molecular architectures that confer superior pharmacological properties is perpetual. For decades, aromatic rings have been a mainstay in drug design, valued for their predictable geometry and synthetic accessibility. However, their inherent planarity and often-associated metabolic liabilities have propelled the exploration of three-dimensional (3D) bioisosteres. Among these, spiro ether scaffolds have emerged as a powerful tool for drug hunters, offering a unique combination of structural rigidity, improved physicochemical properties, and the ability to probe uncharted chemical space. This guide provides an in-depth technical exploration of the advantages of spiro ether scaffolds over traditional aromatic rings, offering field-proven insights for researchers, scientists, and drug development professionals.

Escaping the "Flatland": The Imperative for Three-Dimensionality

The over-reliance on aromatic rings in drug discovery has led to what is often termed "molecular obesity" and "flatland" molecules, which can suffer from poor solubility, high metabolic turnover, and off-target effects. The rigid, planar nature of aromatic systems limits the spatial arrangement of substituents, often leading to suboptimal interactions with the complex, three-dimensional binding pockets of biological targets.

Spiro ethers, by virtue of their central spirocyclic core where two rings share a single atom, introduce a defined and rigid three-dimensional geometry.[1] This structural feature is paramount in achieving higher binding affinity and selectivity. The precise spatial orientation of functional groups afforded by the spirocyclic framework allows for more effective engagement with target proteins, a feat often unattainable with flat aromatic systems.[2]

G cluster_0 Aromatic Scaffold (Planar) cluster_1 Spiro Ether Scaffold (3D) Aromatic Aromatic Ring Func1 Substituent 1 Aromatic->Func1 Limited Vectors Func2 Substituent 2 Aromatic->Func2 Limited Vectors Spiro Spiro Ether Core Func3 Substituent 1 Spiro->Func3 Defined 3D Vectors Func4 Substituent 2 Spiro->Func4 Defined 3D Vectors Func5 Substituent 3 Spiro->Func5 Defined 3D Vectors

Caption: Comparison of substituent vectors in planar aromatic vs. 3D spiro ether scaffolds.

Enhancing Physicochemical Properties for Improved Druggability

A critical aspect of drug design is the optimization of a molecule's Absorption, Distribution, Metabolism, and Excretion (ADME) properties. Spiro ether scaffolds have consistently demonstrated the ability to positively modulate key physicochemical parameters.

One of the most significant advantages is the increase in the fraction of sp³-hybridized carbons (Fsp³).[1][3] A higher Fsp³ is strongly correlated with an increased probability of clinical success, as it often leads to improved solubility and reduced promiscuity.[1] The tetrahedral nature of the spiroatom inherently increases the Fsp³ character of a molecule compared to its flat aromatic counterpart.[4]

Furthermore, the replacement of an aromatic ring with a spiro ether can lead to a reduction in lipophilicity (logP/logD).[1] High lipophilicity is often associated with poor solubility, increased metabolic clearance, and a higher risk of off-target toxicity. By introducing polar oxygen atoms and a more compact 3D structure, spiro ethers can enhance aqueous solubility and metabolic stability.[5]

Comparative Physicochemical Properties: A Case Study

The following table illustrates the typical improvements in physicochemical properties observed when replacing a common aromatic scaffold with a spiro ether bioisostere.

PropertyAromatic Analog (e.g., Phenyl)Spiro Ether AnalogAdvantage of Spiro Ether
Fsp³ LowHighIncreased likelihood of clinical success[1][3]
logP/logD HighLowerImproved solubility, reduced toxicity risk[1]
Aqueous Solubility LowHigherEnhanced bioavailability[5]
Metabolic Stability Often prone to oxidationGenerally more stableReduced clearance, longer half-life[5]
Molecular Shape PlanarGlobular, 3DBetter fit for complex binding sites

Conformational Rigidity: Locking in the Bioactive Conformation

The inherent flexibility of many acyclic and some cyclic molecules presents a significant challenge in drug design, as a considerable entropic penalty must be paid upon binding to a target. Spirocycles, including spiro ethers, offer a solution by introducing conformational rigidity.[5] This pre-organization of the molecule into a more defined conformation can lead to a significant increase in binding affinity.

By reducing the number of rotatable bonds, spiro ether scaffolds lock the substituents in specific spatial orientations, which can be tailored to match the requirements of the target's binding site.[1] This "conformational locking" minimizes the entropic cost of binding and can lead to more potent and selective compounds.

G cluster_0 Flexible Aromatic Analog cluster_1 Rigid Spiro Ether Scaffold A Conformer A B Conformer B A->B C Conformer C B->C C->A D Bioactive Conformation C->D High Entropic Cost E Locked Bioactive Conformation F Target Protein E->F Low Entropic Cost

Caption: Entropic advantage of a conformationally locked spiro ether scaffold.

Synthetic Accessibility: Modern Methods for Spiro Ether Construction

The historical challenge of synthesizing complex spirocyclic systems has been largely overcome by the development of modern synthetic methodologies. A variety of robust and stereoselective methods are now available for the construction of spiro ether scaffolds, making them readily accessible for drug discovery programs.[6][7]

Representative Experimental Protocol: Synthesis of a Spiro Ether via Intramolecular Carboetherification

This protocol outlines a general procedure for the enantioselective synthesis of spirocyclic ethers using a copper-catalyzed carboetherification of alkenols, a method that allows for the formation of both rings in a controlled manner.[2]

Step 1: Preparation of the Alkenol Substrate

  • To a solution of a suitable 1,1-disubstituted alkene-containing cyclic ketone or aldehyde (1.0 eq) in an appropriate solvent (e.g., THF, 0.1 M), add the desired organometallic nucleophile (e.g., a Grignard or organolithium reagent, 1.2 eq) dropwise at -78 °C.

  • Stir the reaction mixture at -78 °C for 1-2 hours, then allow it to warm to room temperature.

  • Quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate), combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the resulting alkenol by flash column chromatography.

Step 2: Copper-Catalyzed Enantioselective Carboetherification

  • To an oven-dried reaction vessel under an inert atmosphere (e.g., argon or nitrogen), add the copper catalyst (e.g., Cu(OTf)₂ , 5 mol%) and the chiral ligand (e.g., (S,S)-tBu-Box, 6 mol%).

  • Add a suitable solvent (e.g., toluene, 0.1 M) and stir the mixture for 30 minutes at room temperature.

  • Add the alkenol substrate (1.0 eq) to the catalyst mixture.

  • Add the carbon-based radical precursor (e.g., an alkyl iodide, 1.5 eq) and a radical initiator (e.g., di-tert-butyl peroxide, 2.0 eq).

  • Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of sodium thiosulfate.

  • Extract the aqueous layer with an organic solvent, combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to yield the desired spiro ether.

G start Start: Cyclic Ketone/Aldehyde step1 Step 1: Nucleophilic Addition (e.g., Grignard Reaction) start->step1 alkenol Intermediate: Alkenol step1->alkenol step2 Step 2: Cu-Catalyzed Enantioselective Carboetherification alkenol->step2 product Final Product: Spiro Ether step2->product

Caption: Workflow for the synthesis of a spiro ether via carboetherification.

Conclusion: A Call to Embrace Three-Dimensionality

The strategic incorporation of spiro ether scaffolds represents a paradigm shift away from the "flatland" of traditional aromatic-rich drug candidates. Their inherent three-dimensionality, coupled with the ability to fine-tune physicochemical properties and lock in bioactive conformations, provides a distinct advantage in the pursuit of novel therapeutics with improved efficacy and safety profiles. As synthetic methodologies continue to advance, the accessibility and application of spiro ethers in drug discovery are poised to expand, offering medicinal chemists a powerful and versatile tool to navigate the complexities of modern drug design.

References

  • A Review of Approaches Developed for Spiroether Synthesis. (2025). ResearchGate. [Link]

  • Synthesis of Spirocyclic Ethers by Enantioselective Copper-Catalyzed Carboetherification of Alkenols. (n.d.). PMC. [Link]

  • Selected Applications of Spirocycles in Medicinal Chemistry. (n.d.). ResearchGate. [Link]

  • A Review of Approaches Developed for Spiroether Synthesis. (2025). PubMed. [Link]

  • synthesis of spiro compounds as medicinal agents; new opportunities for drug design and discovery. part i: a review. (n.d.). Semantic Scholar. [Link]

  • Spiro Compounds: A Brief History. (n.d.). ResearchGate. [Link]

  • A Facile Approach to the Synthesis of Allylic Spiro Ethers and Lactones. (n.d.). Thieme Connect. [Link]

  • New Spiro[cycloalkane-pyridazinone] Derivatives with Favorable Fsp 3 Character. (2020). MDPI. [Link]

Sources

Metabolic Stability Potential of 6-Oxaspiro[4.5]decan-9-ylmethanol Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Spirocyclic Advantage in ADME

In modern drug discovery, the transition from flat, aromatic-heavy scaffolds to three-dimensional (3D) architectures is driven by the need to improve physicochemical properties and metabolic stability.[1] The 6-oxaspiro[4.5]decane scaffold represents a privileged structural motif, offering a high fraction of sp3-hybridized carbons (


) and defined exit vectors that flat rings cannot provide.

This guide analyzes the metabolic stability profile of 6-oxaspiro[4.5]decan-9-ylmethanol and its derivatives. While the spirocyclic ether core generally exhibits superior resistance to oxidative metabolism compared to non-spirocyclic ethers (e.g., tetrahydropyrans), the C9-hydroxymethyl "tail" and specific sites on the cyclohexane ring present distinct metabolic liabilities. This document details the mechanistic basis of these instabilities, provides rigorous assessment protocols, and outlines medicinal chemistry strategies for optimization.

Structural Dissection & Metabolic Vulnerabilities

To engineer stable derivatives, one must first map the "soft spots" of the parent scaffold. The metabolic fate of this compound is dictated by two competing enzymatic systems: Cytochrome P450 (CYP) oxidations and Phase II conjugations (UGT/SULT).

The 6-Oxaspiro[4.5]decane Core

The spiro-fusion at C5 (spiro carbon) sterically protects the adjacent ether oxygen, reducing the likelihood of typical


-carbon oxidation observed in simple ethers. However, the cyclohexane ring (C7–C10) remains vulnerable to CYP-mediated hydroxylation, particularly at positions distal to the spiro center and the substituent.
The 9-Hydroxymethyl Handle

The primary alcohol (-CH


OH) at position 9 is the primary metabolic liability (soft spot). It is subject to:
  • Rapid Phase II Conjugation: Direct glucuronidation by UGTs, leading to high intrinsic clearance (

    
    ) and biliary excretion.
    
  • Phase I Oxidation: Sequential oxidation by Alcohol Dehydrogenase (ADH) or CYP enzymes to the aldehyde and subsequently the carboxylic acid.

Predicted Metabolic Pathways (Visualization)

The following diagram illustrates the predicted metabolic cascade for this compound derivatives.

MetabolicPathways Parent Parent Scaffold (this compound) Aldehyde Intermediate (Aldehyde) Parent->Aldehyde Phase I (ADH/CYP) Glucuronide Metabolite M2 (O-Glucuronide) Parent->Glucuronide Phase II (UGT) RingOH Metabolite M3 (Cyclohexane Hydroxyl) Parent->RingOH Phase I (CYP3A4/2D6) Acid Metabolite M1 (Carboxylic Acid) Aldehyde->Acid Phase I (ALDH/CYP)

Figure 1: Predicted Phase I and Phase II metabolic pathways. Red nodes indicate terminal metabolites; green arrows indicate high-probability clearance routes.

Experimental Assessment Protocols

To validate the stability potential of derivatives, a tiered screening approach is required. The following protocols are designed to differentiate between CYP-mediated clearance and Phase II conjugation.

Tier 1: Microsomal Stability Assay (Phase I Only)

Purpose: Determine intrinsic clearance (


) driven by CYP enzymes, isolating the core scaffold stability from Phase II conjugation effects.

Protocol:

  • System: Human Liver Microsomes (HLM) and species-specific microsomes (e.g., Rat, Mouse).

  • Concentration: Test compound at 1 µM (to ensure first-order kinetics).

  • Cofactor: NADPH regenerating system (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6P dehydrogenase, 3.3 mM MgCl

    
    ).
    
  • Incubation:

    • Pre-incubate microsomes (0.5 mg/mL protein) and test compound at 37°C for 5 min.

    • Initiate reaction with NADPH.

    • Time points: 0, 5, 15, 30, 45, 60 min.

  • Termination: Quench with ice-cold Acetonitrile (ACN) containing internal standard (IS).

  • Analysis: LC-MS/MS (MRM mode). Plot ln(% remaining) vs. time to calculate

    
     (elimination rate constant).
    

Data Interpretation: | Half-life (


) | Classification | Implication for Derivatives |
| :--- | :--- | :--- |
| < 15 min | High Clearance | Core scaffold or substituent is highly labile. |
| 15–60 min | Moderate | Acceptable for lead gen; requires optimization. |
| > 60 min | Stable | Excellent core stability; suitable for candidate selection. |
Tier 2: Hepatocyte Stability Assay (Phase I & II)

Purpose: Assess "true" metabolic stability including glucuronidation, which is critical for the primary alcohol moiety.

Protocol:

  • System: Cryopreserved hepatocytes (Human/Rat).

  • Media: Krebs-Henseleit buffer (pH 7.4) to maintain physiological pH.

  • Incubation:

    • Thaw hepatocytes and assess viability (Trypan Blue exclusion; >75% required).

    • Incubate test compound (1 µM) at 1 × 10⁶ cells/mL.

    • Time points: 0, 15, 30, 60, 90, 120 min.

  • Analysis: LC-MS/MS. Differentiate between Phase I and Phase II clearance by comparing HLM vs. Hepatocyte data. If Hepatocyte

    
     >> HLM 
    
    
    
    , Phase II metabolism (glucuronidation) is the driver.
Metabolic Soft Spot Identification (MSSID) Workflow

Purpose: Structurally identify the exact site of metabolism to guide chemical modification.

MSSID_Workflow Sample Incubated Sample (T=60 min) Acquisition High-Res MS (Q-TOF/Orbitrap) Data Dependent Acquisition (DDA) Sample->Acquisition Processing Metabolite Search (Mass Defect Filtering) Acquisition->Processing ID Structure Elucidation (MS/MS Fragmentation) Processing->ID

Figure 2: MSSID workflow using High-Resolution Mass Spectrometry (HRMS).

Medicinal Chemistry Optimization Strategies

Once the liability is confirmed (e.g., oxidation of the -CH


OH or the cyclohexane ring), the following strategies should be employed to stabilize the 6-oxaspiro[4.5]decane derivatives.
Strategy A: Bioisosteric Replacement of the Primary Alcohol

The hydroxymethyl group is the most labile point. Replacing it with bioisosteres that maintain H-bond donor/acceptor capability but resist oxidation is the most effective strategy.

  • Fluorination: Convert -CH

    
    OH to -CF
    
    
    
    OH (often unstable) or -CH(F)OH. More practically, replace the entire -CH
    
    
    OH with a oxetane or trifluoromethyl group if the H-bond donor is not strictly required.
  • Deuteration: Selective deuteration at the C9-methylene position (-CD

    
    OH). This exploits the Kinetic Isotope Effect (KIE), potentially slowing down the rate-determining step of oxidation by CYP/ADH enzymes.
    
Strategy B: Steric Shielding of the Core

If the cyclohexane ring (positions C7/C8/C10) is undergoing hydroxylation:

  • Gem-dimethylation: Introduce a gem-dimethyl group at C8. This blocks metabolic access and introduces conformational constraints that may improve selectivity.[2]

  • Fluorine Scanning: Systematically introduce fluorine atoms at the metabolic soft spot. The C-F bond is metabolically inert and electron-withdrawing, deactivating the ring toward oxidation.

Strategy C: Scaffold Hopping

If the specific spiro-ether linkage proves unstable (rare), consider the azaspiro analogue (replacing the ether oxygen with nitrogen). While this changes the pKa and solubility profile, azaspiro[4.5]decanes often show different metabolic profiles due to the basic amine, which can be modulated via capping groups (sulfonamides, amides).

References

  • Spirocyclic Scaffolds in Medicinal Chemistry. Journal of Medicinal Chemistry, 2021. Retrieved from [Link]

  • Metabolic stability for drug discovery and development: pharmacokinetic and biochemical challenges. Clinical Pharmacokinetics, 2003.[3][4] Retrieved from [Link]

  • Addressing metabolic liabilities by bioisosteric replacements. Cresset Group. Retrieved from [Link]

Sources

Methodological & Application

Application Note: Strategic Synthesis of 6-Oxaspiro[4.5]decan-9-ylmethanol

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for research scientists and drug development professionals requiring a robust, scalable synthetic route for 6-Oxaspiro[4.5]decan-9-ylmethanol .

This guide prioritizes chemical logic, scalability, and operational safety , moving beyond simple recipe listing to explain the why and how of the scaffold construction.

Executive Summary & Structural Analysis

The 6-oxaspiro[4.5]decane scaffold is a privileged structure in medicinal chemistry, offering a rigid spirocyclic core that restricts conformational freedom while improving metabolic stability compared to acyclic ethers. The target molecule, This compound , features a primary alcohol handle at the C9 position (para to the spiro center on the tetrahydropyran ring), serving as a versatile vector for further functionalization (e.g., etherification, oxidation, or amination).

This protocol outlines a modular two-phase synthesis :

  • Core Construction: Rapid assembly of the spiro-ether skeleton via an acid-catalyzed Prins cyclization.

  • Functional Homologation: Conversion of the C9-hydroxyl/ketone functionality to the target hydroxymethyl group via a Wittig-Hydroboration sequence.

Retrosynthetic Analysis

The strategic disconnection relies on the stability of the spiro-ether junction. We trace the hydroxymethyl group back to a ketone precursor, which is efficiently constructed from commercially available cyclopentanone and 3-buten-1-ol .

Retrosynthesis Target Target: this compound (C10H18O2) Ketone Intermediate: 6-Oxaspiro[4.5]decan-9-one (Commercially Available / Synthetic Hub) Target->Ketone Homologation (Wittig + Hydroboration) Alcohol Precursor: 9-Hydroxy-6-oxaspiro[4.5]decane (Prins Product) Ketone->Alcohol Oxidation (Jones or Swern) SM Starting Materials: Cyclopentanone + 3-Buten-1-ol Alcohol->SM Prins Cyclization (TFA or H2SO4)

Figure 1: Retrosynthetic logic flow from target to commodity starting materials.

Phase 1: Core Scaffold Construction

Objective: Synthesis of 6-Oxaspiro[4.5]decan-9-one . Mechanism: The key step is a Prins Cyclization . The acid catalyst promotes the condensation of cyclopentanone and 3-buten-1-ol to form an oxocarbenium ion, which is trapped by the pendant alkene. This 6-endo-trig cyclization generates a secondary carbocation at C9, which is quenched by the nucleophilic solvent/counterion (e.g., Trifluoroacetate), followed by hydrolysis and oxidation.

Protocol A: Prins Cyclization to 9-Hydroxy-6-oxaspiro[4.5]decane

Note: While 50% H₂SO₄ can be used, Trifluoroacetic acid (TFA) is recommended for cleaner reaction profiles and easier purification.

Reagents & Stoichiometry:

Reagent Equiv. Role
Cyclopentanone 1.0 Core Scaffold (Ring A)
3-Buten-1-ol 1.2 Core Scaffold (Ring B)
Trifluoroacetic Acid (TFA) Solvent Catalyst / Solvent

| NaOH (2M aq) | Excess | Hydrolysis Reagent |

Step-by-Step Procedure:

  • Setup: Flame-dry a round-bottom flask equipped with a magnetic stir bar and a reflux condenser under N₂ atmosphere.

  • Reaction: Charge the flask with Cyclopentanone (10 mmol) and 3-Buten-1-ol (12 mmol). Cool to 0°C.[1]

  • Acid Addition: Slowly add TFA (10 mL) dropwise. Caution: Exothermic.

  • Cyclization: Warm the mixture to room temperature and stir for 12–16 hours. Monitor by TLC (formation of the trifluoroacetate ester).

  • Workup (Hydrolysis): Concentrate the TFA under reduced pressure (rotary evaporator with a base trap). Dissolve the residue in MeOH (20 mL) and add 2M NaOH (20 mL). Stir at RT for 2 hours to hydrolyze the ester.

  • Extraction: Dilute with water and extract with CH₂Cl₂ (3 x 30 mL). Dry combined organics over MgSO₄, filter, and concentrate.[2]

  • Purification: Purify the crude oil via flash column chromatography (SiO₂, 20-40% EtOAc/Hexanes) to yield 9-hydroxy-6-oxaspiro[4.5]decane as a colorless oil.

Protocol B: Oxidation to the Ketone

Reagent: Jones Reagent (CrO₃/H₂SO₄) is robust for this transformation, though Swern oxidation is preferred if avoiding chromium is necessary.

  • Dissolve the alcohol from Protocol A in Acetone (0.2 M) at 0°C.

  • Add Jones Reagent dropwise until the orange color persists.

  • Stir for 30 minutes at 0°C.

  • Quench with isopropanol (turns green). Filter through a Celite pad.[2]

  • Concentrate and purify via short silica plug (10% EtOAc/Hexanes).

    • Yield: Typically 75-85% over two steps.

    • Data Check: ¹H NMR should show loss of the CH-OH carbinol proton and no aldehyde peaks.

Phase 2: Functional Homologation

Objective: Conversion of the C9-ketone to the C9-hydroxymethyl group. Strategy: A Wittig olefination converts the ketone to an exocyclic methylene group, followed by Hydroboration-Oxidation to install the primary alcohol. This sequence is superior to direct carbonylation methods for laboratory-scale reliability.

Step 1: Wittig Methylenation

Reagents: Methyltriphenylphosphonium bromide (MePPh₃Br), Potassium tert-butoxide (KOtBu), THF.

  • Ylide Formation: In a dry flask under N₂, suspend MePPh₃Br (1.5 equiv) in anhydrous THF. Cool to 0°C. Add KOtBu (1.4 equiv) portion-wise. The solution will turn bright yellow (ylide formation). Stir for 30 mins.

  • Addition: Add a solution of 6-Oxaspiro[4.5]decan-9-one (1.0 equiv) in THF dropwise to the ylide.

  • Reaction: Warm to RT and stir for 4 hours.

  • Workup: Quench with saturated NH₄Cl. Extract with Et₂O. Dry (MgSO₄) and concentrate.[2]

  • Purification: Flash chromatography (Hexanes/EtOAc 95:5). The product, 9-methylene-6-oxaspiro[4.5]decane , is non-polar.

Step 2: Hydroboration-Oxidation

Reagents: Borane-dimethyl sulfide complex (BH₃·DMS), H₂O₂, NaOH.[2]

  • Hydroboration: Dissolve the alkene (1.0 equiv) in anhydrous THF under N₂. Cool to 0°C.[1]

  • Addition: Add BH₃·DMS (0.5 equiv, 1.5 hydride equiv) dropwise.

  • Stir: Allow to warm to RT and stir for 2 hours.

  • Oxidation: Cool back to 0°C. Carefully add 3M NaOH (1.0 equiv) followed by 30% H₂O₂ (excess) dropwise. Caution: Vigorous gas evolution.

  • Completion: Stir at RT for 1 hour.

  • Isolation: Extract with EtOAc (3x). Wash with brine and sodium thiosulfate (to remove peroxides). Dry and concentrate.

  • Final Purification: Flash chromatography (SiO₂, 40-60% EtOAc/Hexanes).

Process Visualization & Logic

SynthesisWorkflow cluster_0 Phase 1: Core Assembly cluster_1 Phase 2: Homologation Step1 Cyclopentanone + 3-Buten-1-ol Step2 Prins Cyclization (TFA; then NaOH) Step1->Step2 Acid Catalysis Step3 Oxidation (Jones/PCC) Step2->Step3 9-OH to 9=O Step4 Wittig Reaction (Ph3P=CH2) Step3->Step4 C=O to C=CH2 Step5 Hydroboration (BH3; H2O2/NaOH) Step4->Step5 Anti-Markovnikov Hydration Product FINAL TARGET This compound Step5->Product

Figure 2: Step-by-step reaction workflow.

Analytical Validation & Troubleshooting

ParameterExpected ObservationTroubleshooting
Prins Step TLC: New spot, more polar than SM (after hydrolysis).If conversion is low, ensure anhydrous TFA is used. Water inhibits the oxocarbenium formation.
Wittig Step Appearance: Suspension becomes clear/yellow.If ketone remains unreacted, ensure KOtBu is fresh (white powder, not yellow).
Final Product ¹H NMR: Multiplet at ~3.5 ppm (CH₂OH).Stereochemistry: Hydroboration typically favors the equatorial hydroxymethyl group (thermodynamic), but mixtures may occur.

References

  • Prins Cyclization Mechanism & Scope: Hanschke, E. Chem. Ber.1955, 88, 1053. Review: Snider, B. B. "The Prins Reaction and Carbonyl Ene Reactions." Comprehensive Organic Synthesis, 1991, Vol 2, 527.
  • Synthesis of 6-Oxaspiro[4.

    • Smolecule CAS Database Entry 855398-57-1. Available at:

    • BenchChem Product Entry: this compound. Available at:

  • Wittig/Hydroboration Sequence: Maryanoff, B. E.; Reitz, A. B. "The Wittig olefination reaction..." Chem. Rev.1989, 89, 863.
  • Oxaspirocycle Methodology

    • Reddy, B. V. S., et al. "Tandem Prins/pinacol reaction for the synthesis of oxaspiro[4.5]decan-1-one scaffolds."[3] Org.[2][3][4][5] Biomol. Chem., 2012 , 10, 3500.

Sources

Oxidation protocols for 6-Oxaspiro[4.5]decan-9-ylmethanol to aldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Chemoselective Oxidation of 6-Oxaspiro[4.5]decan-9-ylmethanol to Aldehyde

Executive Summary

The transformation of This compound (CAS: 1521614-24-3) to its corresponding aldehyde, 6-oxaspiro[4.5]decane-9-carbaldehyde , represents a critical intermediate step in the synthesis of spirocyclic GPCR modulators and novel analgesics.

This scaffold features a spiro-junction between a cyclopentane ring and a tetrahydropyran (THP) moiety. While the ether linkage is generally robust, the spirocyclic acetal-like environment requires oxidation protocols that avoid strong Lewis acids or harsh conditions that could induce ring-opening or skeletal rearrangement. Furthermore, the resulting aldehyde at the C9 position is potentially susceptible to epimerization under thermodynamic control.

This guide presents two validated protocols:

  • Dess-Martin Periodinane (DMP): The preferred method for medicinal chemistry (mg to g scale) due to mild conditions and preservation of stereochemistry.

  • TEMPO/BAIB: A scalable, "green" alternative avoiding heavy metals and cryogenic conditions, suitable for process development.

Strategic Analysis & Oxidant Selection

The selection of the oxidant is governed by the need to balance reactivity with the stability of the spiro-ether scaffold.

FeatureDess-Martin Periodinane (DMP)TEMPO / BAIBSwern Oxidation
Scale Suitability Discovery (<10 g)Process (>10 g)Universal (requires cryo)
pH Conditions Neutral / Slightly AcidicMildly Acidic (AcOH byproduct)Basic workup (NEt3)
Safety Profile Shock sensitive (bulk)Good (No heavy metals)Toxic gas (CO), Odor (DMS)
Risk to Scaffold Low (Buffer recommended)LowLow (if T < -60°C)
Recommendation Primary Protocol Scale-Up Protocol Alternative only
Visualizing the Decision Pathway

OxidationStrategy Start Substrate: This compound ScaleCheck Scale of Reaction? Start->ScaleCheck DMP Protocol A: Dess-Martin Periodinane (High Chemoselectivity) ScaleCheck->DMP < 10 grams TEMPO Protocol B: TEMPO / BAIB (Scalable / Green) ScaleCheck->TEMPO > 10 grams Swern Protocol C: Swern Oxidation (If others fail) DMP->Swern If incomplete conversion

Figure 1: Decision matrix for selecting the appropriate oxidation protocol based on scale and operational constraints.

Protocol A: Dess-Martin Periodinane (DMP)[1]

Context: This is the "Gold Standard" for discovery chemistry. DMP acts as a mild oxidant that avoids the over-oxidation to carboxylic acids often seen with chromium-based reagents. It is particularly effective for preventing epimerization alpha to the carbonyl [1].

Reagents:

  • Substrate: this compound (1.0 equiv)

  • Oxidant: Dess-Martin Periodinane (1.2 equiv)

  • Buffer: Sodium Bicarbonate (NaHCO₃) (5.0 equiv)

  • Solvent: Dichloromethane (DCM) (anhydrous)[1]

  • Quench: Sat. Na₂S₂O₃ / Sat. NaHCO₃ (1:1 mixture)

Step-by-Step Methodology:

  • Preparation: In a flame-dried round-bottom flask under Nitrogen (N₂), dissolve This compound in anhydrous DCM (0.1 M concentration).

  • Buffering: Add solid NaHCO₃ (5 equiv) directly to the stirring solution.

    • Expert Insight: The spiro-ether oxygen can act as a Lewis base. The byproduct of DMP is acetic acid, which could protonate the ether and catalyze ring opening. NaHCO₃ neutralizes this in situ.

  • Oxidation: Cool the mixture to 0°C. Add DMP (1.2 equiv) in a single portion.

  • Reaction: Allow to warm to room temperature (RT) and stir for 1–2 hours. Monitor by TLC (stain with Anisaldehyde or PMA; alcohol usually has lower R_f than aldehyde).

  • Quenching (Critical):

    • Dilute with diethyl ether (precipitation of periodinane byproducts occurs).

    • Pour the mixture into a beaker containing a 1:1 mixture of saturated Na₂S₂O₃ and saturated NaHCO₃.

    • Stir vigorously for 15 minutes until the organic layer is clear (removes iodine species).

  • Workup: Separate layers. Extract aqueous phase with DCM (2x). Dry combined organics over MgSO₄, filter, and concentrate in vacuo (bath temp < 30°C to prevent aldehyde degradation).

Protocol B: TEMPO / BAIB (Catalytic)

Context: For larger batches, DMP becomes expensive and hazardous. The TEMPO (2,2,6,6-Tetramethylpiperidinyloxy) radical, used catalytically with Bis(acetoxy)iodobenzene (BAIB) as the stoichiometric co-oxidant, offers a robust, metal-free alternative [2].

Mechanism: TEMPO is oxidized to the active oxoammonium species, which oxidizes the alcohol. BAIB regenerates the oxoammonium species.

Reagents:

  • Substrate (1.0 equiv)

  • TEMPO (0.1 equiv / 10 mol%)

  • BAIB (1.1 equiv)

  • Solvent: DCM / Water (9:1 v/v) or Acetonitrile / Water (9:1)

Step-by-Step Methodology:

  • Dissolution: Dissolve the alcohol in DCM (0.2 M). Add water (10% v/v of total solvent volume).

    • Note: Water accelerates the reaction and aids in the regeneration cycle.

  • Catalyst Addition: Add TEMPO (0.1 equiv) and stir until dissolved (orange solution).

  • Oxidant Addition: Add BAIB (1.1 equiv) in portions over 10 minutes at RT.

  • Monitoring: Stir at RT. The reaction typically completes in 2–4 hours. The color may shift from orange to yellow/pale.

  • Workup:

    • Quench with saturated aqueous Na₂S₂O₃.

    • Extract with DCM.

    • Wash organic layer with saturated NaHCO₃ (to remove acetic acid byproduct from BAIB).

    • Dry (Na₂SO₄) and concentrate.

Visualizing the Catalytic Cycle

TEMPOCycle TEMPO TEMPO (Radical) Oxoammonium Oxoammonium Species (+) TEMPO->Oxoammonium Oxidation by BAIB Hydroxylamine Hydroxylamine (TEMPO-H) Oxoammonium->Hydroxylamine Oxidizes Alcohol Hydroxylamine->Oxoammonium Regeneration by BAIB Substrate Alcohol (Substrate) Product Aldehyde (Product) Substrate->Product Via Oxoammonium BAIB BAIB (Co-oxidant) BAIB->TEMPO Drives Cycle

Figure 2: The catalytic cycle of TEMPO mediated by BAIB. The oxoammonium cation is the active oxidant species.

Analytical Validation (QC)

Successful conversion should be validated using 1H NMR (CDCl₃) .

  • Disappearance: Look for the loss of the hydroxymethyl doublet/multiplet at δ 3.4–3.6 ppm (-CH ₂OH).

  • Appearance: Look for the diagnostic aldehyde singlet/doublet at δ 9.6–9.8 ppm (-CH O).

  • Integrity Check: Verify the spiro-ether protons (usually δ 3.5–4.0 ppm range) remain unchanged to confirm the ring system is intact.

Troubleshooting & Safety

IssueProbable CauseCorrective Action
Low Yield / Decomposition Acid-catalyzed ring opening of the spiro-ether.Increase NaHCO₃ buffer loading. Ensure temperature does not exceed RT.
Over-oxidation (Acid) Presence of excess water or strong oxidant.Stick to DMP (Protocol A). If using TEMPO, ensure strictly stoichiometric BAIB.
Incomplete Reaction Old reagents (wet DMP).Recrystallize DMP or add 1 eq. of water to "activate" DMP (counter-intuitive but known mechanism [3]).
Epimerization Basic workup too harsh or prolonged.Keep workup cold (0°C).[2] Use phosphate buffer (pH 7) instead of strong bases.

References

  • Dess, D. B.; Martin, J. C. "Readily accessible 12-I-5 oxidant for the conversion of primary and secondary alcohols to aldehydes and ketones." J. Org.[3] Chem.1983 , 48, 4155–4156. Link

  • De Mico, A.; Margarita, R.; Piancatelli, G. "A new highly selective oxidation of primary alcohols to aldehydes with TEMPO and [Bis(acetoxy)iodo]benzene." J. Org.[3] Chem.1997 , 62, 6974–6977. Link

  • Meyer, S. D.; Schreiber, S. L. "Acceleration of the Dess-Martin Oxidation by Water."[3] J. Org.[3] Chem.1994 , 59, 7549–7552.[3] Link

  • Organic Syntheses. "Oxidation of Alcohols with IBD and Catalytic TEMPO." Org.[3][4][5][6][7] Synth.2007 , 84, 97. Link

Sources

Application Note: Strategic Functionalization of 6-Oxaspiro[4.5]decan-9-ylmethanol via Reductive Amination

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The incorporation of spirocyclic scaffolds, such as 6-Oxaspiro[4.5]decan-9-ylmethanol , has become a cornerstone strategy in modern medicinal chemistry to increase fraction sp3 (Fsp3) character, improve metabolic stability, and optimize blood-brain barrier (BBB) permeability [1].

This guide addresses a specific synthetic challenge: converting the stable hydroxymethyl "handle" of this compound into a diverse array of amine derivatives. Because the starting material is an alcohol, it cannot undergo direct reductive amination. Therefore, this protocol details a robust, high-yielding two-step sequence :

  • Controlled Oxidation: Conversion of the alcohol to the reactive 6-oxaspiro[4.5]decane-9-carbaldehyde intermediate.

  • Reductive Amination: Coupling of the aldehyde with primary or secondary amines to generate the target pharmacophore.

Chemical Strategy & Mechanism

The transformation relies on accessing the transient aldehyde intermediate. While direct "borrowing hydrogen" methods exist, they often require high temperatures and specific iridium catalysts that may not be compatible with complex amine partners. For high-throughput library generation, the Oxidation-Imine Formation-Reduction pathway is preferred for its reliability and functional group tolerance.

Pathway Visualization

The following diagram illustrates the workflow and critical decision points for selecting reagents based on the steric and electronic nature of the amine partner.

G cluster_0 Critical Control Point Start Start: This compound Oxidation Step 1: Oxidation (DMP or Swern) Start->Oxidation DCM, 0°C Aldehyde Intermediate: 9-Carbaldehyde Oxidation->Aldehyde isolate Imine Imine/Iminium Formation Aldehyde->Imine + Amine (R-NH2) Reduction Step 2: Reduction (NaBH(OAc)3) Imine->Reduction in situ Product Final Product: Spirocyclic Amine Reduction->Product Workup

Figure 1: Synthetic workflow for the conversion of spiro-alcohol to spiro-amine via an aldehyde intermediate.

Experimental Protocols

Step 1: Controlled Oxidation to Aldehyde

Objective: Generate 6-oxaspiro[4.5]decane-9-carbaldehyde without over-oxidation to the carboxylic acid. Recommended Method: Dess-Martin Periodinane (DMP). Rationale: DMP provides mild, neutral conditions that minimize epimerization at the C9 position and avoids the foul odors associated with Swern oxidation [2].

Materials:

  • Starting Material: this compound (1.0 equiv)

  • Reagent: Dess-Martin Periodinane (1.2 equiv)

  • Solvent: Dichloromethane (DCM), anhydrous[1]

  • Quench: Saturated NaHCO3 / Na2S2O3 (1:1 mixture)

Procedure:

  • Preparation: Charge an oven-dried round-bottom flask with this compound dissolved in anhydrous DCM (0.1 M concentration).

  • Addition: Cool the solution to 0°C. Add Dess-Martin Periodinane (1.2 equiv) in a single portion.

  • Reaction: Remove the ice bath and stir at room temperature. Monitor by TLC (typically complete in 1–2 hours). The alcohol spot (lower Rf) should disappear, replaced by a distinct aldehyde spot (higher Rf).

  • Workup (Critical): Quench the reaction by adding a 1:1 mixture of sat. NaHCO3 and sat.[2] Na2S2O3. Stir vigorously for 15–30 minutes until the organic layer is clear (removes iodine byproducts).

  • Isolation: Extract with DCM (3x). Dry combined organics over MgSO4, filter, and concentrate in vacuo.

    • Note: The resulting aldehyde is generally stable enough for the next step without column chromatography. If storage is required, keep under inert atmosphere at -20°C.

Step 2: Reductive Amination

Objective: Couple the aldehyde intermediate with an amine.[3] Reagent: Sodium Triacetoxyborohydride (STAB / NaBH(OAc)3). Rationale: STAB is less toxic than cyanoborohydride and allows for "one-pot" reductive amination because it reduces the imine much faster than the aldehyde, preventing direct reduction of the aldehyde back to the alcohol [3].

Materials:

  • Intermediate: 6-oxaspiro[4.5]decane-9-carbaldehyde (1.0 equiv)

  • Amine Partner: R-NH2 or R2-NH (1.1 – 1.2 equiv)

  • Reducing Agent: NaBH(OAc)3 (1.5 equiv)

  • Acid Catalyst: Acetic Acid (catalytic, optional)

  • Solvent: 1,2-Dichloroethane (DCE) or DCM

Procedure:

  • Imine Formation: In a vial, dissolve the aldehyde (from Step 1) and the amine partner (1.1 equiv) in DCE (0.1 M).

    • Optimization: If the amine is a salt (e.g., HCl salt), add 1.1 equiv of TEA or DIPEA to free-base it.

    • Optimization: For electron-deficient amines (e.g., anilines), add 1-2 drops of Acetic Acid to catalyze imine formation.

  • Equilibration: Stir for 30–60 minutes at room temperature to ensure imine formation.

  • Reduction: Add NaBH(OAc)3 (1.5 equiv) in one portion.

  • Incubation: Stir at room temperature for 4–16 hours.

    • Monitoring: LCMS is preferred over TLC here to distinguish between imine and amine.

  • Workup: Quench with sat. NaHCO3. Extract with DCM or EtOAc.

  • Purification: The crude product often requires flash chromatography (DCM/MeOH gradient) or preparative HPLC, especially to remove excess amine.

Data Analysis & Troubleshooting

Comparative Reagent Selection

Use this table to select the correct reducing agent based on your specific amine partner.

Amine TypeRecommended ReductantSolvent SystemNotes
Aliphatic Primary NaBH(OAc)3DCE or DCMStandard protocol. Very clean.
Aliphatic Secondary NaBH(OAc)3DCEMay require longer reaction times (12h+).
Aniline (Weak Nucleophile) NaBH(OAc)3 + AcOHDCEAcetic acid (1-5%) is required to drive imine formation.
Sterically Hindered NaCNBH3 + Ti(OiPr)4MeOH / THFTitanium acts as a Lewis acid to force imine formation before reduction [4].
Acid Sensitive NaBH4MeOHTwo-step: Form imine in MeOH, then add NaBH4 (less selective, careful of aldehyde reduction).
Troubleshooting Guide
  • Problem: Reversion to Alcohol.

    • Cause: The aldehyde was reduced before the imine formed.

    • Solution: Ensure you stir the aldehyde and amine for at least 30 mins before adding the reducing agent. Switch to DCE solvent if using MeOH.

  • Problem: Low Conversion with Secondary Amines.

    • Cause: Steric clash between the spiro-ring and the secondary amine.

    • Solution: Use Titanium(IV) isopropoxide (Ti(OiPr)4) as a dehydrating agent/Lewis acid. Mix Aldehyde + Amine + Ti(OiPr)4 neat or in THF for 2 hours, then add NaBH4 (or NaBH3CN).

References

  • Spirocyclic Scaffolds in Drug Discovery

    • Zheng, Y., Tice, C. M., & Singh, S. B. (2014). The use of spirocyclic scaffolds in drug discovery.[4][5][6][7] Bioorganic & Medicinal Chemistry Letters, 24(16), 3673-3682.

  • Dess-Martin Periodinane Oxidation

    • Dess, D. B., & Martin, J. C. (1983). Readily accessible 12-I-5 oxidant for the conversion of primary and secondary alcohols to aldehydes and ketones. The Journal of Organic Chemistry, 48(22), 4155-4156.

  • Reductive Amination with NaBH(OAc)

    • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. The Journal of Organic Chemistry, 61(11), 3849-3862.

  • Titanium-Mediated Reductive Amination

    • Mattson, R. J., Pham, K. M., Leuck, D. J., & Cowen, K. A. (1990). An improved method for reductive alkylation of amines using titanium(IV) isopropoxide and sodium cyanoborohydride. The Journal of Organic Chemistry, 55(8), 2552-2554.

Sources

Introduction: The Strategic Importance of 6-Oxaspiro[4.5]decan-9-ylmethanol Esters

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the Esterification of 6-Oxaspiro[4.5]decan-9-ylmethanol for Advanced Drug Discovery

This compound is a spirocyclic primary alcohol of significant interest in medicinal chemistry and drug development. Its unique three-dimensional structure, which combines a tetrahydrofuran and a cyclohexane ring, serves as a valuable scaffold for creating complex and biologically active molecules.[1] This compound is a key building block in the synthesis of novel agents targeting the central nervous system (CNS), where its physicochemical properties can be leveraged to optimize blood-brain barrier permeability.[1]

The conversion of the primary alcohol in this compound to a diverse array of esters is a critical step in structure-activity relationship (SAR) studies. Esterification allows for the modulation of key drug-like properties, including lipophilicity, metabolic stability, and formulation characteristics. This guide provides a comprehensive overview of robust and field-proven methodologies for this transformation, designed for researchers and drug development professionals. We will delve into the causality behind experimental choices, ensuring that each protocol is a self-validating system grounded in established chemical principles.

Guiding Principle: Selecting the Optimal Esterification Strategy

The "best" method for esterification is not a one-size-fits-all solution; it is dictated by the specific properties of the carboxylic acid coupling partner and the desired scale and purity of the final product. The primary alcohol of this compound is relatively unhindered, making it amenable to a variety of conditions. However, the choice of method will largely depend on the steric hindrance and electronic properties of the incoming carboxylic acid and the overall acid/base sensitivity of the substrates.

Below is a decision-making workflow to guide the selection of the most appropriate protocol.

Esterification_Decision_Tree start Start: Ester Synthesis with This compound acid_check Is the Carboxylic Acid Sterically Hindered or Acid/Base Sensitive? start->acid_check simple_acid Acid is Simple (e.g., Acetic, Propionic) acid_check->simple_acid No complex_acid Acid is Complex or Hindered acid_check->complex_acid Yes green_chem_check Is a 'Green Chemistry' Approach Preferred? simple_acid->green_chem_check method_steglich Protocol 2: Steglich Esterification complex_acid->method_steglich Moderately Hindered method_yamaguchi Protocol 3: Yamaguchi Esterification complex_acid->method_yamaguchi Severely Hindered method_fischer Protocol 1: Fischer-Speier Esterification method_enzymatic Protocol 4: Enzymatic Esterification green_chem_check->method_fischer No green_chem_check->method_enzymatic Yes

Caption: Decision workflow for selecting an esterification protocol.

Protocol 1: Fischer-Speier Esterification (The Workhorse Method)

Principle and Rationale

Fischer-Speier esterification is the classic acid-catalyzed reaction between a carboxylic acid and an alcohol.[2] It is an equilibrium process, and to achieve high yields, the equilibrium must be shifted towards the product.[3][4] This is typically accomplished by using a large excess of one reactant (usually the less expensive one) or by removing water as it is formed, often through azeotropic distillation with a Dean-Stark apparatus.[2][5]

Causality: The acid catalyst (e.g., H₂SO₄, p-TsOH) protonates the carbonyl oxygen of the carboxylic acid, which significantly increases the electrophilicity of the carbonyl carbon.[4][6] This activation allows the weakly nucleophilic alcohol to attack the carbonyl, initiating the substitution process. This method is ideal for simple, non-sensitive carboxylic acids and primary alcohols like this compound.[2]

Detailed Experimental Protocol
  • Reactor Setup: To a round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus fitted with a reflux condenser, add this compound (1.0 eq).

  • Reagent Addition: Add the desired carboxylic acid (1.1 - 1.5 eq) and a suitable non-polar solvent such as toluene or hexane (sufficient to fill the Dean-Stark trap and suspend reagents).

  • Catalyst Addition: Add a catalytic amount of a strong acid, such as p-toluenesulfonic acid (p-TsOH, 0.05 eq) or concentrated sulfuric acid (H₂SO₄, 1-2 drops).

  • Reaction: Heat the mixture to reflux. The toluene-water azeotrope will distill into the Dean-Stark trap, effectively removing water and driving the reaction to completion.[5]

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) by observing the consumption of the starting alcohol.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with a suitable organic solvent like ethyl acetate. Wash the organic layer sequentially with water, a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize the acid catalyst, and finally with brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure. The crude ester can then be purified by column chromatography on silica gel.

Protocol 2: Steglich Esterification (For Sensitive & Hindered Substrates)

Principle and Rationale

The Steglich esterification is a powerful and mild method that utilizes a carbodiimide, typically N,N'-dicyclohexylcarbodiimide (DCC) or N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide (EDC), to activate the carboxylic acid. The reaction is catalyzed by a nucleophilic catalyst, most commonly 4-dimethylaminopyridine (DMAP).[7][8] This method is particularly advantageous for acid-sensitive substrates or sterically demanding alcohols.[9]

Causality: DCC reacts with the carboxylic acid to form a highly reactive O-acylisourea intermediate.[9] DMAP, being a stronger nucleophile than the alcohol, then attacks this intermediate to form an acyl-pyridinium species ("active ester"). This species is highly electrophilic and readily reacts with the alcohol, even if hindered, to form the desired ester.[9][10] The byproduct, dicyclohexylurea (DCU), is insoluble in most organic solvents and can be easily removed by filtration.

Detailed Experimental Protocol
  • Reactor Setup: To a flame-dried, argon-purged round-bottom flask equipped with a magnetic stirrer, add the carboxylic acid (1.1 eq), this compound (1.0 eq), and a catalytic amount of DMAP (0.1 - 0.2 eq).

  • Solvent: Dissolve the components in an anhydrous aprotic solvent, such as dichloromethane (DCM) or tetrahydrofuran (THF).

  • Coupling Agent Addition: Cool the solution to 0 °C in an ice bath. Add a solution of DCC (1.1 eq) or EDC (1.1 eq) in the same anhydrous solvent dropwise over 10-15 minutes.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. A white precipitate of the urea byproduct will form.

  • Monitoring: Monitor the reaction progress by TLC.

  • Work-up: Upon completion, filter the reaction mixture to remove the precipitated urea byproduct. Wash the filter cake with a small amount of the reaction solvent.

  • Purification: Concentrate the filtrate under reduced pressure. The residue can be dissolved in an organic solvent like ethyl acetate and washed with dilute HCl (to remove residual DMAP), saturated NaHCO₃, and brine. Dry the organic phase, concentrate, and purify the crude product by flash column chromatography.

Protocol 3: Yamaguchi Esterification (For Severely Hindered Systems)

Principle and Rationale

The Yamaguchi esterification is renowned for its ability to form esters from sterically demanding carboxylic acids and alcohols with high yields.[11] The protocol involves the formation of a mixed anhydride from the carboxylic acid and 2,4,6-trichlorobenzoyl chloride (TCBC, the Yamaguchi reagent), which then reacts with the alcohol in the presence of a stoichiometric amount of DMAP.[10]

Causality: The reaction proceeds in two stages. First, the carboxylic acid reacts with TCBC in the presence of a base (like triethylamine, Et₃N) to form a sterically hindered mixed anhydride.[10][12] In a subsequent step, DMAP regioselectively attacks the less hindered carbonyl of the aliphatic acid portion of the anhydride, forming the highly reactive acyl-pyridinium intermediate, which is then intercepted by the alcohol.[12][13] This two-step activation sequence is key to its success with challenging substrates.

Detailed Experimental Protocol
  • Mixed Anhydride Formation: To an argon-purged flask, add the carboxylic acid (1.0 eq) and anhydrous toluene or THF. Add triethylamine (1.1 eq) and stir for 10 minutes at room temperature. Add 2,4,6-trichlorobenzoyl chloride (1.05 eq) and stir the mixture for 1-2 hours.

  • Ester Formation: In a separate flask, dissolve this compound (1.2 eq) and a stoichiometric amount of DMAP (1.2 eq) in the same anhydrous solvent.

  • Coupling: Add the solution of the alcohol and DMAP to the mixed anhydride solution from step 1.

  • Reaction: Stir the reaction mixture at room temperature for 3-12 hours.

  • Monitoring: Monitor the reaction progress by TLC.

  • Work-up: Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous NaHCO₃, water, and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the resulting crude ester by column chromatography.

Protocol 4: Lipase-Catalyzed Esterification (The Green Chemistry Approach)

Principle and Rationale

Enzymatic esterification using lipases offers a highly selective and environmentally benign alternative to traditional chemical methods. Lipases (EC 3.1.1.3) are enzymes that catalyze the hydrolysis of esters in aqueous environments but can be ingeniously used to drive the reverse reaction—ester synthesis—in non-aqueous or micro-aqueous media.[14] This method is characterized by mild reaction conditions (room temperature, neutral pH) and high chemo-, regio-, and enantioselectivity.[15]

Causality: The reaction takes place in the hydrophobic active site of the lipase. The use of an organic solvent or a system with low water activity shifts the thermodynamic equilibrium from hydrolysis to synthesis. Lipases often show a strong preference for primary alcohols, making this method highly selective for the target molecule.[15]

Detailed Experimental Protocol
  • Reactor Setup: To a flask, add this compound (1.0 eq), the carboxylic acid (1.0 - 1.5 eq), and a suitable organic solvent (e.g., hexane, toluene, or 2-methyl-THF).

  • Enzyme Addition: Add an immobilized lipase preparation (e.g., Novozym 435 - Candida antarctica Lipase B) to the mixture. The amount of enzyme is typically 5-10% by weight of the substrates.

  • Water Removal (Optional but Recommended): Add activated molecular sieves (3Å or 4Å) to the reaction mixture to scavenge the water produced during the reaction, which drives the equilibrium towards the ester product.[4]

  • Reaction: Stopper the flask and place it on an orbital shaker at a controlled temperature, typically between 30-50 °C, for 24-72 hours.

  • Monitoring: Monitor the conversion by taking small aliquots, filtering the enzyme, and analyzing by Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC).

  • Work-up: Once equilibrium is reached or the starting material is consumed, filter off the immobilized enzyme (which can often be washed and reused) and the molecular sieves.

  • Purification: Wash the filtrate with a dilute aqueous base to remove any unreacted carboxylic acid. Dry the organic layer and concentrate under reduced pressure. Further purification can be achieved by column chromatography if necessary.

Comparative Summary of Reaction Conditions

FeatureFischer-Speier EsterificationSteglich EsterificationYamaguchi EsterificationLipase-Catalyzed Esterification
Catalyst Strong Acid (H₂SO₄, p-TsOH)[2]DMAP (catalytic)[7]DMAP (stoichiometric)[10]Immobilized Lipase[15]
Coupling Agent NoneDCC, EDC[9]2,4,6-Trichlorobenzoyl chloride[10]None
Typical Solvent Toluene, Hexane (or excess alcohol)[2]Anhydrous DCM, THF[16]Anhydrous Toluene, THF[11]Hexane, Toluene, Solvent-free
Temperature Reflux (60-110 °C)[2]0 °C to Room TemperatureRoom Temperature30 - 50 °C
Key Advantage Low cost, simple reagentsMild conditions, good for sensitive substratesExcellent for highly hindered substratesHigh selectivity, "green"
Key Disadvantage Harsh conditions, equilibrium-limitedStoichiometric urea byproductRequires stoichiometric DMAP & baseSlower reaction times, enzyme cost

General Experimental Workflow

General_Workflow cluster_prep 1. Preparation & Setup cluster_reaction 2. Reaction cluster_workup 3. Work-up & Isolation cluster_purification 4. Purification & Analysis prep Weigh Reagents & Select Anhydrous Solvents setup Assemble Glassware (under inert gas if needed) prep->setup addition Controlled Addition of Reagents/Catalysts setup->addition stirring Stir at Defined Temperature addition->stirring monitoring Monitor Progress (TLC, GC, HPLC) stirring->monitoring quench Quench Reaction monitoring->quench extract Liquid-Liquid Extraction & Washing quench->extract dry Dry Organic Layer (e.g., Na2SO4) extract->dry concentrate Concentrate in vacuo dry->concentrate purify Column Chromatography concentrate->purify analyze Characterize Product (NMR, MS, etc.) purify->analyze

Caption: A generalized workflow for esterification reactions.

References

  • Dhimitruka, I., & SantaLucia, J. (2006). Investigation of the Yamaguchi Esterification Mechanism. Synthesis of a Lux-S Enzyme Inhibitor Using an Improved Esterification Method. Organic Letters, 8(1), 47-50. [12][13][17]

  • Organic Chemistry Portal. (n.d.). Yamaguchi Esterification. [11][12]

  • Wikipedia. (2023). Yamaguchi esterification. [10]

  • Benchchem. (n.d.). This compound. [1]

  • Organic Reactions. (n.d.). Acid to Ester - Common Conditions. [7]

  • Wikipedia. (2023). Fischer–Speier esterification. [2]

  • KPU Pressbooks. (n.d.). 7.5 Esters – Organic Chemistry II. [6]

  • Lipshutz, B. H., et al. (2021). Lipase-catalyzed esterification in water enabled by nanomicelles. Applications to 1-pot multi-step sequences. Chemical Science, 13(2), 455-461. [15]

  • Chemistry Steps. (2021). Fischer Esterification. [3]

  • Organic Chemistry Portal. (n.d.). Steglich Esterification. [9]

  • Organic Chemistry Portal. (n.d.). Fischer Esterification. [4]

  • Hafeman, N. J., et al. (2024). Steglich esterification: A versatile synthetic approach toward the synthesis of natural products, their analogues/derivatives. Tetrahedron, 155, 133869. [8]

  • OperaChem. (2024). Fischer Esterification-Typical Procedures. [5]

  • Guedes, L. A., et al. (2023). Direct Application of Fermented Solid Containing Lipases from Pycnoporus sanguineus in Esterification Reactions and Kinetic Resolution of Sec-alcohols. Molecules, 28(17), 6401. [14]

  • Neises, B., & Steglich, W. (1985). Di-tert-Butyl Fumarate. Organic Syntheses, 63, 183. [16]

Sources

Advanced PROTAC Design: Implementing 6-Oxaspiro[4.5]decan-9-ylmethanol as a Rigid Linker

[1]

Executive Summary: The "Linkerology" Pivot

In the first generation of PROTACs, linkers were viewed primarily as passive spacers—typically flexible polyethylene glycol (PEG) or alkyl chains. While synthetically accessible, these "floppy" linkers often incur high entropic penalties upon binding and suffer from poor membrane permeability due to high Total Polar Surface Area (TPSA).

This guide details the application of 6-Oxaspiro[4.5]decan-9-ylmethanol (CAS: 1521614-24-3) as a next-generation rigid linker . By incorporating this spirocyclic scaffold, researchers can restrict conformational freedom, potentially improving the stability of the ternary complex (POI-PROTAC-E3) and enhancing oral bioavailability compared to linear analogs.

Key Technical Advantages
FeatureTraditional PEG LinkerThis compoundBenefit
Conformation High Entropy (Floppy)Low Entropy (Rigid/Locked)Pre-organized for binding; improved potency.[1]
Metabolism Oxidative cleavage riskMetabolic "Hard Spot"Extended half-life (

).
Lipophilicity Variable (Hydrophilic)Balanced (

rich)
Improved passive permeability.
Vector Geometry Linear/UndefinedDefined Kink/AngleAccesses novel exit vectors on E3/POI.[1]

Strategic Implementation: When to Use This Linker

The decision to switch from a standard PEG linker to the 6-oxaspiro scaffold should be data-driven. Use the following decision matrix to validate the design choice.

LinkerSelectionStartPROTAC Optimization PhaseCheckPermIs Cell Permeability Low?Start->CheckPermCheckPotencyIs Binary Binding Highbut Degradation Low?CheckPerm->CheckPotencyNoUseSpiroSwitch to 6-Oxaspiro Linker(Rigidification Strategy)CheckPerm->UseSpiroYes (Reduce TPSA)CheckMetabIs Linker Metabolically Unstable?CheckPotency->CheckMetabNoCheckPotency->UseSpiroYes (Fix Geometry)UsePEGContinue with PEG/Alkyl(Focus on length)CheckMetab->UsePEGNoCheckMetab->UseSpiroYes (Block Metabolism)

Figure 1: Decision tree for incorporating rigid spirocyclic linkers in PROTAC campaigns.

Chemical Profile & Reactivity

Compound: this compound Structure: A spiro-junction connecting a tetrahydrofuran ring and a cyclohexane ring, bearing a primary hydroxymethyl group.[1][2][3]

  • Primary Handle: The -CH2OH (primary alcohol) at position 9 is the main conjugation site.

  • Secondary Handle: The ether oxygen in the 5-membered ring acts as a weak Hydrogen Bond Acceptor (HBA), mimicking PEG polarity without the flexibility.

  • Stereochemistry: Commercial supplies are often racemic or diastereomeric mixtures.[1] Crucial: Isolate isomers early if SAR is sensitive to vector angles.[1]

Experimental Protocols

Protocol A: Linker Activation (Mesylation)

Direct coupling of the alcohol is difficult. The standard workflow converts the alcohol to a mesylate (leaving group) for subsequent nucleophilic displacement by an amine-containing ligand (e.g., Lenalidomide derivative or VHL ligand).

Materials:

  • This compound (1.0 eq)

  • Methanesulfonyl chloride (MsCl) (1.2 eq)

  • Triethylamine (TEA) (1.5 eq)

  • Dichloromethane (DCM) (Anhydrous)

Step-by-Step:

  • Dissolution: Dissolve this compound in anhydrous DCM (0.1 M concentration) in a round-bottom flask under Nitrogen/Argon.

  • Cooling: Cool the solution to 0°C using an ice bath.

  • Base Addition: Add TEA dropwise. Stir for 5 minutes.

  • Activation: Add MsCl dropwise over 10 minutes. The reaction is exothermic; maintain T < 5°C.[1]

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 2–4 hours. Monitor by TLC (stain with KMnO4; alcohol oxidizes, mesylate is UV active if coupled, or use Iodine).[1]

  • Workup: Quench with saturated NaHCO3. Extract with DCM (3x).[1] Wash combined organics with brine, dry over Na2SO4, and concentrate.[1]

  • Output: Yields 6-oxaspiro[4.5]decan-9-yl methanesulfonate . Use immediately or store at -20°C.

Protocol B: PROTAC Assembly (Nucleophilic Displacement)

This step couples the activated linker to a ligand (e.g., a Pomalidomide derivative with a free amine).

Materials:

  • Activated Linker (Mesylate from Protocol A) (1.0 eq)

  • Ligand-Amine (e.g., 4-(3-aminopropyl)amino-thalidomide) (1.0 eq)

  • Potassium Carbonate (K2CO3) (2.0 eq) or DIPEA

  • Acetonitrile (ACN) or DMF (Anhydrous)

  • Sodium Iodide (NaI) (0.1 eq, catalytic Finkelstein condition)

Step-by-Step:

  • Setup: In a pressure vial, suspend the Ligand-Amine and K2CO3 in anhydrous ACN.

  • Addition: Add the Mesylate linker dissolved in minimal ACN.

  • Catalysis: Add catalytic NaI to accelerate the substitution (Ms -> I -> Amine).[1]

  • Heating: Heat to 60–80°C for 12–24 hours.

  • Purification: Filter off solids. Concentrate filtrate.[1][4] Purify via Reverse-Phase HPLC (Water/Acetonitrile + 0.1% Formic Acid).

    • Note: Rigid linkers often elute later than PEG analogs due to increased lipophilicity.[1]

Mechanism of Action & Validation

The spiro-linker works by restricting the "cone of rotation" available to the two ligands, increasing the probability that the E3 ligase and POI collide in a productive orientation.

MOALinker6-Oxaspiro Linker(Rigid Core)ComplexTernary Complex(POI-Linker-E3)Linker->ComplexReduces Entropy(Pre-organization)POITarget Protein(POI)POI->ComplexE3E3 Ligase(e.g., CRBN)E3->ComplexUbUbiquitinationComplex->UbStable InterfaceDegProteasomalDegradationUb->Deg

Figure 2: Mechanism of Action. The rigid spiro-core reduces the entropic penalty of ternary complex formation.[5]

Validation Assay: Ternary Complex Stability (NanoBRET)

To prove the linker is working as intended (vs. a flexible control), perform a NanoBRET assay.

  • Tagging: Express NanoLuc-fused POI and HaloTag-fused E3 ligase in HEK293 cells.

  • Treatment: Treat cells with the PROTAC (dose-response).[1]

  • Readout: If the rigid linker stabilizes the complex, you will see a longer residence time or lower

    
     compared to the PEG-based analog, even if binary affinity to POI/E3 is identical.[1]
    

Troubleshooting & Optimization

IssueProbable CauseSolution
Low Yield in Coupling Steric hindrance at spiro-ringSwitch to stronger base (Cs2CO3) or higher temp (100°C in DMF).[1]
Poor Solubility High lipophilicity of cyclohexane ringAdd a solubilizing group (e.g., piperazine) on the other side of the ligand, or use the 6-oxaspiro ether oxygen to H-bond.
No Degradation Wrong Exit VectorThe rigid angle is fixed. If it points the E3 ligase "away" from the POI, degradation fails.[1] Action: Synthesize the diastereomer or attach the linker to a different position on the ligand.

References

  • Compound Data: PubChem. This compound.[1][3] National Library of Medicine.[1]

  • Rigid Linker Strategy: Farnaby, W., et al. (2019).[1] BAF complex vulnerabilities in cancer demonstrated via structure-based PROTAC design. Nature Chemical Biology. (Demonstrates use of rigid spiro/piperazine linkers).

  • Linkerology Review: Troup, R. I., et al. (2020).[1] Current strategies for the design of PROTAC linkers: a critical review. Exploration of Targeted Anti-tumor Therapy.[1]

  • Spirocycles in MedChem: Zheng, Y., & Tice, C. M. (2016).[1] The utilization of spirocyclic scaffolds in drug discovery. Bioorganic & Medicinal Chemistry Letters. (General properties of the scaffold).

Troubleshooting & Optimization

Improving yield in the cyclization of 6-Oxaspiro[4.5]decan-9-ylmethanol

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured as a specialized Support Center resource for researchers optimizing the synthesis of 6-Oxaspiro[4.5]decan-9-ylmethanol .

Topic: Optimization of Cyclization Yields & Process Troubleshooting Ticket Type: Advanced Method Development Audience: Medicinal Chemists, Process Development Scientists

Executive Summary: The "Yield Trap"

The cyclization to form This compound (and its related spiroether scaffolds) is deceptively simple. Whether you are employing a Prins cyclization (condensation of cyclopentanone with a homoallylic alcohol) or an acid-catalyzed dehydration of a diol precursor, the reaction is governed by a strict thermodynamic equilibrium.

The Core Problem: The formation of the spiro-ether ring is reversible. In the presence of water or under improper kinetic control, the equilibrium shifts back to the open-chain precursor or diverges into intermolecular oligomerization.

This guide addresses the three critical failure points: Water Management , Kinetic vs. Thermodynamic Control , and Catalyst Acidity .

Critical Process Parameters (CPP) Optimization

Module A: Water Management (Thermodynamic Control)

Issue: The reaction stalls at 40-50% conversion, or the product hydrolyzes during workup. Root Cause: Water generated during condensation/dehydration acts as a nucleophile, reopening the spiro ring.

Protocol Adjustment:

Method Efficiency Suitability Note
Dean-Stark Trap Moderate Scale > 5g Requires azeotropic solvent (Toluene/Benzene). Often insufficient for trace water in equilibrium-sensitive spiroethers.
Molecular Sieves (3Å/4Å) High Scale < 1g Recommended. Use activated powder (flame-dried). Add 150 mg per mmol of substrate.[1]

| Orthoformates | Very High | Chemical Scavenging | Triethyl orthoformate (TEOF) consumes water chemically. Caution: Can generate ethanol, which may compete as a nucleophile.[2] |

Expert Insight: For this specific spiro[4.5] system, physical removal (Sieves/Soxhlet) is superior to chemical scavenging because it avoids introducing competing alcohols (like ethanol from TEOF) that can form mixed acetals at the spiro center.

Module B: Concentration & Temperature (Kinetic Control)

Issue: TLC shows a streak at the baseline (oligomers) or multiple spots (elimination products). Root Cause: High concentration favors intermolecular etherification (polymerization) over intramolecular spiro-cyclization.

  • The Dilution Rule: Maintain substrate concentration below 0.05 M .

    • Why? Intramolecular cyclization is a zero-order reaction with respect to other substrate molecules. Intermolecular polymerization is second-order. Dilution mathematically forces the spiro-pathway.

  • Temperature:

    • Prins Route: 0°C

      
       RT.[1] High heat favors elimination (forming the alkene side-product).
      
    • Dehydration Route: Requires reflux (with water removal), but keep the oil bath temperature < 110°C to prevent charring.

Module C: Catalyst Selection

Issue: Low yield or decomposition of the 9-ylmethanol moiety. Root Cause: The hydroxymethyl group at C9 is sensitive. Strong Brønsted acids (e.g.,


) can cause dehydration of the primary alcohol or skeletal rearrangement.

Recommended Catalysts:

  • Camphorsulfonic Acid (CSA): (10-20 mol%) Soluble in organic solvents, milder than pTSA.

  • Amberlyst-15: Heterogeneous, easy removal. Excellent for preventing workup-induced hydrolysis.

  • TMSOTf (Trimethylsilyl triflate): For "dry" cyclization of silyl-protected precursors (highly recommended for high-value intermediates).

Mechanism & Troubleshooting Workflow

The following diagram illustrates the decision logic for troubleshooting low yields based on the reaction mechanism.

G Start Low Yield in Spirocyclization CheckSM Is Starting Material Consumed? Start->CheckSM SM_Yes Yes (SM Remaining) CheckSM->SM_Yes SM_No No (SM Consumed) CheckSM->SM_No WaterCheck Check Water Content SM_Yes->WaterCheck Action_Sieves Action: Add 4Å Sieves or Azeotrope WaterCheck->Action_Sieves Wet AcidCheck Check Acid Strength WaterCheck->AcidCheck Dry Action_Lewis Action: Switch to TMSOTf or BF3·OEt2 AcidCheck->Action_Lewis ProductCheck Identify Byproducts SM_No->ProductCheck Polymer Baseline Streaking (Polymerization) ProductCheck->Polymer Elimination New Olefin Spots (Elimination) ProductCheck->Elimination Action_Dilute Action: Dilute to <0.05M (High Dilution Principle) Polymer->Action_Dilute Action_Temp Action: Lower Temp Switch to CSA Elimination->Action_Temp

Caption: Troubleshooting logic flow for spiroether cyclization failures, distinguishing between kinetic (polymerization) and thermodynamic (water/equilibrium) barriers.

Detailed Experimental Protocols

Protocol A: The "Dry" Prins Cyclization (Recommended)

Best for: Constructing the ring from cyclopentanone and a homoallylic alcohol derivative.

  • Setup: Flame-dry a 2-neck RBF equipped with a magnetic stir bar and a rubber septum. Flush with Argon.

  • Reagents:

    • Cyclopentanone (1.0 equiv)

    • Substituted Homoallylic Alcohol (1.1 equiv)

    • Solvent: Anhydrous

      
       (DCM) [0.1 M concentration].
      
  • Catalyst Addition: Cool to 0°C. Add TMSOTf (Trimethylsilyl triflate) (1.1 equiv) dropwise.

    • Why TMSOTf? It acts as a Lewis acid and a dehydrating agent, sequestering the oxygen as a silyl ether and driving the equilibrium forward irreversibly.

  • Reaction: Stir at 0°C for 1 hour, then warm to RT. Monitor by TLC.

  • Quench: Quench with saturated aqueous

    
    before concentrating. Acidic concentration destroys the spiro center.
    
Protocol B: Acid-Catalyzed Diol Dehydration

Best for: Closing the ring on a pre-formed 1-(3-hydroxypropyl)cyclopentanol derivative.

  • Setup: RBF with a Dean-Stark apparatus and reflux condenser.

  • Solvent: Benzene or Toluene (Benzene is preferred for lower boiling point, 80°C, reducing elimination risk).

  • Catalyst: PPTS (Pyridinium p-toluenesulfonate) (10 mol%).

    • Note: PPTS is milder than pTSA and preserves the primary alcohol at C9.

  • Execution: Reflux until water collection ceases (typically 4-6 hours).

  • Workup: Wash with diluted brine. Do not use acidic washes. Dry over

    
     (basic drying agent) to ensure stability.
    

Frequently Asked Questions (FAQs)

Q1: My product decomposes on the silica column. How do I purify it? A: Spiroethers, while generally stable, can open under the acidic conditions of silica gel.

  • Fix: Pre-treat your silica gel column with 1% Triethylamine (Et3N) in Hexanes. This neutralizes the acidic sites on the silica. Alternatively, use neutral alumina.

Q2: I see two spots on TLC with the same mass (isomers). Which is my product? A: You are likely observing diastereomers (cis/trans isomers relative to the 9-hydroxymethyl group and the spiro center).

  • Insight: In 6-oxaspiro[4.5]decane systems, the thermodynamic product usually places substituents in the equatorial position of the chair-like 6-membered ring. Use NOESY NMR to distinguish: if the C9-proton shows a correlation to the axial protons of the cyclohexane ring, your substituent is equatorial.

Q3: Can I use sulfuric acid (


) to speed this up? 
A: Avoid.  Sulfuric acid is too strong and is a dehydrating oxidant. It will likely dehydrate the primary alcohol at C9 to an alkene or cause charring. Stick to sulfonic acids (pTSA, CSA) or Lewis acids.

Q4: Why is the "9-ylmethanol" group lowering my yield compared to the unsubstituted parent? A: The hydroxyl group at C9 can participate in competitive hydrogen bonding or intramolecular attack (forming a bridged system instead of a spiro system).

  • Fix: Protect the C9-alcohol as a Benzyl ether or Acetate before attempting the cyclization. Deprotect after the spiro ring is formed.

References

  • Benchchem. (n.d.). This compound Structure and Applications. Retrieved from

  • Perron, F., & Albizati, K. F. (1989). Chemistry of Spiroketals.[1][3] Chemical Reviews, 89(7), 1617–1661. (Foundational text on spiro-cyclization thermodynamics).

  • Trost, B. M., et al. (2009). Brønsted Acid Catalyzed Enantioselective Semipinacol Rearrangement for the Synthesis of Chiral Spiroethers.[4] Angewandte Chemie International Edition.[4] Retrieved from

  • Master Organic Chemistry. (2014). Synthesis of Ethers via Acid-Catalyzed Dehydration.[5] (General mechanism validation). Retrieved from

  • PubChem. (2024).[6] 6-Oxaspiro[4.5]decane Compound Summary. Retrieved from

Sources

Technical Support Center: Separation of 6-Oxaspiro[4.5]decan-9-ylmethanol Diastereomers

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the resolution of 6-Oxaspiro[4.5]decan-9-ylmethanol diastereomers. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of separating these closely related stereoisomers.

This compound is a key building block in medicinal chemistry, particularly for developing novel therapeutics targeting the central nervous system.[1] Its spirocyclic structure, which connects a tetrahydrofuran and a cyclohexane ring, presents unique synthetic and purification challenges.[1] The presence of multiple chiral centers often results in diastereomeric mixtures that can be difficult to separate due to their very similar physicochemical properties.[2][3] This guide provides in-depth troubleshooting advice and detailed protocols to overcome these challenges.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: Why is the separation of this compound diastereomers so challenging?

A1: The primary challenge lies in the subtle structural differences between the diastereomers.[2] These minor variations in their three-dimensional arrangement lead to very similar polarities and physical properties, making them difficult to resolve using standard chromatographic techniques.[2][3] Unlike enantiomers, which have identical properties in an achiral environment, diastereomers can be separated on achiral stationary phases, but achieving baseline resolution often requires careful optimization of the chromatographic conditions.[2][4]

Q2: I'm seeing poor or no separation of the diastereomers on my silica gel column. What are the likely causes and how can I fix this?

A2: This is a common issue stemming from the similar polarities of the diastereomers. Here are several troubleshooting strategies:

  • Optimize the Mobile Phase: The polarity of your eluent is critical. A solvent system that is too polar will cause the compounds to elute too quickly, minimizing their interaction with the stationary phase and resulting in poor separation.[3]

    • Actionable Advice: Begin with a low-polarity mobile phase (e.g., a high ratio of hexane to ethyl acetate) and gradually increase the polarity.[3] It's highly recommended to first screen various solvent systems using Thin Layer Chromatography (TLC) to identify the optimal conditions before scaling up to column chromatography.[3]

  • Improve Column Packing: A poorly packed column with channels or air bubbles will lead to band broadening and a significant loss of resolution.[3]

    • Actionable Advice: Ensure your column is packed uniformly. A slurry packing method is generally preferred for achieving a homogenous column bed.

  • Adjust the Flow Rate: A slower flow rate increases the residence time of the diastereomers on the stationary phase, which can enhance separation.[3] However, be aware that this will also lengthen the purification time.[3]

  • Increase Column Length: A longer column provides more theoretical plates, which increases the opportunity for separation.[3] Doubling the column length can significantly improve the resolution of closely eluting compounds.[3]

  • Consider a Different Stationary Phase: If silica gel proves ineffective, other stationary phases like alumina or specially treated silica might offer different selectivity.[3]

Q3: My TLC shows two very close spots. How can I translate this to a successful column chromatography separation?

A3: Closely migrating spots on a TLC plate indicate that the separation is challenging but achievable. The key is to maximize the resolution between the two spots.

  • Use a Longer Column: As mentioned above, a longer column increases the number of theoretical plates, enhancing separation.[3]

  • Employ a Finer Particle Size Stationary Phase: Using a stationary phase with a smaller particle size increases the surface area and can lead to better separation efficiency.[3] Note that this may increase the back pressure, so you may need to adjust your setup accordingly.[3]

  • Implement Gradient Elution: Instead of using a constant solvent mixture (isocratic elution), a shallow gradient where the polarity of the mobile phase is increased very slowly over time can help resolve compounds with similar retention factors.[3]

Q4: Are there alternative methods to traditional column chromatography for separating these diastereomers?

A4: Yes, several other techniques can be employed, particularly High-Performance Liquid Chromatography (HPLC).

  • Normal-Phase HPLC: This is often the next step if standard column chromatography fails. Using a silica or other polar stationary phase with a non-polar mobile phase can provide the necessary resolution.

  • Reversed-Phase HPLC: While less common for this type of separation, reversed-phase HPLC with a C18 or other non-polar stationary phase and a polar mobile phase can sometimes provide the required selectivity.[5]

  • Chiral HPLC: Although diastereomers can be separated on achiral phases, chiral stationary phases (CSPs) can sometimes offer unique selectivity for diastereomers as well.[6] Polysaccharide-based CSPs are a good starting point.[2]

  • Indirect Approach via Derivatization: This involves reacting the diastereomeric mixture with a chiral derivatizing agent to form new diastereomeric compounds that have more distinct physicochemical properties.[7][8][9] These new derivatives can then be more easily separated on a standard achiral column.[7][8][9]

Experimental Protocols

Protocol 1: Optimized Flash Column Chromatography

This protocol outlines a systematic approach to optimizing the separation of this compound diastereomers using flash column chromatography.

1. TLC Method Development:

  • Prepare a stock solution of your diastereomeric mixture in a suitable solvent (e.g., dichloromethane or ethyl acetate).

  • Spot the mixture onto several TLC plates.

  • Develop the plates in a variety of solvent systems with varying polarities. Start with a high hexane to ethyl acetate ratio (e.g., 95:5) and gradually increase the ethyl acetate concentration.

  • The ideal solvent system will show two distinct, well-separated spots with Rf values between 0.2 and 0.4.

2. Column Preparation:

  • Select a long, narrow column to maximize theoretical plates.

  • Use silica gel with a fine particle size (e.g., 40-63 µm).

  • Prepare a slurry of the silica gel in the initial, low-polarity mobile phase identified from your TLC analysis.

  • Carefully pour the slurry into the column, ensuring no air bubbles are trapped. Allow the silica to settle into a uniform bed.

3. Sample Loading:

  • Dissolve the crude mixture in a minimal amount of the mobile phase or a slightly more polar solvent.

  • Alternatively, for less soluble samples, use a "dry loading" technique: adsorb the sample onto a small amount of silica gel, evaporate the solvent, and carefully add the dried powder to the top of the column.

4. Elution:

  • Begin eluting with the low-polarity mobile phase.

  • If separation is still challenging, a shallow gradient elution can be employed. Slowly and incrementally increase the percentage of the more polar solvent.

  • Maintain a slow and steady flow rate to maximize interaction with the stationary phase.

5. Fraction Collection and Analysis:

  • Collect small, uniform fractions.

  • Analyze the fractions by TLC to identify which contain the separated diastereomers.

  • Combine the pure fractions of each diastereomer and concentrate under reduced pressure.

Protocol 2: HPLC Separation of Diastereomers

This protocol provides a starting point for developing an HPLC method for the separation of this compound diastereomers.

Instrumentation and Columns:

  • HPLC System: A standard HPLC system with a UV detector is suitable.

  • Column: Begin with a normal-phase silica column. If this is unsuccessful, a polysaccharide-based chiral stationary phase (e.g., Chiralpak series) can be screened.[2]

Initial HPLC Conditions (Normal Phase):

  • Column: Silica gel, 5 µm particle size, 4.6 x 250 mm.

  • Mobile Phase: A mixture of hexane and a polar modifier like isopropanol or ethanol.[2] Start with a ratio of 98:2 (hexane:isopropanol) and adjust as needed.

  • Flow Rate: 1.0 mL/min.[2]

  • Column Temperature: 25°C (use a column oven for temperature control).[2]

  • Detection: UV at a suitable wavelength (e.g., 210-220 nm, as the molecule lacks a strong chromophore).

Optimization Strategy:

  • Mobile Phase Composition: Systematically vary the ratio of hexane to the polar modifier. Small changes can have a significant impact on selectivity.[2]

  • Choice of Modifier: Test different alcohol modifiers (e.g., ethanol, isopropanol) as this can alter the selectivity.

  • Temperature: Adjusting the column temperature can improve peak shape and resolution.[2]

Data Summary Table

ParameterColumn ChromatographyHPLC (Normal Phase)
Stationary Phase Silica Gel (40-63 µm)Silica Gel (5 µm) or Polysaccharide-based CSP
Mobile Phase Hexane/Ethyl Acetate GradientHexane/Isopropanol (or Ethanol)
Flow Rate Gravity-dependent or low pressure1.0 mL/min (typical)
Key for Success Optimal solvent polarity, proper column packing, slow elutionPrecise mobile phase composition, column temperature control

Visualizing the Workflow

Troubleshooting Logic for Diastereomer Separation

troubleshooting_flowchart start Start: Poor or No Separation check_tlc Re-evaluate TLC Is there any separation? start->check_tlc no_sep_tlc No Separation on TLC check_tlc->no_sep_tlc No close_spots_tlc Close Spots on TLC check_tlc->close_spots_tlc Yes change_solvent Try Different Solvent Systems (e.g., different polarity, different modifiers) no_sep_tlc->change_solvent optimize_column Optimize Column Chromatography close_spots_tlc->optimize_column column_params Adjust Column Parameters: - Increase length - Use finer silica - Slower flow rate optimize_column->column_params gradient_elution Implement Shallow Gradient Elution optimize_column->gradient_elution change_solvent->check_tlc consider_hplc Move to HPLC column_params->consider_hplc If still poor success Successful Separation column_params->success If successful gradient_elution->consider_hplc If still poor gradient_elution->success If successful normal_phase_hplc Normal-Phase HPLC consider_hplc->normal_phase_hplc chiral_hplc Chiral HPLC consider_hplc->chiral_hplc derivatization Consider Derivatization normal_phase_hplc->derivatization If still poor normal_phase_hplc->success If successful chiral_hplc->derivatization If still poor chiral_hplc->success If successful derivatization->normal_phase_hplc

Caption: Troubleshooting workflow for separating diastereomers.

References

  • Technical Support Center: Refinement of Analytical Methods for Spiroketal Isomers - Benchchem.
  • Technical Support Center: Separation of Pinocampheol Diastereomers - Benchchem.
  • Application Note: HPLC Separation of Pent-3-en-2-ol Diastereomers via Chiral Derivatization - Benchchem.
  • HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations - PMC.
  • This compound | 1521614-24-3 - Benchchem.
  • A Strategy for Developing HPLC Methods for Chiral Drugs | LCGC International.
  • Novel Separation Approach for Multiple Chiral Center Molecules - Sigma-Aldrich.
  • Stationary Phase Selection for Achiral Separation of Disubstituted Piracetam Diastereomeric Mixtures - Chromatography Today.
  • Separation of diastereomers - Chromatography Forum.
  • The Purification of Diastereomers by SepaFlash™ C18 Reversed Phase Cartridge.

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Technical Support Center: Purification of Polar Spirocyclic Alcohols

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of polar spirocyclic alcohols. This guide is designed for researchers, scientists, and drug development professionals to navigate the unique challenges associated with purifying these structurally complex molecules. The inherent rigidity of the spirocyclic core, combined with the high polarity imparted by one or more hydroxyl groups, often leads to purification difficulties that are not encountered with simpler aliphatic or aromatic alcohols.

This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments. The advice herein is grounded in established chemical principles and field-proven experience to ensure the scientific integrity and success of your purification endeavors.

Table of Contents

  • Frequently Asked Questions (FAQs)

    • What makes polar spirocyclic alcohols challenging to purify?

    • How do I choose the right purification technique?

    • What are the most common impurities I should expect?

    • How can I assess the purity of my final product?

  • Troubleshooting Guide: Column Chromatography

    • Issue 1: My compound is stuck at the baseline in normal-phase chromatography.

    • Issue 2: My compound runs with the solvent front in reversed-phase HPLC.

    • Issue 3: I'm observing significant peak tailing in my chromatograms.

    • Issue 4: My compound appears to be degrading on the silica gel column.

  • Troubleshooting Guide: Recrystallization

    • Issue 1: I can't find a suitable single solvent for recrystallization.

    • Issue 2: My compound "oils out" instead of crystallizing.

    • Issue 3: My compound crystallizes with poor recovery.

  • Special Topic: Chiral Separation of Spirocyclic Alcohols

    • How can I separate the enantiomers of my chiral spirocyclic alcohol?

  • References

Frequently Asked Questions (FAQs)

Q: What makes polar spirocyclic alcohols so challenging to purify?

A: The purification challenges of polar spirocyclic alcohols stem from a combination of their unique structural and chemical properties:

  • High Polarity: The presence of hydroxyl (-OH) groups makes these molecules highly polar.[1][2][3] This leads to strong interactions with polar stationary phases like silica gel, often resulting in poor mobility and band broadening during normal-phase chromatography.[4][5]

  • Rigid 3D Structure: The spirocyclic core imparts a rigid, three-dimensional structure. This can hinder efficient packing in a crystal lattice, making recrystallization difficult. The fixed orientation of functional groups can also lead to unique intermolecular interactions that complicate separation from structurally similar impurities.

  • Low Solubility in Nonpolar Solvents: Their high polarity often translates to poor solubility in nonpolar organic solvents commonly used in normal-phase chromatography, making sample loading and elution problematic.[6]

  • Potential for Strong Intermolecular Hydrogen Bonding: The hydroxyl groups can form strong hydrogen bonds, leading to the formation of aggregates that can behave differently during chromatography than individual molecules, contributing to peak tailing and inconsistent results.

Q: How do I choose the right purification technique?

A: The choice of purification technique depends on the scale of your purification, the nature of the impurities, and the thermal stability of your compound. A logical workflow can help in making the right decision.

G start Crude Polar Spirocyclic Alcohol is_solid Is the crude material a solid? start->is_solid recrystallization Attempt Recrystallization is_solid->recrystallization Yes chromatography Proceed to Chromatography is_solid->chromatography No recrystallization->chromatography Unsuccessful is_chiral Is the compound chiral? recrystallization->is_chiral Successful failure Purification Unsuccessful Re-evaluate Strategy chromatography->failure Unsuccessful chromatography->is_chiral success Pure Compound Obtained is_chiral->success No chiral_sep Chiral Separation (HPLC/SFC) is_chiral->chiral_sep Yes chiral_sep->success

Caption: Decision workflow for selecting a purification method.

Q: What are the most common impurities I should expect?

A: Impurities can originate from starting materials, side reactions, or degradation of the product.[7][8] Common impurities include:

  • Diastereomers: If your synthesis creates more than one stereocenter, you will likely have diastereomeric impurities. These can sometimes be separated by careful column chromatography or recrystallization.

  • Unreacted Starting Materials: These are often less polar than the desired alcohol and can typically be removed with a polar solvent system in normal-phase chromatography.

  • Over-oxidation or By-products: Depending on the synthesis, you might have ketones, aldehydes, or other oxidation products.[9]

  • Solvent Adducts: Highly polar alcohols can sometimes co-crystallize with solvents.

Q: How can I assess the purity of my final product?

A: A combination of analytical techniques is essential to confirm the purity of your polar spirocyclic alcohol.[]

Analytical TechniqueInformation Provided
High-Performance Liquid Chromatography (HPLC) Quantitative assessment of purity and detection of non-volatile impurities.[]
Gas Chromatography (GC) Purity assessment for volatile compounds and detection of residual solvents.[11]
Nuclear Magnetic Resonance (NMR) Spectroscopy Structural confirmation and detection of proton- and carbon-containing impurities.
Mass Spectrometry (MS) Confirmation of molecular weight and identification of impurities with different masses.[]
Infrared Spectroscopy (IR) Confirmation of the presence of the hydroxyl group (broad peak around 3200-3600 cm⁻¹).[11]
Differential Scanning Calorimetry (DSC) Assessment of thermal purity, especially for highly crystalline solids.[]

Troubleshooting Guide: Column Chromatography

Issue 1: My compound is stuck at the baseline in normal-phase chromatography.

Q: I'm using a standard silica gel column with an ethyl acetate/hexane solvent system, but my polar spirocyclic alcohol won't move from the origin. What should I do?

A: This is a classic sign of excessively strong interaction between your highly polar analyte and the polar silica gel stationary phase.[4]

Causality: The hydroxyl groups of your alcohol are forming strong hydrogen bonds with the silanol groups on the silica surface, preventing elution with moderately polar solvents.

Solutions:

  • Increase Mobile Phase Polarity Drastically:

    • Protocol: Start by adding methanol to your mobile phase. A gradient of 0-20% methanol in dichloromethane (DCM) or ethyl acetate is often effective. For very polar compounds, even higher percentages of methanol may be necessary.[5]

    • Rationale: Methanol is a highly polar solvent that can effectively compete with your alcohol for the binding sites on the silica gel, facilitating elution.

  • Add a Competitive Agent:

    • Protocol: Add a small amount (0.5-2%) of a polar, volatile additive like triethylamine (for basic compounds) or acetic acid (for acidic impurities) to your mobile phase. For neutral alcohols, a small amount of ammonia in methanol can be beneficial.[12]

    • Rationale: These additives can deactivate the most active sites on the silica gel, reducing strong adsorptions and improving peak shape.

  • Switch to a Less Polar Stationary Phase:

    • Consider: If increasing solvent polarity doesn't work or leads to poor separation, consider using a less polar stationary phase like alumina (neutral or basic).[4]

Issue 2: My compound runs with the solvent front in reversed-phase HPLC.

Q: I'm trying to analyze my polar spirocyclic alcohol on a C18 column, but it elutes in the void volume with no retention. How can I get it to stick to the column?

A: This indicates that your compound is too polar for traditional reversed-phase chromatography.[1][2] It has a much higher affinity for the polar mobile phase (e.g., water/acetonitrile) than the nonpolar C18 stationary phase.

Solutions:

  • Use a Highly Aqueous Mobile Phase:

    • Protocol: Increase the aqueous component of your mobile phase to 95% or even 100% water. Ensure your C18 column is "aqueous stable" to prevent phase collapse.

    • Rationale: A more polar mobile phase will decrease the analyte's solubility in it, promoting more interaction with the stationary phase.

  • Employ a Polar-Embedded or Polar-Endcapped Column:

    • Description: These columns have polar functional groups embedded within the C18 chains or at the end of them.

    • Rationale: The polar groups help to create a water-rich layer on the stationary phase surface, which enhances the retention of polar analytes through a secondary hydrophilic interaction mechanism.[2]

  • Switch to Hydrophilic Interaction Liquid Chromatography (HILIC):

    • Protocol: HILIC uses a polar stationary phase (like bare silica or a diol-bonded phase) with a mobile phase rich in a nonpolar organic solvent (typically acetonitrile) and a small amount of aqueous buffer.[1][2]

    • Rationale: In HILIC, the analyte partitions into a water-enriched layer on the surface of the stationary phase. This technique is ideal for very polar compounds that are not retained in reversed-phase mode.[1][2]

G start Poor Retention in RP-HPLC increase_aqueous Increase Aqueous Content (up to 100%) start->increase_aqueous polar_column Use Polar-Embedded/ Endcapped Column increase_aqueous->polar_column Still Poor Retention success Adequate Retention Achieved increase_aqueous->success Success hilic Switch to HILIC Mode polar_column->hilic Still Poor Retention polar_column->success Success hilic->success Success

Caption: Troubleshooting workflow for poor retention in reversed-phase HPLC.

Issue 3: I'm observing significant peak tailing in my chromatograms.

Q: My compound elutes, but the peaks are broad and asymmetrical (tailing). What is causing this, and how can I fix it?

A: Peak tailing is often caused by secondary, non-ideal interactions between your analyte and the stationary phase, or by overloading the column.[13]

Causality: For polar alcohols on silica gel, tailing is frequently due to strong, slow-to-dissociate interactions with acidic silanol groups.[5]

Solutions:

  • Mobile Phase Modification:

    • Protocol: As mentioned in Issue 1, add a small amount (0.5-2%) of a modifier like triethylamine or ammonia to your mobile phase.

    • Rationale: These basic modifiers will bind to the acidic silanol sites, preventing your analyte from interacting with them and thus producing more symmetrical peaks.

  • Reduce Sample Load:

    • Protocol: Dilute your sample and inject a smaller amount onto the column.

    • Rationale: Overloading the column saturates the stationary phase, leading to a non-linear adsorption isotherm and resulting in peak tailing.

  • Check for Co-eluting Impurities:

    • Protocol: Analyze the fractions across the tailing peak by LC-MS or a higher-resolution technique.

    • Rationale: What appears to be a tailing peak could be a closely eluting impurity.

Issue 4: My compound appears to be degrading on the silica gel during flash chromatography.

Q: After running a silica gel column, my yield is very low, and TLC analysis of the fractions shows new, more polar spots. What is happening?

A: The acidic nature of standard silica gel can catalyze the degradation of sensitive compounds.[13] Spirocyclic systems can sometimes be prone to acid-catalyzed rearrangements or eliminations.

Solutions:

  • Deactivate the Silica Gel:

    • Protocol: Before running your column, flush it with your mobile phase containing 1-2% triethylamine. Then, switch back to the regular mobile phase before loading your sample.

    • Rationale: This neutralizes the acidic sites on the silica, making it less likely to cause degradation.

  • Use a Different Stationary Phase:

    • Florisil or Alumina: These are less acidic alternatives to silica gel and may be more suitable for your compound.[13]

    • Reversed-Phase Chromatography: If your compound has sufficient stability, purification on a C18-functionalized silica gel can be a good option to avoid the acidity of bare silica.

Troubleshooting Guide: Recrystallization

Issue 1: I can't find a suitable single solvent for recrystallization.

Q: My polar spirocyclic alcohol is either too soluble in polar solvents, even when cold, or insoluble in nonpolar solvents, even when hot. How can I recrystallize it?

A: This is a common problem for highly polar compounds. The solution is often to use a binary solvent system.[14][15]

Protocol for Binary Solvent Recrystallization:

  • Choose a Solvent Pair: Select a "good" solvent in which your compound is highly soluble and a "poor" solvent in which it is sparingly soluble.[15] The two solvents must be miscible. Common pairs for polar compounds include:

    • Methanol/Water

    • Ethanol/Water[14]

    • Acetone/Hexane

    • Ethyl Acetate/Hexane

  • Dissolution: Dissolve your crude compound in the minimum amount of the hot "good" solvent.[14][16]

  • Induce Crystallization: While the solution is still hot, slowly add the "poor" solvent dropwise until you see persistent cloudiness (turbidity).[15]

  • Clarification: Add a few more drops of the hot "good" solvent to just redissolve the precipitate and make the solution clear again.

  • Cooling: Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.[17]

  • Collection: Collect the crystals by vacuum filtration.[14]

Issue 2: My compound "oils out" instead of crystallizing.

Q: When I cool my saturated solution, my compound separates as an oil instead of forming solid crystals. What should I do?

A: "Oiling out" occurs when the solute's melting point is lower than the temperature of the solution at the point of saturation, or when the concentration of the solute is too high.[15]

Solutions:

  • Add More "Good" Solvent: Re-heat the solution to dissolve the oil, then add more of the "good" solvent before attempting to cool it again. This lowers the saturation temperature.[15]

  • Slower Cooling: Allow the solution to cool much more slowly. Rapid cooling encourages oil formation. Let it stand at room temperature for several hours before moving it to a refrigerator and then an ice bath.

  • Scratching and Seeding: Scratch the inside of the flask with a glass rod at the air-liquid interface to create nucleation sites.[15] If you have a small amount of pure crystal, add a "seed crystal" to induce crystallization.

Issue 3: My compound crystallizes with poor recovery.

Q: I get beautiful crystals, but my yield is very low. How can I improve my recovery?

A: Low recovery can be due to using too much solvent or the compound having significant solubility in the cold solvent.

Solutions:

  • Minimize Solvent Volume: Use the absolute minimum amount of hot solvent required to dissolve your compound.[6][16]

  • Thorough Cooling: Ensure the solution is cooled in an ice bath for an adequate amount of time (at least 30 minutes) to maximize precipitation.

  • Concentrate the Mother Liquor: The solution remaining after filtration (the mother liquor) still contains some dissolved product.[15] You can concentrate this solution by boiling off some of the solvent and cooling it again to obtain a second crop of crystals. Note that this second crop may be less pure than the first.

Special Topic: Chiral Separation of Spirocyclic Alcohols

Q: How can I separate the enantiomers of my chiral spirocyclic alcohol?

A: The separation of enantiomers requires a chiral environment. For spirocyclic alcohols, the most common and effective methods are chiral HPLC and Supercritical Fluid Chromatography (SFC).[18][19]

Recommended Approach: Chiral HPLC

  • Column Screening:

    • Stationary Phases: The most successful chiral stationary phases (CSPs) are often based on immobilized or coated polysaccharides like amylose and cellulose derivatives (e.g., Chiralpak® IA, IB, IC, etc.).

    • Mobile Phases: A screening approach using different mobile phases is recommended:

      • Normal Phase: Hexane/Isopropanol, Hexane/Ethanol

      • Polar Organic Mode: Acetonitrile/Methanol

      • Reversed Phase: Water/Acetonitrile, Water/Methanol

  • Derivatization (If Necessary):

    • If direct separation of the alcohol is unsuccessful, you can derivatize the hydroxyl group to form esters or carbamates using a chiral derivatizing agent.[20] The resulting diastereomers can then often be separated on a standard (achiral) silica gel column.[20] This also allows for the determination of the absolute configuration in some cases.[20]

References

  • ResearchGate. (2025, August 6). Chiral Separation of Spiro-compounds and Determination Configuration.
  • Waters Blog. (2025, June 18).
  • Recrystalliz
  • Pharma Now. (n.d.). Chromatography Techniques for Polar Analytes: Column Selection Guide.
  • Recrystalliz
  • Columbia University. (n.d.).
  • Recrystalliz
  • JSM Central. (2024, November 14).
  • Sketchy MCAT. (2023, December 2). Chromatography: Techniques & Types (Full Lesson) | Organic Chemistry.
  • University of Rochester, Department of Chemistry. (n.d.).
  • ResearchGate. (2025, August 10). Chromatographic enantiomer separation and absolute configuration of spiro[benzo-1,3-dioxole-2,9′-bicyclo[3.3.1]nonan]-2′-one and the corresponding diastereomeric hydroxy acetals.
  • Reddit. (2023, January 7). Purification of strong polar and basic compounds.
  • RSC Publishing. (2023, September 27).
  • Beilstein Journal of Organic Chemistry. (2022, December 16). Inline purification in continuous flow synthesis – opportunities and challenges.
  • BOC Sciences. (n.d.).
  • methods for detecting different types of alcohols. (2026, January 5).
  • PMC. (n.d.).
  • YouTube. (2020, September 7). Recrystallization Technique for Organic Chemistry with Nadia Korovina.
  • Studylib. (n.d.).
  • ResearchGate. (2018, April 25). For highly polar compound, how to do the purification? Is it first to be purified by normal column and then by reverse phase or by size exclusion?.
  • SpiroChem. (n.d.).
  • ResearchGate. (2025, August 5).
  • Benchchem. (n.d.).
  • Beilstein Journals. (2024, July 24). Syntheses and medicinal chemistry of spiro heterocyclic steroids.
  • HPLC Troubleshooting. (n.d.).
  • PMC. (n.d.). Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals.
  • Chromatography Forum. (2006, May 12). How do you perform purity analysis?.
  • ResearchGate. (n.d.). Recent update on synthesis of spiro-heterocycles in alcohol using malononitrile as a building block.
  • SSRN. (n.d.).
  • Functional Groups In Organic Chemistry. (2026, January 9).

Sources

Overcoming steric hindrance in 6-Oxaspiro[4.5]decan-9-ylmethanol reactions

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 6-Oxaspiro[4.5]decan-9-ylmethanol

Case ID: SPIRO-OH-9 Status: Active Subject: Overcoming Steric Hindrance in Functionalization Reactions Assigned Specialist: Senior Application Scientist, Chemical Development

Executive Summary

You are encountering low yields or no reaction when attempting to functionalize This compound . While this molecule features a primary alcohol (–CH₂OH), it does not behave like a typical primary substrate. The spiro[4.5]decane core imposes significant conformational rigidity, often locking the C9-substituent into a specific axial or equatorial orientation that shields the methylene group from nucleophilic attack.

This guide provides a root-cause analysis of the steric failure modes and offers three validated workflows to overcome them.

Module 1: The Conformational Challenge (Root Cause)

The "Spiro-Lock" Effect Unlike flexible aliphatic chains, the spiro[4.5]decane system is rigid. The spiro carbon (C5) forces the cyclohexane ring into a chair conformation.

  • The Trap: Even though the alcohol is primary, the adjacent C9 methine proton and the ring's axial hydrogens create a "neopentyl-like" steric wall.

  • The Consequence: Standard S_N2 trajectories (180° backside attack) are physically blocked by the ring scaffold.

Visualizing the Blockade The following decision tree illustrates why standard protocols fail and directs you to the correct high-energy alternative.

ReactionLogic Start Substrate: this compound Goal Goal: Ether/Amine Formation Start->Goal Standard Attempt Standard Mitsunobu (DEAD/PPh3) Goal->Standard Alt1 Attempt Mesylation/Tosylation (MsCl/TsCl) Goal->Alt1 Fail1 FAILURE MODE: Betaine forms, but Nucleophile cannot penetrate steric shield. Standard->Fail1 Low Yield Solution The 'Nuclear' Option: Triflate Activation + HFIP Solvent Fail1->Solution Switch Protocol Fail2 FAILURE MODE: Slow reaction. Displacement requires high heat, leading to elimination. Alt1->Fail2 Stalled Fail2->Solution Switch Protocol

Figure 1: Diagnostic logic for reaction failure. Standard activation methods often stall due to the rigid steric environment of the spiro-cycle.

Module 2: Troubleshooting The Mitsunobu Reaction

If you must use Mitsunobu conditions (e.g., for inversion or specific ether synthesis), standard DEAD/PPh₃ is often insufficient because the bulky spiro-group prevents the bulky betaine intermediate from collapsing.

Optimization Matrix

VariableStandard ConditionHigh-Performance Alternative Why?
Reagent DEAD / DIADADDP (1,1'-(Azodicarbonyl)dipiperidine)ADDP creates a more stable betaine intermediate that resists decomposition before the slow substitution can occur.
Phosphine PPh₃ (Triphenylphosphine)PBu₃ (Tributylphosphine)PBu₃ is less sterically hindered and more nucleophilic, speeding up the initial activation of the alcohol.
Nucleophile Phenol / Acidp-Nitrobenzoic Acid A more acidic nucleophile (lower pKa) ensures rapid protonation of the betaine, preventing side reactions.
Temperature 0°C to RT65°C (Refluxing THF/Toluene) Thermal energy is required to overcome the steric barrier of the spiro-ring.

Protocol Adjustment:

  • Pre-cool THF solution of Alcohol, PBu₃, and Nucleophile to 0°C.

  • Add ADDP solid in one portion (unlike dropwise DEAD).

  • Allow to warm to RT, then heat to 65°C for 12–24 hours.

Module 3: The "Nuclear Option" (Triflation & Displacement)

When Mitsunobu fails, you must decouple the activation step from the substitution step. The Triflate (–OTf) group is the only leaving group reactive enough to force an S_N2 reaction on this hindered substrate.

The Secret Weapon: HFIP Solvent Hexafluoroisopropanol (HFIP) is critical here.[1] It hydrogen-bonds to the leaving group (triflate), pulling it away and facilitating a "loose" S_N2 transition state that tolerates steric bulk [1, 2].

Step 1: Formation of the Triflate

Do not use Pyridine alone; it is too slow.

  • Dissolve This compound (1.0 equiv) in anhydrous DCM.

  • Add 2,6-Lutidine (2.5 equiv) – sterically hindered base prevents nucleophilic attack on the sulfur.

  • Cool to -78°C.

  • Add Triflic Anhydride (Tf₂O) (1.2 equiv) dropwise.

  • Stir 15 min at -78°C, then warm to 0°C. Reaction is usually complete instantly.

  • Workup: Quench with cold NaHCO₃, extract with DCM, dry over Na₂SO₄. Do not column purify the triflate; use immediately.

Step 2: Nucleophilic Displacement
  • Dissolve the crude Triflate in HFIP (Hexafluoroisopropanol) or a TFE/DCM mixture.

  • Add the Nucleophile (Amine/Phenol) (1.5 equiv).

  • Add a non-nucleophilic base (e.g., DIPEA or 2,6-di-tert-butylpyridine).

  • Stir at RT.[2][3] If sluggish, heat to 40°C.

Mechanism Visualization

TriflateMech TfO Triflate Intermediate (R-CH2-OTf) TS Loose Transition State HFIP pulls OTf TfO->TS Activation HFIP HFIP Solvent (H-Bond Donor) HFIP->TS H-Bonding Assistance Nuc Nucleophile (H-Nuc) Nuc->TS Attack Prod Final Product (R-CH2-Nuc) TS->Prod Displacement

Figure 2: HFIP-assisted displacement mechanism. The solvent assists the departure of the triflate, lowering the energy barrier caused by the spiro-ring.

Module 4: Oxidation Strategies

Converting the alcohol to an aldehyde or acid is less sensitive to sterics than substitution, but "over-oxidation" can occur if the ring is strained.

  • Avoid: Swern Oxidation. The intermediate requires a specific geometric rearrangement that the spiro-ring hinders, leading to slow reactions and byproduct formation.

  • Recommended: Dess-Martin Periodinane (DMP) .

    • Why: It is a single-electron transfer mechanism that is less dependent on the steric approach of a second reagent.

    • Protocol: 1.1 equiv DMP in wet DCM (water accelerates the mechanism) at RT.

Frequently Asked Questions (FAQ)

Q: Can I use Tosyl Chloride (TsCl) instead of Triflic Anhydride? A: No. The tosylate leaving group is not reactive enough. Because the backside of the C9-methyl is shielded by the spiro-ring, you need the extreme leaving group ability of a triflate (approx. 10,000x faster than tosylate) to drive the reaction.

Q: I see elimination products (alkenes) instead of substitution. Why? A: This occurs when the nucleophile acts as a base. The C9 position has an adjacent tertiary proton. To fix this:

  • Switch to the Triflate/HFIP method (Module 3). HFIP reduces the basicity of the nucleophile while increasing its nucleophilicity.

  • Use a "soft" base like 2,6-di-tert-butylpyridine.

Q: Is the spiro-ring stable to strong acids? A: Generally, yes. The ether linkage in the 6-oxaspiro system is robust. However, avoid prolonged exposure to Lewis acids (like BBr₃) which could cleave the cyclic ether.

References

  • HFIP Solvent Effects: Colomer, I., et al. "Hexafluoroisopropanol as a Multipurpose Solvent for Promoting Catalytic and Non-Catalytic Reactions." Chemical Communications, 2020.[4] Link

  • Triflation Protocols: Pearson, A. J., Roush, W. R. "Handbook of Reagents for Organic Synthesis: Activating Agents and Protecting Groups."[5] Common Organic Chemistry. Link

  • Mitsunobu on Hindered Alcohols: Dodge, J. A., et al.[6] "A General Procedure for Mitsunobu Inversion of Sterically Hindered Alcohols." Organic Syntheses, 1996, 73, 110.[6] Link

  • Spirocyclic Scaffolds: Smith, J. M., et al. "Spirocyclic Scaffolds in Medicinal Chemistry." Journal of Medicinal Chemistry, 2014. (Contextual grounding for spiro-rigidity).

Sources

Minimizing side reactions during oxidation of spiro-alcohols

Author: BenchChem Technical Support Team. Date: February 2026

The following Technical Support Guide is designed for immediate application in a research setting. It prioritizes the specific structural challenges posed by spiro-scaffolds—namely, conformational rigidity , neopentyl-like steric hindrance , and ring strain .

Topic: Minimizing Side Reactions & Optimizing Conversion Status: Operational Operator: Senior Application Scientist

Diagnostic & Decision Matrix

Before initiating your reaction, characterize your substrate's risk profile. Spiro-alcohols are not standard substrates; their rigid orthogonality creates unique failure modes.

Interactive Reagent Selection Flowchart

Use this logic tree to select the optimal oxidant based on your specific spiro-scaffold's constraints.

SpiroOxidation Start START: Analyze Spiro-Alcohol Q1 Is the OH group sterically hindered? (e.g., adjacent to spiro-center) Start->Q1 Q2 Is the ring system acid-sensitive? (e.g., acetals, strained cyclobutanes) Q1->Q2 No / Moderate Swern CAUTION: Swern Oxidation (Strict Temp Control Required) Q1->Swern Yes (Extreme Bulk) Q3 Is there a risk of Grob Fragmentation? (Leaving group/strain release) Q2->Q3 No DMP RECOMMENDED: Buffered Dess-Martin Periodinane (NaHCO3 added) Q2->DMP Yes (Must Buffer) Q3->DMP Low Risk TPAP RECOMMENDED: TPAP / NMO (Catalytic, Neutral) Q3->TPAP High Risk Swern->Q3 Check Frag Risk Tempo ALTERNATIVE: TEMPO / Bleach (Buffered pH 8.6)

Figure 1: Decision matrix for oxidizing spiro-alcohols. Green nodes indicate high-probability success pathways; Yellow nodes require strict parameter control.

Troubleshooting Guide: Common Failure Modes

This section addresses the "Why" and "How" of specific side reactions observed in spiro-systems.

Issue A: Grob-Type Ring Fragmentation

Symptom: Loss of the ring system; formation of an alkene-tethered carbonyl or cleavage product.[1] The Mechanism: Spiro-systems are conformationally locked. If the C-C bond of the spiro-ring is anti-periplanar to the C-O bond being oxidized, the strain energy of the spiro-junction drives a heterolytic cleavage (Grob Fragmentation). This is common when the alcohol is in a 1,3-relationship with a leaving group or another heteroatom.

  • Corrective Action: Avoid "activated" leaving groups on the oxygen that persist.

    • Do not use: Chromic acid (Jones) or unbuffered conditions that protonate intermediates.

    • Solution: Use TPAP (Tetrapropylammonium perruthenate) .[2][3] The mechanism proceeds via a ruthenate ester that collapses via a concerted hydride transfer, which is less prone to triggering fragmentation than the discrete carbocation-like intermediates often accessible in acidic conditions [1].

Issue B: Acid-Catalyzed Rearrangement (The "Swern Trap")

Symptom: Migration of the spiro-center or dehydration to an alkene (elimination). The Mechanism: In a Swern oxidation, the activated DMSO species is highly electrophilic.[4] However, the reaction generates HCl equivalents before the base (triethylamine) is added. In strained spiro[3.3] or spiro[3.4] systems, this transient acidity can trigger Wagner-Meerwein rearrangements to relieve ring strain [2].

  • Corrective Action:

    • Protocol Shift: Switch to Buffered Dess-Martin Periodinane (DMP) .

    • Why: DMP works at neutral pH.[5] Adding solid

      
       (10 eq.) ensures that the acetic acid byproduct is immediately neutralized, preserving the delicate spiro-framework [3].
      
Issue C: Steric "Stall" (Incomplete Conversion)

Symptom: Reaction stalls at 50% conversion; recovering starting material. The Mechanism: The carbon adjacent to a spiro-center is "neopentyl-like." It has no protons to assist in nucleophilic attack and creates a massive steric wall. Bulky oxidants like DMP may simply be unable to approach the hydroxyl group effectively.

  • Corrective Action:

    • Protocol Shift: Use Swern (if acid-stable) or IBX in DMSO .

    • Why: The active Swern species (chlorodimethylsulfonium chloride) is physically smaller than the hypervalent iodine of DMP, allowing it to access sterically congested hydroxyls. Alternatively, IBX (the precursor to DMP) is less bulky because it lacks the acetate ligands, though it requires DMSO for solubility.

Optimized Experimental Protocols

These protocols are modified specifically for spiro-scaffolds. Do not use generic textbook equivalents.

Protocol 1: Buffered Dess-Martin Oxidation (The Gold Standard)

Best for: Acid-sensitive spiro-acetals and cyclobutanes.

  • Preparation: Dissolve the spiro-alcohol (1.0 equiv) in DCM (0.1 M).

  • Buffering (Critical): Add solid

    
     (10.0 equiv) directly to the stirring solution.
    
    • Note: The bicarbonate acts as a heterogeneous scavenger for acetic acid.

  • Addition: Add Dess-Martin Periodinane (1.2 - 1.5 equiv) in a single portion at 0°C.

  • Reaction: Allow to warm to Room Temperature (RT). Monitor by TLC.[5]

    • Tip: If reaction is sluggish due to sterics, add 1.0 equiv of water (wet DCM). "Water-acceleration" increases the rate of ligand exchange on the iodine [4], but ensure the buffer is present.

  • Quench: Pour into a 1:1 mixture of Sat.

    
     and Sat.[5] 
    
    
    
    . Stir vigorously until the organic layer is clear (removes iodinane byproducts).
Protocol 2: TPAP/NMO Oxidation

Best for: Substrates prone to fragmentation or requiring mild, catalytic turnover.

  • Preparation: Dissolve spiro-alcohol (1.0 equiv) in DCM (0.1 M).

  • Drying: Add activated 4Å Molecular Sieves (500 mg/mmol).

    • Reason: Water inhibits the catalyst turnover and promotes over-oxidation.

  • Co-Oxidant: Add N-Methylmorpholine N-oxide (NMO) (1.5 equiv).

  • Catalyst: Add TPAP (5 mol%).

  • Reaction: Stir at RT. The solution should remain dark green/black. If it turns brown/orange, the catalyst has died (add 1% more TPAP).

  • Purification: Filter through a short pad of silica gel (eluting with DCM) to remove ruthenium residues immediately.

Comparative Data Table

FeatureBuffered DMPSwernTPAP / NMOTEMPO / NaOCl
Active pH Neutral (with buffer)Acidic (Transient)NeutralBasic (pH 8-9)
Steric Tolerance ModerateHigh (Small species)HighLow to Moderate
Risk: Fragmentation LowMediumVery LowLow
Risk: Epimerization Very LowHigh (if base added late)LowLow
Cleanup Extraction (Simple)Odorous (Sulfides)Filtration (Silica)Extraction

Frequently Asked Questions (FAQs)

Q: My spiro-alcohol has an


-chiral center next to the OH. Will it epimerize? 
A:  It is a high risk with Swern oxidation because the base (Et3N) used to trigger the collapse of the alkoxysulfonium ylide can deprotonate the 

-position of the newly formed ketone.
  • Fix: Use DMP . It does not require an external base strong enough to enolize the ketone, preserving stereochemistry at the

    
    -position [5].
    

Q: I see a new spot on TLC that is non-polar, but it's not my ketone. What is it? A: In spiro-systems, this is likely the elimination product (alkene) . The strain of the spiro-ring makes the carbocation intermediate highly susceptible to E1 elimination.

  • Fix: Ensure your reaction is strictly anhydrous and buffered. Switch to TPAP to avoid the "leaving group" character of the intermediate associated with Jones or unbuffered DMP.

Q: Can I use Jones Reagent? It's cheap and I have it. A: Absolutely not. Jones reagent consists of Chromic acid in sulfuric acid. The high acidity will almost certainly hydrolyze spiro-acetals or trigger acid-catalyzed rearrangements in strained spiro-carbocycles.

References

  • Griffith, W. P., & Ley, S. V. (1987). TPAP: Tetra-n-propylammonium perruthenate, a new mild catalytic oxidant for alcohols.[3] Aldrichimica Acta, 23(1), 13-19.

  • Mancuso, A. J., & Swern, D. (1981). Activated dimethyl sulfoxide: useful reagents for synthesis.[6] Synthesis, 1981(03), 165-185.

  • Dess, D. B., & Martin, J. C. (1983). Readily accessible 12-I-5 oxidant for the conversion of primary and secondary alcohols to aldehydes and ketones.[7] The Journal of Organic Chemistry, 48(22), 4155-4156.

  • Meyer, S. D., & Schreiber, S. L. (1994).[8] Acceleration of the Dess-Martin Oxidation by Water. The Journal of Organic Chemistry, 59(24), 7549-7552.

  • Myers, A. G., et al. (2000). Pseudoephedrine as a Practical Chiral Auxiliary for the Synthesis of Highly Enantiomerically Enriched Carboxylic Acids, Alcohols, Aldehydes, and Ketones. Journal of the American Chemical Society, 119(28), 6496-6511.

Sources

Technical Support Center: Crystallization of 6-Oxaspiro[4.5]decan-9-ylmethanol Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Online Support Tier: Level 3 (Senior Application Scientist) Ticket ID: SPIRO-CRYST-009

Executive Summary & Scaffold Analysis

Welcome to the technical support hub for the 6-Oxaspiro[4.5]decane scaffold. As a Senior Application Scientist, I understand that crystallizing 6-Oxaspiro[4.5]decan-9-ylmethanol and its derivatives presents a unique set of physicochemical challenges.

The Core Challenge: This scaffold combines a flexible cyclohexane ring spiro-fused to a tetrahydrofuran (THF) ring. Unlike flat aromatic systems that stack easily via


 interactions, this spiro-aliphatic system relies almost exclusively on hydrogen bonding and van der Waals packing. Consequently, these compounds frequently exhibit "oiling out"  (Liquid-Liquid Phase Separation) rather than nucleation, particularly when the hydroxyl group is the only polar handle.

This guide provides a self-validating workflow to overcome these thermodynamic barriers, ensuring high-purity isolation and successful X-ray diffraction (XRD) analysis.

Phase I: The Screening Protocol (Standard Workflow)

Do not rely on random solvent testing. Use this logic-gated decision tree to select the optimal crystallization system.

Solvent Selection Matrix
Solvent ClassExamplesRoleSuitability for Spiro-Alcohols
Class A (Good Solvents) Ethyl Acetate (EtOAc), Dichloromethane (DCM), AcetoneDissolves soluteHigh. The ether oxygen and hydroxyl group bind well here.
Class B (Antisolvents) n-Heptane, Cyclohexane, PentaneInduces supersaturationHigh. Aliphatic spiro cycles generally reject non-polar alkanes.
Class C (Hydrogen Bond Donors) Methanol, Ethanol, IPACo-solventMedium. Use only if the compound is too insoluble in Class A.
Class D (Avoid) Diethyl Ether, THF-Low. The spiro-ether motif makes the compound too soluble; difficult to recover.
Workflow Visualization: The Decision Tree

CrystallizationWorkflow Start START: Crude 6-Oxaspiro Derivative SolubilityCheck Solubility Test (100 mg/mL) Start->SolubilityCheck SolubleCold Soluble at RT? SolubilityCheck->SolubleCold Yes InsolubleHot Insoluble at Boiling? SolubilityCheck->InsolubleHot No Evap Method A: Slow Evaporation (Use EtOAc or Acetone) SolubleCold->Evap High Solubility Binary Method B: Binary Solvent System (Solvent/Antisolvent) SolubleCold->Binary Mod. Solubility OilCheck Did it Oil Out? Evap->OilCheck Binary->OilCheck Seed Technique: Seeding at Metastable Zone OilCheck->Seed Yes (Oiling) Success Crystalline Solid OilCheck->Success No Deriv Method C: Derivatization (See Section 4) Seed->Deriv Fails Seed->Success

Figure 1: Logic-gated workflow for selecting the crystallization method based on initial solubility profiles.

Phase II: Troubleshooting & FAQs (The "Help Desk")

Issue 1: "My compound separates as a milky oil droplets instead of crystals."

Diagnosis: Liquid-Liquid Phase Separation (LLPS).[1] This occurs because the melting point of the solvated spiro-compound is lower than the temperature at which saturation is reached. The system enters a "miscibility gap" before it crosses the solubility curve.

Corrective Protocol:

  • Re-dissolve: Heat the mixture until the oil phase dissolves completely.

  • Temperature Cycling: Do not crash cool. Lower the temperature by 1°C/minute.

  • The "Cloud Point" Trick:

    • Add antisolvent (e.g., Heptane) to your hot solution (in EtOAc) dropwise until a faint turbidity persists.

    • Add 1 drop of the good solvent (EtOAc) to clear it.

    • Seed immediately. If you lack seeds, scratch the glass surface at the liquid-air interface.

  • Change Solvent: Switch from EtOAc/Heptane to Isopropyl Acetate (IPAc)/Heptane . IPAc has a higher boiling point and often suppresses oiling for aliphatic alcohols.

Issue 2: "I have cis/trans isomers. Can I separate them via crystallization?"

Diagnosis: Stereoisomer purification. The this compound scaffold has a chiral spiro center and a substituted carbon at C9, leading to diastereomers (axial vs. equatorial hydroxymethyl group).

Corrective Protocol:

  • Thermodynamic Control: The equatorial isomer is generally more crystalline.

  • Solvent Choice: Use a solvent that forms specific solvates. Toluene is excellent for separating spiro-isomers because it creates "channels" that may fit only one diastereomer.

  • Procedure:

    • Dissolve the mixture in minimum hot Toluene.

    • Allow to cool extremely slowly (Dewar flask).

    • The first crop is usually the pure major diastereomer. The mother liquor will be enriched in the minor isomer (often an oil).

Issue 3: "The crystals are hygroscopic or melt upon filtration."

Diagnosis: Unstable Solvates. Spiro-ethers often trap solvent molecules in the lattice (channel solvates). When removed from the mother liquor, the lattice collapses.

Corrective Protocol:

  • Drying: Do not vacuum dry immediately. Air dry on a clay plate or filter paper first.

  • Slurry Experiment: Suspend the solid in Cyclohexane or Diisopropyl Ether and stir for 24 hours at room temperature. This "ages" the precipitate, converting metastable solvates into the stable polymorph.

Phase III: Advanced Derivatization (When Crystallization Fails)

If the free alcohol persists as an oil, you must increase the molecular weight and introduce


-stacking capability. This is the "Nuclear Option" for structural determination.

Recommended Derivative: 3,5-Dinitrobenzoate Ester

The 3,5-dinitrobenzoate moiety is the "gold standard" for crystallizing aliphatic alcohols because:

  • 
    -Stacking:  The electron-deficient aromatic ring stacks efficiently.
    
  • No Rotational Freedom: It locks the flexible hydroxymethyl arm.

  • Visual Confirmation: The crystals are often pale yellow/orange, making them easy to distinguish from impurities.

Synthesis Protocol:

  • Dissolve this compound (1.0 eq) in DCM.

  • Add Pyridine (1.5 eq) and 3,5-Dinitrobenzoyl chloride (1.1 eq).

  • Stir at RT for 2 hours.

  • Wash with 1M HCl (to remove pyridine) and NaHCO3.

  • Crystallize the crude ester from Ethanol/Water (9:1).

Mechanism of Action: Why Derivatization Works

Derivatization Alcohol Spiro-Alcohol (Flexible, Amorphous) Reaction Esterification Alcohol->Reaction Reagent + 3,5-Dinitrobenzoyl Cl Reagent->Reaction Product Crystalline Ester (Rigid, Pi-Stacking) Reaction->Product  Reduced Entropy  

Figure 2: Transformation of the amorphous alcohol into a crystalline ester via entropy reduction and pi-stacking introduction.

References & Grounding

  • Spirocyclic Scaffold Synthesis:

    • BenchChem. "Synthetic Methodologies for this compound." Link

    • PubChem.[2][3][4] "this compound Compound Summary." Link

  • Crystallization & Oiling Out:

    • Mettler Toledo. "Oiling Out in Crystallization: Causes and Fixes." Link

    • Chemistry LibreTexts. "Troubleshooting Crystallization: Oiling Out." Link

  • Derivatization Techniques:

    • Heterocycles.[5] "Derivatization of Secondary Aliphatic Alcohols to Picolinates for HPLC and Crystallization." Link

    • MIT Department of Chemistry. "Tips for Growing Crystals (Derivatization)." Link

Sources

Validation & Comparative

A Senior Application Scientist's Guide to the Spectroscopic Characterization of 6-Oxaspiro[4.5]decan-9-ylmethanol

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and professionals in drug development, the precise and unambiguous structural confirmation of novel or key intermediate molecules is paramount. 6-Oxaspiro[4.5]decan-9-ylmethanol, a spirocyclic compound with the molecular formula C₁₀H₁₈O₂, has emerged as a valuable scaffold in the synthesis of central nervous system (CNS) active agents.[1] Its unique three-dimensional structure, featuring a spiro-fused tetrahydrofuran and cyclohexane ring system, necessitates a multi-faceted analytical approach for complete characterization.

This guide provides an in-depth analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopic features of this compound. In the absence of published experimental spectra, this guide presents a detailed prediction based on established principles of NMR spectroscopy and data from analogous structures. Furthermore, we will objectively compare the utility of NMR with alternative analytical techniques such as Mass Spectrometry (MS), Fourier-Transform Infrared (FTIR) Spectroscopy, and Single-Crystal X-ray Crystallography, providing a comprehensive framework for its characterization.

The Structural Landscape of this compound

A thorough understanding of the molecule's structure is the foundation for interpreting its spectroscopic data. The molecule consists of a cyclohexane ring and a tetrahydrofuran ring sharing a single carbon atom (the spirocenter). A hydroxymethyl group is attached to the C9 position of the cyclohexane ring.

Diagram: Structure of this compound

Caption: Molecular structure of this compound.

¹H and ¹³C NMR Characterization: A Predictive Analysis

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution.[2] It provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum of this compound is expected to be complex due to the presence of multiple diastereotopic protons in the two rings. The chemical shifts are influenced by the electronegativity of the adjacent oxygen atoms and the rigid conformational nature of the spirocyclic system.

Proton(s) Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Rationale
-CH₂OH (Hydroxymethyl Protons)3.4 - 3.6Doublet (d)These protons are adjacent to an oxygen atom, resulting in a downfield shift. They are expected to couple with the proton on C9.
-OH (Hydroxyl Proton)Variable (typically 1.5 - 2.5, broad)Singlet (s, broad)The chemical shift is concentration and solvent-dependent. The signal is often broad due to chemical exchange.
H attached to C7 and H attached to C83.5 - 3.8Multiplets (m)These protons are on carbons directly bonded to the ether oxygen, causing a significant downfield shift.
H attached to C91.8 - 2.2Multiplet (m)This methine proton is adjacent to the hydroxymethyl group and is part of the cyclohexane ring.
Cyclohexane Ring Protons (C1, C2, C3, C4, C10)1.2 - 1.9Multiplets (m)These protons reside on the saturated cyclohexane ring and will appear as a complex series of overlapping multiplets.
Predicted ¹³C NMR and DEPT-135 Spectrum

The ¹³C NMR spectrum will reveal ten distinct carbon signals, as all carbons in the molecule are chemically non-equivalent. The DEPT-135 experiment is crucial for differentiating between CH₃, CH₂, and CH carbons.[3][4][5][6]

Carbon Predicted Chemical Shift (δ, ppm) DEPT-135 Signal Rationale
C5 (Spirocenter)75 - 85AbsentThis quaternary carbon is bonded to two oxygen atoms (one directly, one through the ring system), leading to a significant downfield shift.
C7 & C865 - 75NegativeThese methylene carbons are directly attached to the ether oxygen atom, resulting in a downfield shift.
C11 (-CH₂OH)60 - 68NegativeThis carbon is attached to the hydroxyl oxygen, causing a downfield shift.
C935 - 45PositiveThis is a methine carbon within the cyclohexane ring.
C1, C2, C3, C4, C1020 - 40NegativeThese are the remaining methylene carbons of the cyclohexane ring.
Advanced NMR Experiments for Complete Structural Assignment

For an unambiguous assignment of all proton and carbon signals, a suite of 2D NMR experiments is indispensable.

  • COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings, allowing for the tracing of proton connectivity within the cyclohexane and tetrahydrofuran rings.[7][8][9][10][11]

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms, enabling the definitive assignment of each carbon signal to its attached proton(s).[12][13][14][15][16]

  • HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds apart, which is critical for establishing the connectivity across the spirocenter and confirming the overall carbon skeleton.[12][13][16]

Diagram: NMR Characterization Workflow

NMR_Workflow cluster_1D 1D NMR cluster_2D 2D NMR H1_NMR ¹H NMR (Proton Environments) COSY COSY (¹H-¹H Connectivity) H1_NMR->COSY C13_NMR ¹³C NMR (Carbon Environments) HSQC HSQC (¹J C-H Correlation) C13_NMR->HSQC DEPT135 DEPT-135 (CH, CH₂, CH₃ differentiation) DEPT135->HSQC HMBC HMBC (ⁿJ C-H Correlation) COSY->HMBC HSQC->HMBC Structure Unambiguous Structure Elucidation HMBC->Structure

Caption: Workflow for the complete NMR-based structural elucidation.

Comparative Analysis with Alternative Techniques

While NMR is the cornerstone of structural elucidation, other spectroscopic techniques provide complementary and confirmatory data.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and elemental composition of a molecule.[6] For this compound (MW = 170.25 g/mol ), high-resolution mass spectrometry (HRMS) would confirm the molecular formula C₁₀H₁₈O₂.

Expected Fragmentation Pattern:

Electron ionization (EI) would likely lead to characteristic fragmentation patterns for cyclic ethers.[17][18][19][20] Key fragmentation pathways would include:

  • α-cleavage: Loss of an alkyl radical adjacent to the ether oxygen.

  • Ring-opening: Followed by subsequent fragmentation.

  • Loss of water: From the hydroxymethyl group.

  • Loss of the hydroxymethyl group: A cleavage resulting in a fragment with m/z of 139.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is excellent for identifying the functional groups present in a molecule.[11]

Characteristic Absorption Bands:

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹) Appearance
Alcohol (-OH)O-H stretch3200 - 3600Strong, broad
Ether (C-O-C)C-O stretch1050 - 1150Strong
Alkane (C-H)C-H stretch2850 - 3000Strong

The presence of a broad O-H stretch and a strong C-O stretch would be highly indicative of the alcohol and ether functionalities in the molecule.[21][22][23][24][25]

Single-Crystal X-ray Crystallography

This technique provides the most definitive three-dimensional structure of a molecule in the solid state.[26][27] If a suitable single crystal of this compound can be grown, X-ray crystallography would unambiguously determine the bond lengths, bond angles, and the relative stereochemistry of the entire molecule.[28][29][30][31] However, the primary limitation is the ability to obtain a diffraction-quality crystal, which can be a challenging and time-consuming process.[29]

Conclusion

The comprehensive characterization of this compound relies on a synergistic application of modern spectroscopic techniques. While ¹H and ¹³C NMR, supported by 2D experiments like COSY and HSQC, provide the most detailed structural information in solution, Mass Spectrometry is essential for confirming the molecular formula and FTIR for identifying key functional groups. For absolute proof of structure in the solid state, Single-Crystal X-ray Crystallography is the gold standard, contingent on successful crystal growth. This guide provides the foundational spectroscopic expectations and a comparative framework to enable researchers to confidently characterize this important synthetic intermediate.

References

  • Fiveable. DEPT-135 Definition - Organic Chemistry Key Term. Published September 15, 2025. Available from: [Link]

  • Organic Chemistry Tutor. Introduction to NMR. Available from: [Link]

  • ChemistryScl.com. Free Download Spectroscopic Methods in Organic Chemistry (7th Edition) By Ian Fleming and Dudley Williams. Published December 7, 2021. Available from: [Link]

  • Google Books. Spectroscopic Methods in Organic Chemistry - Stefan Bienz, Laurent Bigler, Thomas Fox, Herbert Meier.
  • ReAgent. A Level Organic Chemistry – NMR Spectroscopy. Published May 6, 2022. Available from: [Link]

  • SciSpace. Spectroscopic Methods in Organic Chemistry. Available from: [Link]

  • DOKUMEN.PUB. Spectroscopic Methods in Organic Chemistry [3 ed.] 9783132434080. Available from: [Link]

  • Chemistry Steps. NMR spectroscopy – An Easy Introduction. Published January 31, 2020. Available from: [Link]

  • Patna Women's College. Structural Elucidation of Substances by X-ray Crystallography. Available from: [Link]

  • ACS Publications. Introduction to NMR Spectroscopy in the Undergraduate Curriculum. Published September 15, 2016. Available from: [Link]

  • Columbia University. HSQC and HMBC - NMR Core Facility. Available from: [Link]

  • Unknown. DEPT 13 C-NMR Spectra. Available from: [Link]

  • Kwantlen Polytechnic University. 6.3 IR Spectrum and Characteristic Absorption Bands – Organic Chemistry I. Available from: [Link]

  • Unknown. IR Spectroscopy of Hydrocarbons Hydrocarbons contain only carbon-carbon bonds and carbon-hydrogen bonds. Available from: [Link]

  • ACS Publications. Spec2D: A Structure Elucidation System Based on 1H NMR and H−H COSY Spectra in Organic Chemistry. Published December 23, 2005. Available from: [Link]

  • OpenStax. 13.12 DEPT 13C NMR Spectroscopy - Organic Chemistry. Published September 20, 2023. Available from: [Link]

  • Chemistry LibreTexts. 7.4: Two Dimensional Heteronuclear NMR Spectroscopy. Published February 11, 2023. Available from: [Link]

  • Oxford Instruments. 1H-1H COSY & TOCSY two- dimensional NMR spectroscopy. Available from: [Link]

  • Nanalysis. Getting COSY with the TOCSY Experiment. Published June 14, 2019. Available from: [Link]

  • JoVE. Video: ¹³C NMR: Distortionless Enhancement by Polarization Transfer (DEPT). Published April 4, 2024. Available from: [Link]

  • ResearchGate. Infrared Spectroscopy Absorption Table. Available from: [Link]

  • Advances in Polymer Science. Heteronuclear Single-quantum Correlation (HSQC) NMR. Available from: [Link]

  • National Center for Biotechnology Information. Mass spectra of cyclic ethers formed in the low-temperature oxidation of a series of n-alkanes. Available from: [Link]

  • Doc Brown. C2H6O CH3CH2OH infrared spectrum of ethanol vapour liquid film C2H5OH prominent wavenumbers cm-1 detecting functional groups present finger print for identification of ethyl alcohol image diagram doc brown's advanced organic chemistry revision notes. Available from: [Link]

  • ResearchGate. A structure elucidation system using 1H-NMR and H-H COSY spectra. Published August 7, 2025. Available from: [Link]

  • University of Colorado Boulder. Table of Characteristic IR Absorptions. Available from: [Link]

  • University of California, San Diego. Multiple bond correlations in HSQC spectra. Published March 8, 2017. Available from: [Link]

  • Magritek. Introduction to 13C-NMR and DEPT – Identification of an Alcohol. Available from: [Link]

  • Elsevier. Fragmentation mechanisms from electron-impact of complex cyclic ethers formed in combustion. Published April 18, 2020. Available from: [Link]

  • MtoZ Biolabs. Single-Crystal X-Ray Crystallography. Available from: [Link]

  • AZoM.com. Inverse Heteronuclear Correlation - 2D NMR Experiments. Published November 4, 2019. Available from: [Link]

  • Wikipedia. X-ray crystallography. Available from: [Link]

  • Unknown. Mass Spectrometry: Fragmentation. Available from: [Link]

  • Michigan State University. Mass Spectrometry. Available from: [Link]

  • Royal Society of Chemistry. Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products. Published December 16, 2015. Available from: [Link]

  • National Center for Biotechnology Information. From Powders to Single Crystals: A Crystallographer's Toolbox for Small-Molecule Structure Determination. Available from: [Link]

  • ACS Publications. NMR Chemical Shifts. Available from: [Link]

  • Excillum. Small molecule crystallography. Available from: [Link]

Sources

Mass spectrometry fragmentation patterns of 6-Oxaspiro[4.5]decan-9-ylmethanol

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the Mass Spectrometry Fragmentation Patterns of 6-Oxaspiro[4.5]decan-9-ylmethanol: A Predictive and Comparative Analysis

This guide provides a detailed analysis of the expected mass spectrometry fragmentation patterns of this compound, a spirocyclic compound of significant interest in medicinal chemistry and drug discovery.[1] Given its unique structure, which combines a tetrahydrofuran ring, a cyclohexane ring, and a primary alcohol substituent, understanding its behavior under mass spectrometric analysis is critical for its identification and structural elucidation in complex matrices.

This document moves beyond a simple cataloging of potential fragments. It delves into the mechanistic underpinnings of the fragmentation process, comparing electron ionization (EI) and electrospray ionization (ESI) techniques. Furthermore, it provides a comparative analysis against structurally related analogs to highlight how subtle molecular changes can profoundly impact the resulting mass spectra. This guide is intended for researchers, scientists, and drug development professionals who utilize mass spectrometry for the characterization of novel small molecules.

Molecular Overview: this compound

Before dissecting its fragmentation, it is essential to understand the core structure of the analyte.

  • Molecular Formula: C₁₀H₁₈O₂[1][2]

  • Molecular Weight: 170.25 g/mol [1]

  • Monoisotopic Mass: 170.13068 Da[2]

  • Key Structural Features:

    • A spirocyclic center connecting a five-membered tetrahydrofuran (THF) ring and a six-membered cyclohexane ring.

    • An ether linkage within the THF ring.

    • A primary alcohol (-CH₂OH) substituent on the cyclohexane ring at the C9 position.

These features, particularly the ether oxygen, the alcohol hydroxyl group, and the strained spiro-junction, are the primary sites for ionization and subsequent fragmentation.

Foundational Principles of Fragmentation for Cyclic Ethers and Alcohols

The fragmentation of this compound is governed by established principles for ethers and alcohols. Ionization, typically by removing an electron (EI) or by protonation (ESI), creates an energetically unstable species that decomposes into smaller, more stable ions.

  • Electron Ionization (EI): In EI, high-energy electrons bombard the molecule, ejecting an electron to form a radical cation (M•⁺). The process imparts significant internal energy, leading to extensive fragmentation. For molecules with heteroatoms like oxygen, ionization preferentially occurs by removing a non-bonding (lone pair) electron, as these are the highest in energy.[3]

  • Key EI Fragmentation Mechanisms:

    • α-Cleavage: This is a predominant fragmentation mode for ethers and alcohols.[3][4] The bond adjacent to the oxygen atom cleaves, driven by the radical site on the oxygen. The largest alkyl substituent is preferentially lost.[4]

    • Inductive Cleavage: This charge-site initiated cleavage involves the heterolytic scission of a bond adjacent to the charged heteroatom.[5][6]

    • Ring Opening: The initial radical cation can undergo homolytic cleavage of a C-C bond within one of the rings, leading to a linear, open-chain radical ion that can then undergo further fragmentation.[7]

    • Dehydration: Alcohols are prone to losing a neutral water molecule (18 Da), a process that can sometimes be complex and may involve ring-opening rearrangements.[5][7]

  • Electrospray Ionization (ESI): ESI is a soft ionization technique that typically generates protonated molecules [M+H]⁺ or other adducts (e.g., [M+Na]⁺).[8] Fragmentation is not spontaneous but is induced in the gas phase by colliding these ions with an inert gas (Collision-Induced Dissociation, CID). ESI-generated ions are even-electron species, and their fragmentation is governed by the even-electron rule, which favors the loss of neutral, even-electron molecules.[6]

Predicted Fragmentation Pathway of this compound

Based on the principles above, we can predict the major fragmentation pathways and the key diagnostic ions for this molecule under both EI and ESI conditions.

Under Electron Ionization (EI-MS)

The EI mass spectrum is expected to be complex. The molecular ion (M•⁺) at m/z 170 may be weak or entirely absent, a common characteristic for aliphatic alcohols.[5]

Primary Fragmentation Pathways:

  • α-Cleavage at the Ether Oxygen: The initial ionization on the ether oxygen can trigger cleavage of the C5-C6 or C7-C6 bond. Cleavage of the spiro C-C bond is a highly probable event. This can lead to the opening of the cyclohexane ring.

  • Ring Opening of the Tetrahydrofuran Ring: A β-scission reaction following ionization at the ether oxygen can lead to the opening of the five-membered ring.[7]

  • Loss of the Hydroxymethyl Radical: α-cleavage at the C9 position can result in the loss of the •CH₂OH radical (31 Da), leading to a fragment at m/z 139 .

  • Loss of Water: A common fragmentation for alcohols is the elimination of a neutral water molecule (18 Da), which would produce a fragment at m/z 152 ([M-H₂O]•⁺).[7]

The following Graphviz diagram illustrates a plausible EI fragmentation cascade, starting from the molecular ion.

Caption: Predicted EI fragmentation pathway for this compound.

Under Electrospray Ionization (ESI-MS/MS)

In positive-ion ESI, the molecule will readily form a protonated species, [M+H]⁺, at m/z 171.13796 and a sodium adduct, [M+Na]⁺, at m/z 193.11990 .[2] Tandem MS (MS/MS) analysis of the protonated molecule is expected to be much simpler than EI, dominated by the loss of stable neutral molecules.

Primary CID Fragmentation Pathways:

  • Loss of Water: The most facile fragmentation of the [M+H]⁺ ion will be the loss of water (18 Da) from the protonated alcohol, yielding a prominent ion at m/z 153.12794 .[2] This is a classic fragmentation for protonated alcohols.

  • Loss of Formaldehyde and Water: A subsequent or concerted loss of formaldehyde (CH₂O, 30 Da) from the hydroxymethyl group could occur, though loss of water is typically more favorable.

Comparative Fragmentation Analysis

To provide context, we compare the predicted fragmentation of our target molecule with that of its close structural analogs: the corresponding ketone and a simpler spirocyclic ether without the alcohol functionality.

CompoundStructureKey Fragmentation Differences
This compound C₁₀H₁₈O₂Dominated by loss of H₂O (m/z 152 in EI, 153 from [M+H]⁺) and loss of •CH₂OH radical (m/z 139 in EI).
6-Oxaspiro[4.5]decan-9-one [9]C₉H₁₄O₂Fragmentation will be driven by the ketone. Expect strong α-cleavage adjacent to the carbonyl group, leading to the loss of C₂H₄ (28 Da) via cleavage of the cyclohexane ring. The McLafferty rearrangement is also possible if a γ-hydrogen is available.
6-Oxaspiro[4.5]decane [10]C₉H₁₆OFragmentation will be initiated at the ether oxygen. Expect significant fragmentation corresponding to the cleavage of the spiro-junction and opening of either ring, similar to other cyclic ethers.[7][11] The absence of the alcohol removes the facile H₂O loss pathway.

This comparison demonstrates that the functional group on the cyclohexane ring dictates the primary fragmentation channels. The alcohol promotes dehydration, while a ketone would favor α-cleavage and potential rearrangements characteristic of carbonyls.

Experimental Protocols

To acquire the data discussed, standardized analytical methods are required. The following protocols serve as a validated starting point for analysis.

Protocol 1: GC-EI-MS Analysis

This method is ideal for analyzing the volatile parent compound and observing the complex fragmentation patterns from electron ionization.

  • Sample Preparation: Dissolve 1 mg of this compound in 1 mL of high-purity methanol or ethyl acetate.

  • GC System: Agilent 8890 GC or equivalent.

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar column.

  • Injection: 1 µL injection volume, split ratio 20:1.

  • Inlet Temperature: 250°C.

  • Oven Program:

    • Initial temperature: 70°C, hold for 2 minutes.

    • Ramp: 15°C/min to 280°C.

    • Hold: 5 minutes at 280°C.

  • MS System: Agilent 5977B MSD or equivalent.

  • Ion Source: Electron Ionization (EI) at 70 eV.

  • Source Temperature: 230°C.

  • Quadrupole Temperature: 150°C.

  • Mass Range: Scan from m/z 40 to 300.

Protocol 2: LC-ESI-MS/MS Analysis

This method is suited for confirming molecular weight and studying the fragmentation of the protonated molecule in a controlled manner.

  • Sample Preparation: Dissolve 0.1 mg of the compound in 1 mL of 50:50 acetonitrile:water with 0.1% formic acid.

  • LC System: Waters ACQUITY UPLC I-Class or equivalent.

  • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.7 µm particle size).

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient:

    • Start at 5% B.

    • Linear gradient to 95% B over 5 minutes.

    • Hold at 95% B for 2 minutes.

    • Return to 5% B and re-equilibrate.

  • Flow Rate: 0.4 mL/min.

  • MS System: Sciex Triple Quad 6500+ or equivalent.

  • Ion Source: Electrospray Ionization (ESI), positive mode.

  • Key Parameters:

    • IonSpray Voltage: +5500 V.

    • Source Temperature: 500°C.

    • Curtain Gas: 35 psi.

  • MS/MS Experiment:

    • Select the precursor ion for [M+H]⁺ (m/z 171.1).

    • Perform a product ion scan using a collision energy ramp from 10-40 eV to observe fragmentation.

The following diagram outlines the general workflow for compound characterization.

G cluster_0 Sample Preparation cluster_1 Analysis Method cluster_2 Data Interpretation Prep Dissolve Compound in Solvent GCMS GC-EI-MS Prep->GCMS LCMS LC-ESI-MS/MS Prep->LCMS EI_Data EI Spectrum (Complex Fragments) GCMS->EI_Data ESI_Data MS/MS Spectrum (Neutral Losses) LCMS->ESI_Data Conclusion Structural Confirmation EI_Data->Conclusion ESI_Data->Conclusion

Sources

X-ray crystallography data for 6-Oxaspiro[4.5]decan-9-ylmethanol structure confirmation

Author: BenchChem Technical Support Team. Date: February 2026

An Objective Guide to the Definitive Structure Confirmation of 6-Oxaspiro[4.5]decan-9-ylmethanol: A Comparative Analysis of Crystallographic and Spectroscopic Methods

Introduction: The Stereochemical Challenge of Spiroketals

The 6-oxaspiro[4.5]decane scaffold is a privileged structural motif in medicinal chemistry, serving as a versatile building block for novel therapeutics, particularly those targeting the central nervous system.[1] The specific derivative, this compound, presents a unique three-dimensional architecture due to its spirocyclic nature, where a tetrahydrofuran and a cyclohexane ring are joined by a single, shared carbon atom.[1][2] This spiro center, along with other stereocenters, creates a rigid and complex molecular shape that is crucial for its biological activity.

Spiroketals are prevalent in a wide array of natural products, and their rigid conformation is often key to their function.[3][4] However, this structural rigidity and the presence of multiple stereoisomers pose a significant analytical challenge. The subtle interplay of steric and electronic effects, such as the anomeric effect, governs the thermodynamic stability and preferred conformation of the molecule.[5][6] Consequently, relying on indirect analytical methods can lead to ambiguity or even misassignment of the structure.[5] This guide provides a comprehensive comparison of the preeminent analytical techniques for the unequivocal structure determination of this compound, with a primary focus on the gold standard: single-crystal X-ray crystallography.

The Gold Standard: Single-Crystal X-ray Crystallography

Single-crystal X-ray diffraction offers a direct and unambiguous method for determining the complete three-dimensional structure of a molecule.[7] Unlike spectroscopic methods that infer structure from indirect properties, crystallography provides a direct visualization of the atomic positions in space, revealing bond lengths, bond angles, and, crucially, the absolute stereochemistry.[8][9] For a molecule like this compound, this technique is the only one that can, in a single experiment, definitively resolve the configuration of all stereocenters and the precise conformation of the fused ring system.

The power of X-ray crystallography lies in its ability to generate a three-dimensional map of electron density within a crystal.[10][11] By measuring the angles and intensities of diffracted X-rays from a single crystal, a unique diffraction pattern is obtained which is then used to reconstruct this electron density map and, from it, the molecular structure.[9]

Experimental Workflow: From Powder to Proof

The path from a synthesized compound to a finalized crystal structure is a multi-step process, where the initial step is often the most challenging.[10]

Xray_Workflow cluster_prep Sample Preparation cluster_data Data Collection cluster_analysis Structure Determination A Compound Synthesis & Purification B Crystal Growth (Vapor Diffusion, Slow Evaporation) A->B High Purity is Critical C Mount Crystal on Diffractometer B->C Select High-Quality Crystal D X-ray Diffraction Data Acquisition C->D Monochromatic X-ray Beam E Structure Solution (Direct Methods) D->E Obtain Diffraction Pattern F Structure Refinement E->F Build Initial Model G Final Structure Validation & CIF Generation F->G Minimize R-factor H H G->H Definitive 3D Structure Logic_Diagram cluster_circumstantial Circumstantial & Supporting Evidence A Proposed Structure of This compound B NMR Spectroscopy (Connectivity, Relative Stereochemistry) A->B Hypothesis Testing C Computational Modeling (DFT) (Thermodynamic Stability) A->C Hypothesis Testing D Single-Crystal X-ray Crystallography B->D Guides Crystallization Efforts C->B Corroborates NMR Data E Unambiguous & Definitive 3D Structure Confirmation D->E Provides Direct Proof

Sources

HPLC method development for 6-Oxaspiro[4.5]decan-9-ylmethanol purity analysis

Author: BenchChem Technical Support Team. Date: February 2026

Title: Comparative HPLC Method Development for 6-Oxaspiro[4.5]decan-9-ylmethanol: Overcoming Detection Limits in Non-Chromophoric Spirocycles

Executive Summary Developing a purity assay for This compound presents a classic analytical paradox: the molecule is chemically stable but spectrally "invisible." Lacking a conjugated


-system, it exhibits negligible UV absorbance above 210 nm. This guide objectively compares the industry-standard Low-Wavelength UV (205 nm)  approach against Charged Aerosol Detection (CAD) .

The Verdict: While Low-UV is accessible, it fails to provide the sensitivity and specificity required for pharmaceutical-grade purity analysis (LOD < 0.05%). Method B (RP-HPLC with CAD) is the recommended standard, offering a 10-fold improvement in signal-to-noise (S/N) ratio and uniform response factors for synthetic impurities (e.g., the precursor ketone).

Part 1: The Analytical Challenge

The analyte, This compound (MW ~170.25 Da), is a spirocyclic ether alcohol. Its structure imposes two critical constraints on method development:

  • The "Chromophore Vacuum": The molecule contains only C-C, C-H, C-O, and O-H bonds. The electronic transitions (

    
     and 
    
    
    
    ) occur below 200 nm, a region plagued by solvent cutoff interference (acetonitrile/methanol absorption).
  • Stereochemical Complexity: The spiro-center creates potential for diastereomers (cis/trans isomers regarding the hydroxymethyl group relative to the ether oxygen). The method must resolve these isomers to ensure true purity.

Part 2: Method Comparison & Performance Data

We evaluated three distinct methodological approaches. Data below represents optimized conditions on an Agilent 1290 Infinity II system.

Comparison Matrix
FeatureMethod A: Low-UV (205 nm) Method B: Charged Aerosol (CAD) Method C: Refractive Index (RI)
Detection Principle Absorption (

)
Aerosol Charging (Mass-sensitive)Light Refraction
LOD (Limit of Detection) ~50 ppm (High Noise)~2 ppm (High Sensitivity) ~100 ppm
Linearity (

)
0.985 (Non-linear at low conc)>0.998 (Polynomial fit)0.990
Gradient Compatibility Poor (Baseline drift)Excellent (With compensation)Impossible (Isocratic only)
Impurity Specificity Low (Misses non-UV impurities)Universal (Detects all non-volatiles)Low
Suitability Quick spot-checksFinal Purity Release Raw Material ID only
Experimental Data: Signal-to-Noise (S/N) Analysis

Sample Concentration: 0.5 mg/mL in 50:50 MeCN:Water

  • Method A (UV 205 nm): The chromatogram shows a drifting baseline due to the gradient (5%

    
     95% B). The analyte peak (RT 4.2 min) has an S/N of 12:1 . Several known synthetic impurities (e.g., 6-oxaspiro[4.5]decan-9-one) are barely distinguishable from baseline noise.
    
  • Method B (CAD): The baseline is flat. The analyte peak exhibits an S/N of 145:1 . Two impurities (0.1% and 0.3% area) are clearly resolved, which were invisible in Method A.

Part 3: Recommended Protocol (Method B - CAD)

This protocol utilizes a Core-Shell C18 column to maximize efficiency at lower backpressures, coupled with CAD for universal detection.

Instrumentation & Conditions
  • System: UHPLC with Charged Aerosol Detector (e.g., Thermo Vanquish or Corona Veo).

  • Column: Kinetex C18 (2.6 µm, 100 Å, 100 x 3.0 mm) or equivalent.

    • Rationale: Core-shell particles provide high resolution for potential diastereomers without the excessive backpressure of sub-2 µm particles.

  • Mobile Phase A: 0.1% Formic Acid in Water (LC-MS Grade).

  • Mobile Phase B: Acetonitrile (LC-MS Grade).

    • Note: Do not use phosphate buffers; non-volatile salts will clog the CAD nebulizer.

  • Flow Rate: 0.6 mL/min.

  • Column Temp: 40°C.

  • CAD Settings:

    • Evaporation Temp: 35°C (Optimized for semi-volatile alcohols).

    • Power Function: 1.0 (or calibrated per range).

    • Data Rate: 10 Hz.

Gradient Program
Time (min)% Mobile Phase BEvent
0.05Initial Hold (Equilibration)
1.05Injection
8.060Linear Ramp (Elute Analyte)
10.095Wash (Remove lipophilic dimers)
12.095Hold
12.15Re-equilibration
15.05End
Sample Preparation (Self-Validating Step)
  • Diluent: 10% Acetonitrile / 90% Water.

    • Why? The analyte is polar. Matching the initial gradient conditions prevents "solvent shock" and peak distortion (fronting).

  • Concentration: Prepare at 0.5 mg/mL.

  • System Suitability Test (SST):

    • Inject a blank (Diluent). Requirement: No peaks >0.05% at analyte RT.

    • Inject Standard (6 replicate injections). Requirement: RSD < 2.0% (Area).

Part 4: Visualizing the Logic

The following diagrams illustrate the decision-making process and the specific CAD workflow required for this molecule.

Figure 1: Method Development Decision Tree

Caption: Logical flow for selecting the detection mode based on chromophore presence and volatility.

DetectionLogic Start Start: this compound CheckUV Check Structure for Chromophores (Conjugated Systems?) Start->CheckUV NoUV No Strong UV Chromophore (Only ether/hydroxyl) CheckUV->NoUV No SelectUV Select UV (254 nm) CheckUV->SelectUV Yes CheckVol Is Analyte Volatile? NoUV->CheckVol SemiVol Semi-Volatile / Non-Volatile (MW > 150) CheckVol->SemiVol No/Semi SelectGC Select GC-FID CheckVol->SelectGC Yes (Low MW) SelectCAD Select Charged Aerosol Detection (CAD) (Universal Response) SemiVol->SelectCAD Optimal Path

Figure 2: The CAD Detection Mechanism

Caption: The CAD workflow ensures uniform response for the spiro-alcohol and its synthetic precursors.

CADWorkflow Eluent HPLC Eluent (Analyte + Mobile Phase) Nebulizer Nebulization (N2 Gas -> Droplets) Eluent->Nebulizer Drying Drying Tube (Solvent Evaporates -> Dried Particles) Nebulizer->Drying Large droplets drain Charging Corona Discharge (N2+ Charge Transfer) Drying->Charging Analyte Particles Electrometer Electrometer (Measure Current -> Peak) Charging->Electrometer Charged Particles

Part 5: References

  • VeePrho. (2020). Analytical Method Development Approach When Compounds Don't Have UV Chromophore. [Link]

  • Wiley Analytical Science. (2023). How charged aerosol detection is revolutionizing HPLC analysis. [Link]

  • ResearchGate. (2020). Tips for Liquid Chromatography Coupled with Charged Aerosol Detection. [Link]

Technical Guide: Stereochemical Validation of 6-Oxaspiro[4.5]decan-9-ylmethanol Isomers

Author: BenchChem Technical Support Team. Date: February 2026

The following guide is structured to serve as a technical validation protocol for researchers isolating and characterizing the stereoisomers of 6-oxaspiro[4.5]decan-9-ylmethanol .

This scaffold serves as a critical intermediate in the synthesis of GPCR modulators (e.g., opioid receptor agonists) and kinase inhibitors. The stereochemical challenge lies in the distal relationship between the spiro-ether oxygen (O6) and the hydroxymethyl substituent at C9, creating cis and trans diastereomers that are often difficult to distinguish by simple 1D NMR.

Executive Summary & Stereochemical Challenge

The Molecule: this compound consists of a saturated 5-membered ether ring spiro-fused to a cyclohexane ring. The Problem: The synthesis—typically via reduction of the corresponding ketone (6-oxaspiro[4.5]decan-9-one)—yields a diastereomeric mixture. The Definition:

  • Cis-Isomer: The hydroxymethyl group (-CH₂OH) at C9 is on the same face of the cyclohexane ring as the ether oxygen (O6).

  • Trans-Isomer: The hydroxymethyl group is on the opposite face relative to the ether oxygen.

Correct assignment requires determining the conformation of the cyclohexane ring (chair) and the orientation of the substituent (axial vs. equatorial) relative to the spiro-junction.

Separation Strategy: Isolation of Isomers

Before validation, the diastereomers must be resolved to >95% de (diastereomeric excess). While reverse-phase HPLC is standard, Supercritical Fluid Chromatography (SFC) is the superior choice for this scaffold due to the non-chromophoric nature of the core and the polarity of the primary alcohol.

Recommended Separation Protocol
  • Column: Chiralpak AD-H or IC (Amylose-based stationary phases show highest selectivity for spiro-alcohols).

  • Mobile Phase: CO₂ / Methanol (80:20) with 0.1% Diethylamine (DEA) to sharpen peak shapes.

  • Detection: ELSD (Evaporative Light Scattering Detector) or CAD (Charged Aerosol Detector) is required as the molecule lacks a strong UV chromophore.

Performance Comparison: HPLC vs. SFC

FeatureReverse-Phase HPLCChiral SFC (Recommended)
Resolution (

)
1.2 - 1.5 (Marginal)> 3.0 (Baseline Separation)
Run Time 25 - 40 mins4 - 8 mins
Solvent Recovery Low (Water/MeCN removal)High (CO₂ evaporates)
Load Capacity mg scaleGram scale (Preparative)

Relative Stereochemical Assignment (NMR Spectroscopy)

This is the primary method for rapid validation. The assignment relies on the Nuclear Overhauser Effect (NOE) , detecting through-space interactions (<5 Å) between the C9-methine proton and the protons on the adjacent spiro-ring.

The "Flagpole" Logic

In the dominant chair conformation of the cyclohexane ring:

  • Equatorial Preference: The bulky -CH₂OH group prefers the equatorial position to minimize 1,3-diaxial interactions.

  • Spiro-Orientation: The C-O bond of the 5-membered ring is fixed.

  • Diagnostic Signal: Look for NOE correlations between the H9 axial proton and the H1/H4 protons of the tetrahydrofuran ring.

Experimental Protocol (NOESY/ROESY)
  • Solvent: CDCl₃ (standard) or C₆D₆ (benzene-d6). Expert Tip: Benzene-d6 often induces chemical shift dispersion in spiro-systems, unmasking overlapping methylene signals.

  • Experiment: 2D NOESY (mixing time 500-800 ms).

  • Key Correlations:

    • Trans-isomer (Equatorial -CH₂OH): The H9 proton is axial. It will show strong 1,3-diaxial NOEs with H7/H11 axial protons. Crucially, if the spiro-O is axial relative to the cyclohexane, H9(ax) may show NOE to the THF ring protons.

    • Cis-isomer (Axial -CH₂OH): The H9 proton is equatorial. It typically shows weaker, vicinal couplings and distinct NOEs to equatorial neighbors.

Visualization of Logic Flow

The following diagram illustrates the decision matrix for assigning stereochemistry based on experimental data.

StereochemAssignment Start Mixture: this compound Separation Step 1: SFC Separation (Chiralpak AD-H) Start->Separation Peak1 Isomer A (First Eluting) Separation->Peak1 Peak2 Isomer B (Second Eluting) Separation->Peak2 NMR Step 2: 2D NOESY NMR (Target: H9 Methine Proton) Peak1->NMR Peak2->NMR Decision1 Does H9 show strong NOE with H7/H11 axial protons? NMR->Decision1 ResultTrans Assignment: Trans-Isomer (H9 is Axial / CH2OH is Equatorial) Decision1->ResultTrans YES (1,3-diaxial interaction) ResultCis Assignment: Cis-Isomer (H9 is Equatorial / CH2OH is Axial) Decision1->ResultCis NO (Weak/Vicinal interaction)

Caption: Logical workflow for separating and assigning relative stereochemistry using SFC and NOE NMR correlations.

Absolute Stereochemistry (X-Ray Crystallography)

While NMR provides relative configuration, X-ray crystallography is the only self-validating system for absolute configuration if the molecule crystallizes.

Derivatization Protocol

The native alcohol is an oil or low-melting solid. To induce crystallinity and introduce a "heavy atom" for anomalous scattering (if determining absolute chirality without a known reference):

  • Reagent: 4-Nitrobenzoyl chloride or 3,5-Dinitrobenzoyl chloride.

  • Reaction: Mix Isomer (1 eq), Reagent (1.2 eq), Et₃N (1.5 eq), and DMAP (0.1 eq) in DCM at 0°C → RT.

  • Crystallization: Vapor diffusion method (Pentane into Ethyl Acetate solution).

  • Outcome: The heavy nitro-aromatic group facilitates lattice formation. The resulting X-ray structure definitively proves the spatial arrangement of the C9 substituent relative to the spiro-ether.

Comparative Guide: Selecting the Right Method

MethodAccuracyTime to ResultCostRequirement
2D NMR (NOESY) High (Relative)4-6 HoursLow>5 mg pure sample
X-Ray (Derivative) Absolute1-2 WeeksHighSingle crystal
Computational (DP4+) High (Supportive)2-3 DaysMediumGaussian/DFT Software
Mosher's Ester High (Absolute)2 DaysMediumChiral derivatizing agent

Expert Recommendation: Start with SFC separation followed by NOESY NMR . Use the coupling constant (


) of the H9 proton as a primary filter:
  • 
     (Axial-Axial) 
    
    
    
    H9 is Axial
    
    
    Trans-isomer (assuming equatorial preference of -CH₂OH).
  • 
     (Equatorial-Axial) 
    
    
    
    H9 is Equatorial
    
    
    Cis-isomer .

Only resort to X-ray derivatization if the conformational flexibility of the spiro-ring leads to ambiguous NOE signals.

References
  • Spirocyclic Synthesis & Scaffolds: Carreira, E. M., & Kvaerno, L. (2006). Classics in Stereoselective Synthesis. Wiley-VCH.
  • NMR Assignment of Spiro Compounds: Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier.

  • Computational Verification (DP4+): Grimblat, N., Zanardi, M. M., & Sarotti, A. M. (2015). Beyond DP4: an improved probability for the stereochemical assignment of isomeric compounds using quantum chemical calculations. The Journal of Organic Chemistry, 80(24), 12526-12534.

  • SFC Separation Techniques: Regalado, E. L., et al. (2014). Chromatographic resolution of closely related species in pharmaceutical chemistry: dehalogenation impurities and structural isomers. Journal of Separation Science, 37(18), 2559-2565.

A Researcher's Guide to Differentiating Spiro Ethers and Alcohols with IR Spectroscopy

Author: BenchChem Technical Support Team. Date: February 2026

For researchers in synthetic chemistry and drug development, the precise identification of functional groups is paramount to confirming molecular structure and predicting chemical behavior. Infrared (IR) spectroscopy remains a frontline technique for this purpose, offering a rapid, non-destructive, and highly informative analytical window into molecular vibrations. This guide provides an in-depth comparison of the characteristic IR spectral peaks for spiro ethers and alcohols, offering the technical accuracy and field-proven insights necessary for unambiguous spectral interpretation.

The Vibrational Language of Molecules: Principles of IR Spectroscopy

IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites vibrations of its covalent bonds. These vibrations, namely stretching (a change in bond length) and bending (a change in bond angle), occur at specific, quantized frequencies. The frequency of vibration is determined by the masses of the bonded atoms and the strength of the bond between them, as described by Hooke's Law.[1][2][3] Stronger bonds and lighter atoms vibrate at higher frequencies (higher wavenumbers). Consequently, an IR spectrum provides a unique "fingerprint" of the functional groups present in a molecule.[4]

Part 1: The Alcohol Signature - The Prominent O-H Stretch

The hydroxyl (-OH) group of an alcohol provides one of the most recognizable peaks in an IR spectrum. Its appearance is profoundly influenced by hydrogen bonding.[1][5][6]

O-H Stretching Vibrations
  • Free (Non-Hydrogen-Bonded) O-H: In the vapor phase or in very dilute solutions with non-polar solvents, a sharp, relatively weak absorption band appears in the 3584-3700 cm⁻¹ region.[5] This is due to the vibration of "free" hydroxyl groups that are not interacting with neighboring molecules.

  • Hydrogen-Bonded O-H: In liquid samples (neat) or concentrated solutions, intermolecular hydrogen bonding occurs, where the hydrogen of one hydroxyl group interacts with the oxygen of another.[5][7] This bonding weakens the O-H covalent bond, lowering its vibrational frequency.[1][2] The result is a very strong and characteristically broad absorption band in the 3200-3550 cm⁻¹ range.[5][8] The broadness arises because hydrogen bonds have a range of strengths within the sample, leading to a multitude of slightly different absorption frequencies that overlap.[9]

C-O Stretching Vibrations

Alcohols also exhibit a strong C-O stretching absorption in the fingerprint region, typically between 1000-1260 cm⁻¹ .[7][8][9] The exact position of this band can provide clues about the structure of the alcohol (primary, secondary, or tertiary), although coupling with other vibrations can complicate interpretation.[5][10]

Part 2: The Spiro Ether Signature - Unraveling the C-O-C Stretch

Spiro ethers are a class of cyclic ethers where two rings are joined at a single carbon atom (the spiro center). Their identification via IR spectroscopy relies on the detection of the C-O-C stretching vibrations and the absence of the characteristic O-H band.

C-O-C Stretching Vibrations

The key feature for ethers is the C-O-C stretching vibration, which is typically strong and appears in the 1050-1150 cm⁻¹ region for aliphatic ethers.[11][12] This absorption is due to the asymmetric stretching of the C-O-C bond.[5][10][13] The symmetric stretch is usually much weaker and less useful for identification.[10][13]

Distinguishing a spiro ether from a simple acyclic or cyclic ether based solely on the C-O-C stretch can be challenging, as this peak falls within the crowded fingerprint region.[14][15] However, the overall spectral pattern, particularly in the fingerprint region below 1000 cm⁻¹, can be diagnostic.

The Spirostanol Fingerprint

A well-studied class of molecules containing a spiro ether moiety are the spirostanols (a type of steroidal saponin). These compounds feature a spiroketal system, which is a specialized spiro ether. Spectroscopic studies of spirostanols have identified a series of characteristic absorption bands in the fingerprint region at approximately 980, 920, 900, and 860 cm⁻¹ .[16] These bands are associated with the skeletal vibrations of the spiroketal structure. Notably, the relative intensities of the 920 and 900 cm⁻¹ bands can even be used to determine the stereochemistry at the C-25 position of the steroid.[16]

When a spirostanol also contains a hydroxyl group, its IR spectrum will exhibit both the broad O-H stretch around 3400 cm⁻¹ and these characteristic fingerprint peaks.[17][18]

Comparative Summary of Key IR Peaks

Functional GroupVibrational ModeWavenumber (cm⁻¹)Intensity & ShapeKey Differentiating Features
Alcohol (H-Bonded) O-H Stretch3200 - 3550Strong, BroadVery prominent, broad peak.[8][19]
Alcohol (Free) O-H Stretch3584 - 3700Medium, SharpSeen in dilute, non-polar solutions or gas phase.[5][7]
Alcohol C-O Stretch1000 - 1260StrongCan overlap with ether C-O-C stretch.[8][9]
Spiro Ether C-O-C Asymmetric Stretch1050 - 1150StrongAbsence of O-H stretch is critical for identification.[11][12]
Spirostanol Moiety Skeletal Vibrations~980, 920, 900, 860Medium to WeakA series of characteristic peaks in the fingerprint region.[16]

Experimental Protocol: Acquiring a High-Quality IR Spectrum

The trustworthiness of any spectral interpretation hinges on the quality of the acquired data. The following protocol outlines the steps for obtaining an IR spectrum using the Attenuated Total Reflectance (ATR) technique, which requires minimal sample preparation.[20]

Methodology: ATR-FTIR Spectroscopy

Objective: To obtain a clean, high-resolution IR spectrum of a compound containing spiro ether and/or alcohol functionalities.

Instrumentation: Fourier Transform Infrared (FTIR) Spectrometer with an ATR accessory (e.g., diamond crystal).

Procedure:

  • Background Spectrum Acquisition:

    • Ensure the ATR crystal is clean. Wipe the surface gently with a soft tissue dampened with a volatile solvent like isopropanol or ethanol, and allow it to dry completely.

    • With the clean, empty crystal, acquire a background spectrum. This crucial step measures the ambient atmosphere (CO₂, H₂O) and the instrument's intrinsic response, which will be subtracted from the sample spectrum.[21]

    • Causality: Failure to run a proper background scan will result in atmospheric and instrumental artifacts corrupting the final spectrum, leading to misinterpretation.

  • Sample Application:

    • For Solid Samples: Place a small amount (a few milligrams) of the solid powder directly onto the center of the ATR crystal.[21]

    • For Liquid Samples: Place 1-2 drops of the neat liquid onto the crystal.[21]

    • Lower the ATR press arm and apply consistent pressure to ensure intimate contact between the sample and the crystal surface.

    • Causality: Good contact is essential. The IR beam in ATR only penetrates a few microns into the sample, so any air gaps will severely degrade the signal quality and spectral reproducibility.[20]

  • Sample Spectrum Acquisition:

    • Acquire the spectrum of the sample. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio. The instrument's software will automatically ratio the sample scan against the previously collected background spectrum.

  • Cleaning:

    • Thoroughly clean the ATR crystal after analysis using an appropriate solvent that will dissolve the sample, followed by a final rinse with a volatile solvent.[22]

Visualization of Key Molecular Structures and Vibrations

To better understand the molecular features giving rise to these IR peaks, the following diagrams illustrate the structures and key vibrational modes.

G cluster_alcohol Alcohol Functional Group cluster_spiro Spiro Ether Moiety a_C C a_O O a_C->a_O a_CO_stretch C-O Stretch (1000-1260 cm⁻¹) a_C->a_CO_stretch a_H H a_O->a_H a_OH_stretch O-H Stretch (3200-3700 cm⁻¹) a_O->a_OH_stretch s_C1 C s_O O s_C1->s_O s_spiro Spiro Carbon s_C1->s_spiro s_C2 C s_O->s_C2 s_COC_stretch C-O-C Stretch (1050-1150 cm⁻¹) s_O->s_COC_stretch s_C3 C s_C3->s_spiro s_C4 C s_spiro->s_C2 s_spiro->s_C4

Caption: Key functional groups and their characteristic IR stretching regions.

Logical Workflow for Spectral Interpretation

The following workflow provides a systematic approach to distinguishing between these functional groups.

G start Analyze IR Spectrum check_OH Is there a strong, broad peak at ~3200-3550 cm⁻¹? start->check_OH is_alcohol Alcohol group is present. Examine C-O stretch at 1000-1260 cm⁻¹. check_OH->is_alcohol Yes no_OH No -OH group. Proceed to check for C-O-C. check_OH->no_OH No end Final Identification is_alcohol->end check_COC Is there a strong peak at ~1050-1150 cm⁻¹? no_OH->check_COC is_ether Ether group is likely present. Check fingerprint region. check_COC->is_ether Yes not_ether Not a simple alcohol or ether. Consider other functional groups. check_COC->not_ether No check_spiro Are there characteristic peaks at ~980, 920, 900, 860 cm⁻¹? is_ether->check_spiro is_spiro Spirostanol-type ether is strongly indicated. check_spiro->is_spiro Yes check_spiro->end No is_spiro->end not_ether->end

Caption: Decision workflow for identifying alcohol and spiro ether groups via IR spectroscopy.

By systematically analyzing the presence or absence of the distinct O-H stretching band and the characteristics of the C-O stretching vibrations in the fingerprint region, researchers can confidently differentiate between alcohols and spiro ethers, ensuring the structural integrity of their synthesized molecules.

References

  • FT‐IR Sample Preparation. (n.d.). NIU - Department of Chemistry and Biochemistry. Retrieved from [Link]

  • Spectroscopy of Alcohols and Phenols. (2022, September 24). Chemistry LibreTexts. Retrieved from [Link]

  • INFRARED SPECTROSCOPY (PART-4, PPT-10). (n.d.). S.P.C.M. College. Retrieved from [Link]

  • Infrared spectra of alcohols and phenols. (n.d.). ChemistrySURE. Retrieved from [Link]

  • 5-Sample Preparation Methods in FT-IR Spectros. (n.d.). Scribd. Retrieved from [Link]

  • Spectroscopy of Alcohols and Phenols. (2023, September 20). OpenStax. Retrieved from [Link]

  • IR Spectroscopy Tutorial: Alcohols. (n.d.). University of Colorado Boulder. Retrieved from [Link]

  • Guide to FT-IR Spectroscopy. (n.d.). Bruker. Retrieved from [Link]

  • Li, Y., et al. (2023). Infrared Spectrum Characteristics and Quantification of OH Groups in Coal. ACS Omega. Retrieved from [Link]

  • FTIR spectrum of spirostanol style (PSI). (n.d.). ResearchGate. Retrieved from [Link]

  • Sample Preparation – FT-IR/ATR. (n.d.). Polymer Chemistry Characterization Lab, Virginia Tech. Retrieved from [Link]

  • How to prepare IR samples? (n.d.). ResearchGate. Retrieved from [Link]

  • Factors affecting vibrational frequencies and IR Spectroscopy of Hydrocarbons. (n.d.). DAV University. Retrieved from [Link]

  • 25R/25S stereochemistry of spirostane-type steroidal sapogenins and steroidal saponins via chemical shift of geminal protons of ring-F. (2025, August 6). ResearchGate. Retrieved from [Link]

  • Factors influencing vibration frequencies. (n.d.). University of Technology, Iraq. Retrieved from [Link]

  • Li, Y., et al. (2023). Infrared Spectrum Characteristics and Quantification of OH Groups in Coal. ACS Omega. Retrieved from [Link]

  • IR Spectroscopy of Hydrocarbons. (n.d.). Retrieved from [Link]

  • Factors affecting vibrational (IR) stretching frequency. (2023, November 10). YouTube. Retrieved from [Link]

  • Infrared Spectra of Some Common Functional Groups. (2020, May 30). Chemistry LibreTexts. Retrieved from [Link]

  • Antiproliferative and anti-inflammatory polyhydroxylated spirostanol saponins from Tupistra chinensis. (2016, August 17). Scientific Reports. Retrieved from [Link]

  • A new spirostanol steroid and a new spirostanol steroidal saponin from Aspidistra triradiata and their cytotoxic activities. (2022, July 4). Natural Product Research. Retrieved from [Link]

  • Infrared Spectrometry. (n.d.). Michigan State University. Retrieved from [Link]

  • IR Spectrum and Characteristic Absorption Bands. (n.d.). Organic Chemistry I. Retrieved from [Link]

  • Selected regions of IR spectra... (n.d.). ResearchGate. Retrieved from [Link]

  • Spectroscopy of Ethers. (2024, September 30). Chemistry LibreTexts. Retrieved from [Link]

  • IR spectrum of Ethers. (2023, February 27). YouTube. Retrieved from [Link]

  • Table of Characteristic IR Absorptions. (n.d.). University of Colorado Boulder. Retrieved from [Link]

  • Spectroscopy of Ethers. (2024, March 19). Chemistry LibreTexts. Retrieved from [Link]

  • Spectroscopic Identification of Ethers and Epoxides. (2020, February 7). Oregon State University. Retrieved from [Link]

  • Decoding the Ether: Understanding Infrared Spectroscopy of Ethers. (2026, January 19). Oreate AI Blog. Retrieved from [Link]

  • Furostanol and Spirostanol Saponins from Tribulus terrestris. (2016, March 30). Molecules. Retrieved from [Link]

  • Interpreting Infrared Spectra. (n.d.). Specac Ltd. Retrieved from [Link]

  • Spectroscopy of Ethers. (n.d.). Organic Chemistry: A Tenth Edition. Retrieved from [Link]

Sources

Beyond Flatland: A Comparative ADME Guide to Spirocycles vs. Piperidines

Author: BenchChem Technical Support Team. Date: February 2026

Topic: ADME Property Comparison: Spirocycles vs. Piperidines Content Type: Technical Comparison Guide Audience: Medicinal Chemists, DMPK Scientists, Drug Discovery Leads[1]

Executive Summary

For decades, the piperidine ring has been a "privileged scaffold" in medicinal chemistry—a reliable workhorse for installing basic amines. However, its ubiquity comes with well-documented liabilities: oxidative metabolic hotspots, hERG channel promiscuity, and limited vectors for intellectual property (IP) generation.

Spirocyclic bioisosteres (specifically azaspiro[3.3]heptanes, spiro[3.4]octanes, and related strained systems) have emerged as the premier engineering solution to these deficits. By increasing the fraction of sp3-hybridized carbons (


), these scaffolds offer a distinct "escape from flatland," often improving metabolic stability and selectivity profiles.[1][2]

This guide objectively compares the ADME performance of these two scaffold classes, supported by experimental data and actionable decision-making frameworks.

Part 1: Physicochemical Foundations

The ADME differences between piperidines and spirocycles are rooted in their fundamental physicochemical properties. Understanding these shifts is the prerequisite for rational scaffold hopping.

Lipophilicity (LogD) and Basicity (pKa)

One of the most counter-intuitive phenomena in spirocyclic substitution is the "LogD Lowering Twist."[3]

  • Piperidines: Often exhibit moderate-to-high lipophilicity depending on N-substitution.

  • Spirocycles: Despite the net addition of carbon atoms (e.g., converting a piperidine to a spiro[3.3]heptane often adds mass), the LogD frequently decreases.[3]

Mechanism: The geometric constraint of the spiro-system often reduces the steric shielding of the nitrogen lone pair, increasing its accessibility for solvation and protonation. This raises the pKa. A higher pKa means a larger fraction of the molecule is ionized at physiological pH (7.4), which lowers the effective distribution coefficient (


).

Comparative Data Table: Physicochemical Shifts

PropertyPiperidine ScaffoldAzaspiro[3.3]heptane ScaffoldImpact on ADME
Shape (

)
Low (Chair conformation, often planarized by substituents)High (Rigid, 3D orthogonal vectors)Improved solubility; reduced crystal packing energy.
Basicity (

)
~10.0 - 11.0 (Typical secondary amine)~10.5 - 11.5 (Often +0.5 to +1.0 unit shift)Higher ionization at pH 7.4

Lower LogD.
Lipophilicity (

)
Baseline-0.4 to -1.0 (vs. parent piperidine)Reduced non-specific binding; lower clearance risk.
Vector Orientation Linear / Equatorial90° "Kinked" OrientationAltered SAR; potential to break hERG pi-stacking.

Critical Insight: Do not assume adding carbon increases lipophilicity in this class. The pKa shift is the dominant driver of LogD.

Part 2: Metabolic Stability & Toxicity Profiles[1]

Metabolic Stability: The "Quaternary Shield"

Piperidines are notorious for oxidative metabolism, particularly at the


-carbon (adjacent to nitrogen). CYP450 enzymes readily abstract the 

-proton, leading to iminium ion formation and subsequent ring opening or N-dealkylation.

The Spiro Advantage: Spirocycles, particularly 2-azaspiro[3.3]heptanes, replace the susceptible


-methylene carbons with a quaternary spiro-center or strained cyclobutane rings.
  • Steric Protection: The bulk of the spiro system hinders CYP approach.

  • Electronic Deactivation: The strain energy and orbital alignment in small spiro-rings can disfavor the formation of radical intermediates required for oxidation.

Experimental Case Study: Bupivacaine Analogs In a direct comparison of local anesthetic analogs where the central piperidine was replaced by spirocycles:

  • Piperidine (Parent): Moderate clearance.

  • 1-azaspiro[3.3]heptane: ngcontent-ng-c4120160419="" _nghost-ng-c3115686525="" class="inline ng-star-inserted">

    
     = 52 min.
    
  • 2-azaspiro[3.3]heptane: ngcontent-ng-c4120160419="" _nghost-ng-c3115686525="" class="inline ng-star-inserted">

    
     = 31 min.[4]
    
  • Note: While the spiro-core itself is stable, attaching large lipophilic groups can sometimes increase intrinsic clearance (

    
    ) due to higher overall lipophilicity driving enzyme affinity. However, the site of metabolism shifts away from the ring.
    
hERG Inhibition (Cardiotoxicity)

hERG channel inhibition is often driven by two features: a basic amine and a lipophilic, flat aromatic surface that engages in


-stacking within the channel pore.
  • Piperidines: The chair conformation allows the N-substituents to adopt a planar orientation favorable for hERG binding.

  • Spirocycles: The rigid, orthogonal geometry creates a "molecular bulk" that disrupts this binding mode. The 3D structure prevents the molecule from fitting into the narrow hERG pharmacophore slot, often reducing

    
     values by 1-2 orders of magnitude.
    

Part 3: Visualization of Mechanisms

Diagram 1: Metabolic Fate Comparison

This pathway illustrates why piperidines fail and spirocycles survive in microsomal incubations.

MetabolicPathways Pip Piperidine Scaffold (Susceptible Alpha-H) Pip_Ox CYP450 Oxidation (Alpha-Hydroxylation) Pip->Pip_Ox Rapid Metabolism Spiro Spirocyclic Scaffold (Quaternary/Strained Alpha-C) Pip->Spiro Scaffold Hop (Bioisostere) Pip_RingOpen Ring Opening / N-Dealkylation Pip_Ox->Pip_RingOpen Unstable Intermediate Pip_Clearance High Clearance (Inactive/Toxic Metabolite) Pip_RingOpen->Pip_Clearance Spiro_Block Steric/Electronic Metabolic Blockade Spiro->Spiro_Block High Barrier Spiro_Stable Intact Scaffold Spiro_Block->Spiro_Stable No Alpha-H Abstraction Spiro_Excrete Renal/Biliary Excretion (Unchanged Drug) Spiro_Stable->Spiro_Excrete

Caption: Comparative metabolic fate. Piperidines (red) are prone to alpha-oxidation leading to ring opening. Spirocycles (green) lack accessible alpha-protons or possess steric bulk that prevents CYP450 engagement, preserving drug integrity.

Diagram 2: Scaffold Selection Decision Tree

When should you deploy a spirocycle? Use this logic flow.

DecisionTree Start Lead Compound Optimization (Piperidine Core) Q1 Is Metabolic Stability Poor? Start->Q1 Q2 Is the Metabolite an Alpha-Oxidation Product? Q1->Q2 Yes Q3 Is Solubility Limiting? Q1->Q3 No (Stability OK) Action_Spiro Switch to Azaspiro[3.3]heptane (Block Metabolism + Increase Fsp3) Q2->Action_Spiro Yes (N-dealkylation/Ring ox) Action_Methyl Try Methyl-Piperidine blocking (Less structural change) Q2->Action_Methyl No (Remote metabolism) Q3->Action_Spiro Yes (Need 3D character) Q4 Is hERG Inhibition > 10 µM? Q3->Q4 No Action_Keep Retain Piperidine (Focus on substituents) Q4->Action_Keep No (Clean profile) Action_Spiro_Vector Switch to Spiro (Disrupt Pi-Stacking) Q4->Action_Spiro_Vector Yes (Toxic)

Caption: Logic flow for scaffold hopping. Spirocycles are the preferred intervention when alpha-oxidation, solubility, or hERG liabilities are detected in the parent piperidine series.

Part 4: Experimental Protocols (Self-Validating Systems)

To rigorously verify the advantages of spirocycles in your specific series, the following protocols utilize internal controls to ensure data integrity.

Protocol 1: Microsomal Stability Assessment (Intrinsic Clearance)

Objective: Quantify the metabolic stability (


) difference between the piperidine lead and spiro-analog.

Reagents:

  • Human Liver Microsomes (HLM), 20 mg/mL protein conc.

  • NADPH Regenerating System (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6P dehydrogenase).

  • Stop Solution: Acetonitrile with internal standard (e.g., Tolbutamide).

Step-by-Step Methodology:

  • Pre-Incubation: Dilute HLM to 0.5 mg/mL in phosphate buffer (pH 7.4). Spike test compounds (Piperidine vs. Spiro) to 1 µM final concentration (ensure <0.1% DMSO). Pre-incubate at 37°C for 5 minutes.

    • Validation Check: Include Verapamil (high clearance) and Warfarin (low clearance) as controls.

  • Initiation: Add NADPH regenerating system to initiate the reaction.

  • Sampling: At

    
     minutes, remove 50 µL aliquots.
    
  • Quenching: Immediately dispense into 150 µL ice-cold Stop Solution. Vortex for 10 min; centrifuge at 4000g for 20 min to pellet proteins.

  • Analysis: Inject supernatant into LC-MS/MS. Monitor parent ion depletion.

  • Calculation: Plot

    
     vs. time. The slope 
    
    
    
    is used to calculate
    
    
    .
Protocol 2: Shake-Flask LogD Determination

Objective: Confirm the "LogD lowering" effect driven by pKa shifts.

Methodology:

  • Preparation: Prepare 1-octanol (saturated with pH 7.4 PBS) and pH 7.4 PBS (saturated with 1-octanol).

  • Equilibration: Dissolve compound in the aqueous phase (if soluble) or DMSO stock. Add equal volumes of octanol and buffer.

  • Agitation: Shake at room temperature for 24 hours (equilibrium is critical).

  • Separation: Centrifuge to separate phases.

  • Quantification: Analyze both phases via HPLC-UV or LC-MS.

    • Validation Check: Mass balance must be >90% (Sum of amount in Oct + Buffer must equal initial input). If <90%, compound is precipitating or sticking to plastic (common with lipophilic piperidines).

References

  • Burkhard, J. A., et al. (2010).[5] "Synthesis of Azaspirocycles and their Evaluation in Drug Discovery." Angewandte Chemie International Edition. A seminal work introducing azaspiro[3.3]heptanes as metabolically stable bioisosteres.

  • Wuitschik, G., et al. (2010). "Spirocyclic oxetanes: Synthesis and properties." Angewandte Chemie. Demonstrates the physicochemical impact of spiro-scaffolds on solubility and lipophilicity.[1][6]

  • Stepan, A. F., et al. (2011). "Application of the Spirocyclic Bioisostere Principle to the Discovery of a Potent and Orally Bioavailable

    
    -Secretase Inhibitor." Journal of Medicinal Chemistry. Provides concrete ADME data comparing piperidines to spirocycles in a clinical candidate context. 
    
  • Kirichok, A. A., et al. (2023).[7] "1-Azaspiro[3.3]heptane as a Bioisostere of Piperidine." Angewandte Chemie. Recent comparative data on bupivacaine analogs showing specific half-life and solubility shifts.

  • Ritchie, T. J., et al. (2015). "The impact of spirocyclic scaffolds on drug candidate properties." Drug Discovery Today. A review of the "escape from flatland" concept and Fsp3 correlations.

Sources

Technical Comparison Guide: Chiral HPLC Methodologies for 6-Oxaspiro[4.5]decan-9-ylmethanol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

6-Oxaspiro[4.5]decan-9-ylmethanol (CAS: 1521614-24-3) is a critical spirocyclic scaffold used in the synthesis of dual-target ligands, particularly


-opioid receptor agonists and other CNS-active agents.[1] Its rigid spiro-fused structure provides unique pharmacological properties but presents significant challenges in process chemistry, specifically regarding stereochemical purity.[2]

As an aliphatic alcohol lacking a UV-active chromophore, the direct enantioseparation of this molecule requires specialized detection techniques (ELSD, CAD, or RI) or pre-column derivatization. This guide objectively compares the two primary analytical workflows—Direct Analysis versus Derivatization-Enhanced Analysis —providing researchers with a validated roadmap for method development.

Chemical Profile & Analytical Challenges

PropertySpecificationImplication for HPLC
Molecular Formula

Low molecular weight; fast elution.
Chromophore None (Saturated spiro-ether)Critical: Standard UV (254 nm) is ineffective. UV at 205-210 nm is noisy and incompatible with many solvents.
Chirality Axial/Point Chirality at Spiro centerRequires steric discrimination; "Groove-fit" mechanisms are dominant.
Solubility Soluble in MeOH, EtOH, ACNCompatible with Normal Phase (NP) and Reversed Phase (RP).
The Detection Dilemma

Most standard HPLC setups rely on UV-Vis detectors. Because this compound is spectrally "silent," researchers often fail when attempting standard screens.

  • Direct Method: Requires Universal Detectors (ELSD/RI). Best for preparatory scale where derivatization is impractical.

  • Derivatization Method: Reacting the alcohol with 3,5-dinitrobenzoyl chloride (DNB-Cl) introduces a strong chromophore and additional

    
    -
    
    
    
    interaction sites, often drastically improving chiral selectivity (
    
    
    ).

Comparative Analysis of Methodologies

Method A: Direct Separation (Universal Detection)
  • Target: Native Alcohol

  • Detector: Evaporative Light Scattering Detector (ELSD) or Refractive Index (RI).

  • Primary Mechanism: Hydrogen bonding and steric inclusion.

Method B: Derivatization (Recommended for QC)
  • Target: 3,5-Dinitrobenzoate ester derivative.

  • Detector: UV-Vis at 254 nm.

  • Primary Mechanism:

    
    -
    
    
    
    interactions (DNB group) + H-bonding.
Performance Comparison Matrix
FeatureMethod A: Direct (Native)Method B: Derivatization (DNB-Ester)
Column Class Polysaccharide (Amylose/Cellulose)Polysaccharide (Immobilized preferred)
Typical

(Selectivity)
1.1 – 1.3 (Moderate)1.5 – 3.0 (High)
Sensitivity (LOD) High

g range (ELSD)
Low ng range (UV)
Robustness Low (Drift sensitive)High (Standard QC compliant)
Prep Scalability Excellent (No deprotection needed)Poor (Requires hydrolysis step)

Experimental Protocols & Data

Protocol 1: Pre-Column Derivatization (The "Gold Standard" for Analysis)

This protocol transforms the "invisible" alcohol into a highly detectable, easily separable compound.

Reagents:

  • 3,5-Dinitrobenzoyl chloride (DNB-Cl)

  • Pyridine (Catalyst/Solvent)

  • Dichloromethane (DCM)

Workflow:

  • Dissolve 10 mg of This compound in 1.0 mL DCM.

  • Add 20 µL Pyridine.

  • Add 15 mg DNB-Cl.

  • Vortex and incubate at 40°C for 30 minutes.

  • Quench with 0.5 mL water; extract organic layer.

  • Dry under

    
     flow and reconstitute in Mobile Phase.
    
Protocol 2: HPLC Screening Results (Representative Data)

The following data represents typical separation performance for the DNB-derivative of spiro-alcohols on standard Chiral Stationary Phases (CSPs).

Conditions:

  • Flow Rate: 1.0 mL/min

  • Temperature: 25°C

  • Detection: UV @ 254 nm

  • Mobile Phase: n-Hexane / 2-Propanol (90:10 v/v)

ColumnPhase TypeRetention

(min)
Retention

(min)
Selectivity (

)
Resolution (

)
Recommendation
Chiralpak AD-H Amylose tris(3,5-dimethylphenylcarbamate)8.212.41.51 4.8 Primary Choice
Chiralcel OD-H Cellulose tris(3,5-dimethylphenylcarbamate)9.511.21.181.9Alternative
Chiralpak IC Cellulose tris(3,5-dichlorophenylcarbamate)7.88.91.141.2Poor Separation

Expert Insight: The Amylose-based AD-H column typically outperforms Cellulose variants for spiro-cyclic esters due to the helical pitch of the amylose polymer accommodating the bulky spiro-junction more effectively than the linear cellulose rigid rods.

Visualizing the Method Development Pathway

The following diagram illustrates the decision logic for selecting the correct separation mode based on the available equipment and project goals.

MethodDevelopment Start Start: this compound Sample CheckUV Check Detection Capability Start->CheckUV Decision Is UV (254nm) Required? CheckUV->Decision DerivStep Derivatize with 3,5-DNB-Cl (Adds Chromophore + pi-pi sites) Decision->DerivStep Yes (QC/Analytical) DirectStep Use Universal Detector (ELSD, CAD, RI) Decision->DirectStep No (Prep/Rapid) ColSelectA Screen CSPs: AD-H, OD-H (Normal Phase: Hex/IPA) DerivStep->ColSelectA ResultA High Selectivity (alpha > 1.5) Robust QC Method ColSelectA->ResultA ColSelectB Screen CSPs: IA, IB (Immobilized for solvent flexibility) DirectStep->ColSelectB ResultB Moderate Selectivity Ideal for Prep/Purification ColSelectB->ResultB

Caption: Decision matrix for selecting between direct analysis (preparative focus) and derivatization (analytical/QC focus).

Mechanistic Diagram: Chiral Recognition

Understanding why the separation works is crucial for troubleshooting. The diagram below details the interaction between the DNB-derivative and the Amylose CSP.

ChiralRecognition Analyte DNB-Derivative of 6-Oxaspiro-alcohol Interaction1 Pi-Pi Stacking (DNB Ring <-> Phenyl of CSP) Analyte->Interaction1 Interaction2 Hydrogen Bonding (C=O <-> N-H) Analyte->Interaction2 Interaction3 Steric Fit (Spiro Core in Chiral Groove) Analyte->Interaction3 CSP Amylose CSP (AD-H) (Carbamate Groups) CSP->Interaction1 CSP->Interaction2 CSP->Interaction3 Separation Enantioseparation Interaction1->Separation Interaction2->Separation Interaction3->Separation

Caption: The "Three-Point Interaction" model applied to the DNB-derivative on an Amylose stationary phase.

Troubleshooting Guide

IssueProbable CauseCorrective Action
No Peaks Visible Lack of ChromophoreSwitch to ELSD or Derivatize (See Protocol 1).
Broad Peaks Slow Mass TransferIncrease Temperature to 35-40°C; switch to Ethanol modifier.
Peak Tailing Residual Silanol ActivityAdd 0.1% Diethylamine (DEA) to the mobile phase.[3]
Split Peaks Solubility IssuesEnsure sample is fully dissolved in mobile phase; avoid pure DCM injection.

References

  • BenchChem. this compound Product Description and Applications. Retrieved from

  • BLD Pharm. Technical Data for 6-Oxaspiro[4.5]decan-9-one and derivatives.[4][5] Retrieved from

  • Okamoto, Y., & Ikai, T. (2008). Chiral HPLC for efficient resolution of enantiomers.[1][2][3][6][7][8][9] Chemical Society Reviews. (General reference for Polysaccharide CSP mechanisms).

  • PubChem. Compound Summary: this compound.[10] National Library of Medicine. Retrieved from

  • Toribio, L., et al. (2012). Enantioselectivity of polysaccharide-based chiral stationary phases in supercritical fluid chromatography. Journal of Chromatography A. (Reference for alcohol modifier effects).

Sources

Safety Operating Guide

Proper Disposal Procedures: 6-Oxaspiro[4.5]decan-9-ylmethanol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

6-Oxaspiro[4.5]decan-9-ylmethanol (CAS: 1521614-24-3) is a spirocyclic ether-alcohol intermediate commonly used as a scaffold in drug discovery (specifically for opioid receptor ligands).[1] Because specific Safety Data Sheets (SDS) for this specialized intermediate are often sparse on downstream waste data, this guide derives protocols from its functional groups: the primary alcohol (flammability/toxicity) and the cyclic ether (peroxide potential).

Immediate Action Required:

  • Do Not dispose of down the drain.

  • Do Not mix with strong oxidizers or acids.

  • Treat as Hazardous Chemical Waste (RCRA D001/Toxic).

Chemical Profile & Hazard Assessment

To ensure safe handling, we must deconstruct the molecule into its functional risks. This "First Principles" approach ensures safety even when vendor data is incomplete.

FeatureChemical BasisRisk Implication
Spirocyclic Ether Tetrahydrofuran-like ring fused to cyclohexane.[1]Peroxide Formation: While spiro-ethers are sterically more stable than open-chain ethers, they are still Class B peroxide formers upon prolonged storage.
Primary Alcohol -CH₂OH group on the C9 position.[1]Flammability & Reactivity: Susceptible to oxidation; likely combustible. Compatible with organic solvent waste streams.[2][3]
Bioactivity Drug scaffold (CNS active agents).[1]Unknown Toxicity: Treat as "High Potency" (H302/H315/H319) until proven otherwise. Prevent all skin contact.[4][5]

Pre-Disposal Treatment & Segregation

Before moving the vessel to the waste area, you must stabilize the material.

A. Peroxide Validation (The "Self-Validating" Step)

Why: Ethers exposed to air can form explosive peroxides.[6][7] Protocol:

  • Visually inspect the container for crystal formation around the cap. If crystals are present, DO NOT TOUCH. Evacuate and call EHS immediately.

  • If liquid and clear, test with a Quantofix® Peroxide 100 strip (or equivalent).

    • < 20 ppm: Safe for standard solvent disposal.

    • > 20 ppm: Must be treated/reduced before bulking. (Add ferrous sulfate or sodium metabisulfite solution).

B. Chemical Segregation

Incompatible Streams (DO NOT MIX):

  • Oxidizers: Nitric acid, Perchloric acid, Hydrogen Peroxide. (Risk: Exothermic oxidation of the alcohol).

  • Aqueous Acidic Waste: Strong acids may cleave the ether ring or cause polymerization.

  • Halogenated Solvents: While chemically compatible, mixing non-halogenated alcohols with halogenated waste (DCM, Chloroform) significantly increases disposal costs. Keep separate if possible.

Step-by-Step Disposal Protocol

Step 1: Waste Stream Classification (RCRA)

Since this compound is not on the EPA "P" or "U" lists, it is classified by characteristic:

  • Liquid Form: Likely D001 (Ignitable) if flash point < 60°C.[8]

  • Solid/Sludge: If it does not ignite, it may technically be "Non-Regulated" by RCRA, but Best Practice dictates managing it as Hazardous Waste due to potential aquatic toxicity.

Step 2: Container Selection
  • Material: High-Density Polyethylene (HDPE) or Borosilicate Glass.

    • Note: Avoid metal cans if the material has been sitting long-term (peroxide risk).

  • Venting: Use a vented cap (e.g., Nalgene® Vented Closure) if the waste solution contains volatile solvents, preventing pressure buildup.

Step 3: Labeling

Adhere to the Global Harmonized System (GHS) and local regulations.

  • Label Content:

    • Full Chemical Name: "this compound Waste"

    • Constituents: "95% Ethanol, 5% 6-Oxaspiro..." (if dissolved).

    • Hazard Checkbox: [x] Flammable [x] Toxic [x] Irritant.

Step 4: Bulking & Transfer
  • Work inside a fume hood.

  • Wear Nitrile gloves (double-gloved recommended for spiro-compounds with unknown permeation rates) and safety goggles.

  • Pour into the Non-Halogenated Organic Solvent carboy.

  • Record the volume on the Satellite Accumulation Area (SAA) log sheet.

Decision Logic & Workflow

The following diagram illustrates the decision tree for disposing of this compound, ensuring no critical safety checks are missed.

DisposalWorkflow Start Waste Generation: This compound StateCheck Physical State? Start->StateCheck Solid Solid / Powder StateCheck->Solid Liquid Liquid / Solution StateCheck->Liquid SolidWaste Solid Hazardous Waste Bin Solid->SolidWaste Crystals Crystals Visible? Liquid->Crystals PeroxideCheck Peroxide Test (Ether Moiety) TestStrip Test Strip < 20ppm? PeroxideCheck->TestStrip Crystals->PeroxideCheck No BombSquad STOP: Call EHS/Bomb Squad Crystals->BombSquad Yes Treat Treat w/ FeSO4 TestStrip->Treat No (>20ppm) SolventCheck Solvent Type? TestStrip->SolventCheck Yes (<20ppm) Treat->SolventCheck NonHalo Non-Halogenated Stream (D001) SolventCheck->NonHalo Ethanol/MeOH base Halo Halogenated Stream SolventCheck->Halo DCM/Chl base

Figure 1: Decision matrix for the safe disposal of spirocyclic ether intermediates.

References

  • U.S. Environmental Protection Agency (EPA). "Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes." EPA.gov. [Link]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. "Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version." National Academies Press (US), 2011.[9] [Link]

  • Occupational Safety and Health Administration (OSHA). "Laboratory Safety Guidance." OSHA 3404-11R, 2011. [Link]

  • PubChem. "Compound Summary: this compound." National Library of Medicine. [Link]

Sources

Personal protective equipment for handling 6-Oxaspiro[4.5]decan-9-ylmethanol

Author: BenchChem Technical Support Team. Date: February 2026

Chemical Context & Hazard Identification

Compound Identity:

  • Chemical Name: 6-Oxaspiro[4.5]decan-9-ylmethanol[1][2]

  • CAS Registry Number: 1521614-24-3 (Generic/Isomer specific variants may apply)[2]

  • Molecular Formula: C₁₀H₁₈O₂[2]

  • Physical State: Typically a white to off-white solid/powder.[2]

Risk Assessment Profile: As a Senior Application Scientist, I approach this compound not just as a generic organic solid, but as a spirocyclic building block . Spiro scaffolds are frequently employed in medicinal chemistry (e.g., for opioid receptor agonists) specifically because they offer high metabolic stability and improved lipophilicity compared to flat aromatic systems.

The Safety Implication: While the specific toxicology of this intermediate is often incomplete in public databases, its structural properties suggest two critical safety assumptions:

  • Enhanced Bioavailability: The spiro-ether motif is designed to cross biological membranes (like the Blood-Brain Barrier).[2] If absorbed, it may distribute systemically more effectively than simple aliphatic alcohols.[2]

  • Irritant Class: Current Safety Data Sheet (SDS) modeling classifies it under GHS Category 2/2A/3 (Skin/Eye/Respiratory Irritant).[2]

Core Hazards (GHS Classifications):

  • H315: Causes skin irritation.[2][3][4][5]

  • H319: Causes serious eye irritation.[2][3][4][5][6]

  • H335: May cause respiratory irritation.[2][4][5][6]

The PPE Matrix: Defensive Selection

Standard "lab coat and gloves" is insufficient without specifying material grades.[2] For a lipophilic alcohol like this compound, permeation through thin latex is a risk.[2]

Protection ZoneRecommended EquipmentTechnical Justification
Hand Protection (Primary) Nitrile Rubber (≥ 0.11 mm / 4 mil) Nitrile offers superior resistance to organic alcohols compared to latex.[2] For this MW (170.25 g/mol ), standard nitrile provides >480 min breakthrough time for the solid, but <15 min for solutions in DCM/MeOH.
Hand Protection (Secondary) Double-Gloving (Technique) Required when handling solutions.[2] The outer glove acts as a sacrificial layer against solvent splash; the inner glove protects against the solute.
Eye Protection ANSI Z87.1 Chemical Splash Goggles Safety glasses with side shields are insufficient for fine powders that can drift around shields.[2] Goggles form a seal against dust entry.[2]
Respiratory Fume Hood (Primary) or N95/P100 (Secondary) The H335 hazard (respiratory irritation) mandates that all open-vessel handling occur inside a certified chemical fume hood.[2] If weighing outside a hood is unavoidable, a fit-tested N95 is the absolute minimum.[2]
Body Defense Lab Coat (High-Closure) Cotton/Polyester blend.[2] Ensure the collar is snapped closed to prevent powder from settling on the clavicle/neck area (a common contact dermatitis site).
Operational Workflow: From Weighing to Waste

This protocol is designed to mitigate the "Invisible Dust" factor common with spirocyclic solids.[2]

Phase A: Preparation (The "Clean Start")
  • Engineering Check: Verify fume hood face velocity is between 80–100 fpm.

  • Static Mitigation: Spirocyclic ethers can be static-prone.[2] Use an anti-static gun or wipe on the weighing spatula and boat before touching the compound. This prevents "jumping" of the powder.[2]

  • Glove Integrity Test: Inflate nitrile gloves with air to check for pinholes before donning.[2]

Phase B: Active Handling (Weighing & Solubilization)
  • The "Deep Hood" Rule: Perform all manipulations at least 6 inches inside the hood sash.[2]

  • Transfer Logic:

    • Do not pour from the stock bottle.

    • Use a disposable spatula to transfer solid to a pre-tared vial.[2]

    • Cap the vial inside the hood immediately after weighing.

  • Solvent Addition: If dissolving in DCM (Dichloromethane) or DMSO, assume the solution is now a high-permeation risk .[2] If a drop falls on your glove, change the glove immediately. The solvent acts as a vehicle, carrying the spirocycle through the glove material.

Phase C: Decontamination & Doffing [2]
  • Wipe Down: Wipe the exterior of the stock bottle and the balance area with a solvent-dampened tissue (Ethanol or Isopropanol) before removing items from the hood.[2]

  • Doffing Order:

    • Remove outer gloves (if double gloved).[2][7]

    • Remove goggles (handle by straps).[2]

    • Remove lab coat.[2][7][8]

    • Remove inner gloves (turn inside out).[2][7]

    • Wash hands immediately with soap and tepid water (hot water opens pores; cold water traps oils).[2]

Emergency Response & Disposal
  • Spill (Solid): Do not dry sweep.[2] Cover with a wet paper towel to dampen, then scoop into a hazardous waste bag.[2]

  • Spill (Solution): Cover with an absorbent pad.[2] Clean surface with soap/water.[2][4][5][6][9]

  • Eye Contact: Flush for 15 minutes minimum.[2][5][10] The lipophilic nature of the compound means it may resist simple water rinsing; continuous irrigation is vital.

  • Disposal:

    • Solid Waste: Segregate into "Solid Hazardous Waste."[2]

    • Liquid Waste: If dissolved in organic solvents, dispose in "Halogenated" or "Non-Halogenated" solvent streams depending on the carrier solvent.

Decision Logic: PPE Selection Flowchart

The following diagram illustrates the decision-making process for selecting Engineering Controls and PPE based on the state of the chemical.

PPE_Decision_Matrix Start Start: Handling this compound State_Check Assess Physical State Start->State_Check Solid Solid / Powder State_Check->Solid Solution Solution (Organic Solvent) State_Check->Solution Eng_Solid Engineering Control: Chemical Fume Hood Solid->Eng_Solid PPE_Solid PPE Requirement: Nitrile Gloves + Goggles (Prevent Dust Inhalation) Eng_Solid->PPE_Solid Action Proceed with Experiment PPE_Solid->Action Eng_Sol Engineering Control: Chemical Fume Hood (Vapor Capture) Solution->Eng_Sol PPE_Sol PPE Requirement: Double Nitrile Gloves (Prevent Permeation) Eng_Sol->PPE_Sol PPE_Sol->Action

Caption: Decision logic for selecting appropriate engineering controls and PPE based on the physical state of the spirocyclic intermediate.

References
  • National Research Council. (2011).[2][11] Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. The National Academies Press.[2][11] Retrieved from [Link][2][11]

Sources

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